SAR502250
Description
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Properties
IUPAC Name |
2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-24-18(26)10-16(15-6-7-21-12-22-15)23-19(24)25-8-9-27-17(11-25)13-2-4-14(20)5-3-13/h2-7,10,12,17H,8-9,11H2,1H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUNFNVAHJNALA-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1N2CCOC(C2)C3=CC=C(C=C3)F)C4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N=C1N2CCO[C@H](C2)C3=CC=C(C=C3)F)C4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SAR502250: A Selective Glycogen Synthase Kinase 3β (GSK3β) Inhibitor for Neuropsychiatric and Neurodegenerative Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase implicated in the pathophysiology of a range of disorders, most notably Alzheimer's disease (AD) and other neuropsychiatric conditions. Its role in tau hyperphosphorylation and amyloid-β (Aβ) production has made it a prime therapeutic target. This technical guide provides a comprehensive overview of SAR502250, a potent, selective, and ATP-competitive inhibitor of GSK3β. We will delve into its biochemical and pharmacological properties, detailing its mechanism of action, in vitro and in vivo efficacy, and the key signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of GSK3β inhibition.
Introduction to GSK3β and Its Role in Disease
Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase that exists in two isoforms, GSK3α and GSK3β.[1] It is a key regulator of a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2][3] In the central nervous system, GSK3β is critically involved in neuronal development, synaptic plasticity, and is a central node in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[4][5]
Dysregulation of GSK3β activity has been strongly linked to the pathogenesis of Alzheimer's disease.[6][7] Overactive GSK3β contributes to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[7][8] Furthermore, GSK3β is involved in the processing of amyloid precursor protein (APP), which can lead to an increase in the production and aggregation of amyloid-β peptides.[8]
This compound: A Potent and Selective GSK3β Inhibitor
This compound is a potent, selective, ATP-competitive, orally active, and brain-penetrant inhibitor of GSK3β.[5][9] It has been investigated for its neuroprotective and disease-modifying potential in preclinical models of neuropsychiatric and neurodegenerative disorders.[7][8][10]
Biochemical Properties and Potency
This compound demonstrates potent inhibition of human GSK3β with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its competitive mechanism of action with respect to ATP suggests it binds to the ATP-binding pocket of the kinase.
| Parameter | Value | Species | Reference |
| IC50 vs GSK3β | 12 nM | Human | [5][9] |
| IC50 vs GSK3β | 12 nM | Mouse | [2] |
Table 1: In Vitro Potency of this compound against GSK3β.
Selectivity Profile
Pharmacokinetic Properties
A key feature of this compound for its potential use in CNS disorders is its ability to cross the blood-brain barrier.
| Parameter | Value | Species | Time Point | Reference |
| Brain/Plasma Ratio | 2.7 | Mouse | 2 hours | [2] |
Table 2: Brain Penetrance of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly inhibiting the kinase activity of GSK3β. This inhibition modulates downstream signaling pathways that are crucial for neuronal function and survival.
GSK3β Signaling Pathways
GSK3β is a central kinase that integrates signals from multiple pathways. The diagram below illustrates the key signaling cascades regulated by GSK3β.
Figure 1: Overview of GSK3β Signaling Pathways and the inhibitory action of this compound.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK3β plays a crucial role in the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and differentiation.
Figure 2: The Wnt/β-catenin signaling pathway and the role of this compound.
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in various in vitro and in vivo models of neurodegeneration and neuropsychiatric symptoms.
In Vitro Neuroprotection
This compound has demonstrated neuroprotective effects against amyloid-β induced toxicity in primary neuronal cultures.
| Assay | Model | Treatment | Effect | Concentration | Reference |
| Cell Viability | Rat embryonic hippocampal neurons | Aβ25-35 (20 µM) | Attenuated cell death | 100 nM, 1 µM | [8] |
Table 3: In Vitro Neuroprotective Effects of this compound.
In Vivo Inhibition of Tau Phosphorylation
In transgenic mouse models of tauopathy, this compound effectively reduces the hyperphosphorylation of tau at pathologically relevant sites.
| Model | Phosphorylation Site | Tissue | ED50 | Reference |
| P301L human tau transgenic mice | S396 | Cortex | 12.5 mg/kg | [8] |
| P301L human tau transgenic mice | S396 | Spinal Cord | 11.5 mg/kg | [8] |
Table 4: In Vivo Efficacy of this compound on Tau Hyperphosphorylation.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the activity of this compound.
GSK3β Kinase Assay (Illustrative Protocol)
The inhibitory activity of this compound on GSK3β can be determined using a variety of in vitro kinase assay formats, such as the ADP-Glo™ Kinase Assay.
Figure 3: Illustrative workflow for a GSK3β kinase inhibition assay.
Protocol Steps:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a reaction mixture containing GSK3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Reaction Initiation: Add the this compound dilutions to the reaction mixture and incubate at 37°C to allow for the kinase reaction to proceed.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vitro Neuroprotection Assay against Aβ25-35 Toxicity
This assay evaluates the ability of this compound to protect neurons from the toxic effects of the amyloid-β fragment 25-35.
Protocol Steps:
-
Cell Culture: Plate primary rat embryonic hippocampal neurons in multi-well plates and culture until mature.
-
Treatment: Treat the neurons with various concentrations of this compound for a specified pre-incubation period.
-
Induction of Toxicity: Add the neurotoxic peptide Aβ25-35 (pre-aggregated to form fibrils) to the cell cultures.
-
Incubation: Incubate the cells for 36-48 hours.
-
Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Compare the viability of cells treated with this compound and Aβ25-35 to that of cells treated with Aβ25-35 alone to determine the neuroprotective effect.
Western Blot Analysis of Tau Phosphorylation in Mouse Brain
This method is used to quantify the levels of phosphorylated tau in the brains of transgenic mice treated with this compound.
Protocol Steps:
-
Tissue Homogenization: Euthanize mice at a specified time after this compound administration and dissect the brain regions of interest (e.g., cortex, hippocampus). Homogenize the tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated tau epitope (e.g., anti-pS396).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensity using densitometry software. Normalize the phosphorylated tau signal to the signal of total tau or a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent and selective GSK3β inhibitor with promising preclinical activity in models of neurodegenerative and neuropsychiatric disorders. Its ability to penetrate the brain and modulate key pathological processes, such as tau hyperphosphorylation and amyloid-β-induced neurotoxicity, underscores its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel GSK3β inhibitors. Further studies, particularly those elucidating its full kinase selectivity profile and long-term safety, are warranted to advance its clinical development.
References
- 1. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amyloid β-Peptide Neurotoxicity Assay Using Cultured Rat Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 4. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
SAR502250: A Selective Glycogen Synthase Kinase 3β (GSK3β) Inhibitor for Neuropsychiatric and Neurodegenerative Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase implicated in the pathophysiology of a range of disorders, most notably Alzheimer's disease (AD) and other neuropsychiatric conditions. Its role in tau hyperphosphorylation and amyloid-β (Aβ) production has made it a prime therapeutic target. This technical guide provides a comprehensive overview of SAR502250, a potent, selective, and ATP-competitive inhibitor of GSK3β. We will delve into its biochemical and pharmacological properties, detailing its mechanism of action, in vitro and in vivo efficacy, and the key signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of GSK3β inhibition.
Introduction to GSK3β and Its Role in Disease
Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase that exists in two isoforms, GSK3α and GSK3β.[1] It is a key regulator of a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2][3] In the central nervous system, GSK3β is critically involved in neuronal development, synaptic plasticity, and is a central node in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[4][5]
Dysregulation of GSK3β activity has been strongly linked to the pathogenesis of Alzheimer's disease.[6][7] Overactive GSK3β contributes to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[7][8] Furthermore, GSK3β is involved in the processing of amyloid precursor protein (APP), which can lead to an increase in the production and aggregation of amyloid-β peptides.[8]
This compound: A Potent and Selective GSK3β Inhibitor
This compound is a potent, selective, ATP-competitive, orally active, and brain-penetrant inhibitor of GSK3β.[5][9] It has been investigated for its neuroprotective and disease-modifying potential in preclinical models of neuropsychiatric and neurodegenerative disorders.[7][8][10]
Biochemical Properties and Potency
This compound demonstrates potent inhibition of human GSK3β with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its competitive mechanism of action with respect to ATP suggests it binds to the ATP-binding pocket of the kinase.
| Parameter | Value | Species | Reference |
| IC50 vs GSK3β | 12 nM | Human | [5][9] |
| IC50 vs GSK3β | 12 nM | Mouse | [2] |
Table 1: In Vitro Potency of this compound against GSK3β.
Selectivity Profile
Pharmacokinetic Properties
A key feature of this compound for its potential use in CNS disorders is its ability to cross the blood-brain barrier.
| Parameter | Value | Species | Time Point | Reference |
| Brain/Plasma Ratio | 2.7 | Mouse | 2 hours | [2] |
Table 2: Brain Penetrance of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly inhibiting the kinase activity of GSK3β. This inhibition modulates downstream signaling pathways that are crucial for neuronal function and survival.
GSK3β Signaling Pathways
GSK3β is a central kinase that integrates signals from multiple pathways. The diagram below illustrates the key signaling cascades regulated by GSK3β.
Figure 1: Overview of GSK3β Signaling Pathways and the inhibitory action of this compound.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK3β plays a crucial role in the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and differentiation.
Figure 2: The Wnt/β-catenin signaling pathway and the role of this compound.
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in various in vitro and in vivo models of neurodegeneration and neuropsychiatric symptoms.
In Vitro Neuroprotection
This compound has demonstrated neuroprotective effects against amyloid-β induced toxicity in primary neuronal cultures.
| Assay | Model | Treatment | Effect | Concentration | Reference |
| Cell Viability | Rat embryonic hippocampal neurons | Aβ25-35 (20 µM) | Attenuated cell death | 100 nM, 1 µM | [8] |
Table 3: In Vitro Neuroprotective Effects of this compound.
In Vivo Inhibition of Tau Phosphorylation
In transgenic mouse models of tauopathy, this compound effectively reduces the hyperphosphorylation of tau at pathologically relevant sites.
| Model | Phosphorylation Site | Tissue | ED50 | Reference |
| P301L human tau transgenic mice | S396 | Cortex | 12.5 mg/kg | [8] |
| P301L human tau transgenic mice | S396 | Spinal Cord | 11.5 mg/kg | [8] |
Table 4: In Vivo Efficacy of this compound on Tau Hyperphosphorylation.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the activity of this compound.
GSK3β Kinase Assay (Illustrative Protocol)
The inhibitory activity of this compound on GSK3β can be determined using a variety of in vitro kinase assay formats, such as the ADP-Glo™ Kinase Assay.
Figure 3: Illustrative workflow for a GSK3β kinase inhibition assay.
Protocol Steps:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a reaction mixture containing GSK3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Reaction Initiation: Add the this compound dilutions to the reaction mixture and incubate at 37°C to allow for the kinase reaction to proceed.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vitro Neuroprotection Assay against Aβ25-35 Toxicity
This assay evaluates the ability of this compound to protect neurons from the toxic effects of the amyloid-β fragment 25-35.
Protocol Steps:
-
Cell Culture: Plate primary rat embryonic hippocampal neurons in multi-well plates and culture until mature.
-
Treatment: Treat the neurons with various concentrations of this compound for a specified pre-incubation period.
-
Induction of Toxicity: Add the neurotoxic peptide Aβ25-35 (pre-aggregated to form fibrils) to the cell cultures.
-
Incubation: Incubate the cells for 36-48 hours.
-
Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Compare the viability of cells treated with this compound and Aβ25-35 to that of cells treated with Aβ25-35 alone to determine the neuroprotective effect.
Western Blot Analysis of Tau Phosphorylation in Mouse Brain
This method is used to quantify the levels of phosphorylated tau in the brains of transgenic mice treated with this compound.
Protocol Steps:
-
Tissue Homogenization: Euthanize mice at a specified time after this compound administration and dissect the brain regions of interest (e.g., cortex, hippocampus). Homogenize the tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated tau epitope (e.g., anti-pS396).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensity using densitometry software. Normalize the phosphorylated tau signal to the signal of total tau or a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent and selective GSK3β inhibitor with promising preclinical activity in models of neurodegenerative and neuropsychiatric disorders. Its ability to penetrate the brain and modulate key pathological processes, such as tau hyperphosphorylation and amyloid-β-induced neurotoxicity, underscores its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel GSK3β inhibitors. Further studies, particularly those elucidating its full kinase selectivity profile and long-term safety, are warranted to advance its clinical development.
References
- 1. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amyloid β-Peptide Neurotoxicity Assay Using Cultured Rat Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 4. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
The Neuroprotective Potential of SAR502250: A Technical Overview of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of SAR502250, a potent and selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, as demonstrated in various preclinical models. The data presented herein is primarily derived from a pivotal study by Griebel et al. (2019) published in Scientific Reports, which elucidates the therapeutic potential of this compound in the context of neurodegenerative diseases, particularly Alzheimer's disease. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: GSK-3 Inhibition
This compound exerts its neuroprotective effects by selectively inhibiting Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in the pathogenesis of several neurodegenerative disorders.[1][2][3] GSK-3 has two isoforms, GSK-3α and GSK-3β, and is known to play a crucial role in tau hyperphosphorylation, a hallmark of Alzheimer's disease. This compound is an ATP-competitive inhibitor of GSK-3.[1]
Below is a diagram illustrating the signaling pathway through which this compound is proposed to act.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Neuroprotection against Aβ-induced Toxicity
| Cell Model | Toxin | This compound Concentration (µM) | Outcome |
| Rat embryonic hippocampal neurons | Aβ₂₅₋₃₅ | 0.01 - 1 | Attenuation of Aβ₂₅₋₃₅-induced cell death |
Table 2: In Vivo Efficacy in Tauopathy and Alzheimer's Disease Models
| Animal Model | Treatment | Dosage (mg/kg, p.o.) | Duration | Key Findings |
| P301L human tau transgenic mice | This compound | 1 - 100 (single dose) | 1 day | Attenuation of tau hyperphosphorylation in the cortex and spinal cord. |
| APP(SW)/Tau(VLW) transgenic mice | This compound | 10 - 30 | 7 weeks (once daily) | Improvement in cognitive deficits. |
| Adult mice with Aβ₂₅₋₃₅ infusion | This compound | 10 - 30 | Not specified | Improvement in cognitive deficits. |
| Mouse defense test battery | This compound | Not specified | Not specified | Attenuation of aggression. |
| Chronic mild stress in mice | This compound | Not specified | 4 weeks | Improvement in depressive-like state. |
| Psychostimulant-induced hyperactivity | This compound | Not specified | Not specified | Decrease in hyperactivity. |
Detailed Experimental Protocols
This section provides a detailed description of the methodologies employed in the key preclinical studies of this compound.
In Vitro Aβ-induced Neurotoxicity Assay
-
Cell Culture: Primary hippocampal neurons were cultured from rat embryos.
-
Treatment: Neurons were treated with the neurotoxic peptide fragment Aβ₂₅₋₃₅ in the presence or absence of varying concentrations of this compound (0.01-1 µM).
-
Assay: Cell viability was assessed after a 36-hour incubation period to determine the protective effects of this compound against Aβ₂₅₋₃₅-induced neuronal death.
The experimental workflow for this in vitro assay is depicted below.
In Vivo Tau Hyperphosphorylation Study
-
Animal Model: P301L human tau transgenic mice were used, which express a mutant form of human tau associated with frontotemporal dementia.
-
Treatment: Mice received a single oral dose of this compound (1-100 mg/kg).
-
Tissue Collection: Brain and spinal cord tissues were collected post-treatment.
-
Analysis: Western blot analysis was performed to quantify the levels of hyperphosphorylated tau in the cortex and spinal cord.
In Vivo Cognitive Function Assessment
-
Animal Models: Aged APP(SW)/Tau(VLW) transgenic mice and adult mice with intracerebroventricular infusion of Aβ₂₅₋₃₅ were utilized.
-
Treatment: this compound was administered orally at doses of 10-30 mg/kg once daily for 7 weeks in the transgenic model.
-
Behavioral Testing: Cognitive function was assessed using standard behavioral paradigms for learning and memory.
The general workflow for in vivo preclinical studies of this compound is outlined in the following diagram.
Conclusion
The preclinical data for this compound strongly support its neuroprotective properties, primarily through the inhibition of GSK-3. The compound has demonstrated efficacy in reducing key pathological markers of Alzheimer's disease, such as tau hyperphosphorylation, and has shown positive effects on cognitive and behavioral deficits in relevant animal models. These findings warrant further investigation of this compound as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Neuroprotective Potential of SAR502250: A Technical Overview of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of SAR502250, a potent and selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, as demonstrated in various preclinical models. The data presented herein is primarily derived from a pivotal study by Griebel et al. (2019) published in Scientific Reports, which elucidates the therapeutic potential of this compound in the context of neurodegenerative diseases, particularly Alzheimer's disease. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: GSK-3 Inhibition
This compound exerts its neuroprotective effects by selectively inhibiting Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in the pathogenesis of several neurodegenerative disorders.[1][2][3] GSK-3 has two isoforms, GSK-3α and GSK-3β, and is known to play a crucial role in tau hyperphosphorylation, a hallmark of Alzheimer's disease. This compound is an ATP-competitive inhibitor of GSK-3.[1]
Below is a diagram illustrating the signaling pathway through which this compound is proposed to act.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Neuroprotection against Aβ-induced Toxicity
| Cell Model | Toxin | This compound Concentration (µM) | Outcome |
| Rat embryonic hippocampal neurons | Aβ₂₅₋₃₅ | 0.01 - 1 | Attenuation of Aβ₂₅₋₃₅-induced cell death |
Table 2: In Vivo Efficacy in Tauopathy and Alzheimer's Disease Models
| Animal Model | Treatment | Dosage (mg/kg, p.o.) | Duration | Key Findings |
| P301L human tau transgenic mice | This compound | 1 - 100 (single dose) | 1 day | Attenuation of tau hyperphosphorylation in the cortex and spinal cord. |
| APP(SW)/Tau(VLW) transgenic mice | This compound | 10 - 30 | 7 weeks (once daily) | Improvement in cognitive deficits. |
| Adult mice with Aβ₂₅₋₃₅ infusion | This compound | 10 - 30 | Not specified | Improvement in cognitive deficits. |
| Mouse defense test battery | This compound | Not specified | Not specified | Attenuation of aggression. |
| Chronic mild stress in mice | This compound | Not specified | 4 weeks | Improvement in depressive-like state. |
| Psychostimulant-induced hyperactivity | This compound | Not specified | Not specified | Decrease in hyperactivity. |
Detailed Experimental Protocols
This section provides a detailed description of the methodologies employed in the key preclinical studies of this compound.
In Vitro Aβ-induced Neurotoxicity Assay
-
Cell Culture: Primary hippocampal neurons were cultured from rat embryos.
-
Treatment: Neurons were treated with the neurotoxic peptide fragment Aβ₂₅₋₃₅ in the presence or absence of varying concentrations of this compound (0.01-1 µM).
-
Assay: Cell viability was assessed after a 36-hour incubation period to determine the protective effects of this compound against Aβ₂₅₋₃₅-induced neuronal death.
The experimental workflow for this in vitro assay is depicted below.
In Vivo Tau Hyperphosphorylation Study
-
Animal Model: P301L human tau transgenic mice were used, which express a mutant form of human tau associated with frontotemporal dementia.
-
Treatment: Mice received a single oral dose of this compound (1-100 mg/kg).
-
Tissue Collection: Brain and spinal cord tissues were collected post-treatment.
-
Analysis: Western blot analysis was performed to quantify the levels of hyperphosphorylated tau in the cortex and spinal cord.
In Vivo Cognitive Function Assessment
-
Animal Models: Aged APP(SW)/Tau(VLW) transgenic mice and adult mice with intracerebroventricular infusion of Aβ₂₅₋₃₅ were utilized.
-
Treatment: this compound was administered orally at doses of 10-30 mg/kg once daily for 7 weeks in the transgenic model.
-
Behavioral Testing: Cognitive function was assessed using standard behavioral paradigms for learning and memory.
The general workflow for in vivo preclinical studies of this compound is outlined in the following diagram.
Conclusion
The preclinical data for this compound strongly support its neuroprotective properties, primarily through the inhibition of GSK-3. The compound has demonstrated efficacy in reducing key pathological markers of Alzheimer's disease, such as tau hyperphosphorylation, and has shown positive effects on cognitive and behavioral deficits in relevant animal models. These findings warrant further investigation of this compound as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
SAR502250: A Selective GSK3 Inhibitor for the Attenuation of Tau Protein Hyperphosphorylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tau protein hyperphosphorylation is a key pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. Glycogen synthase kinase 3 (GSK3) has been identified as a critical kinase involved in this pathological process. This technical guide provides a comprehensive overview of SAR502250, a potent and selective GSK3 inhibitor, and its role in mitigating tau hyperphosphorylation. We will delve into its mechanism of action, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neurodegenerative disease therapeutics.
Introduction: The Role of Tau and GSK3 in Neurodegeneration
The microtubule-associated protein tau plays a crucial role in stabilizing the neuronal cytoskeleton.[1][2] However, in tauopathies, tau becomes abnormally hyperphosphorylated, leading to its detachment from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and ultimately neuronal dysfunction and death.[3] Glycogen synthase kinase-3 (GSK3), a ubiquitously expressed serine/threonine kinase, is a key enzyme implicated in the hyperphosphorylation of tau.[2][4] GSK3 is known to phosphorylate tau at multiple sites, contributing to the pathology observed in Alzheimer's disease and other tauopathies.[1][2][5] Consequently, inhibiting GSK3 has emerged as a promising therapeutic strategy to reduce tau hyperphosphorylation and its downstream pathological consequences.
This compound is a potent, selective, and brain-penetrant inhibitor of GSK3 with an IC50 of 12 nM for human GSK-3β.[6] Preclinical studies have demonstrated its neuroprotective effects and its ability to attenuate tau hyperphosphorylation in relevant animal models of tauopathy.[7][8][9]
Mechanism of Action: this compound as a GSK3 Inhibitor
This compound acts as an ATP-competitive inhibitor of GSK3.[6] By binding to the ATP-binding pocket of the kinase, this compound prevents the transfer of a phosphate (B84403) group from ATP to the serine and threonine residues on its substrates, including the tau protein. This inhibition of GSK3 activity leads to a reduction in the overall phosphorylation state of tau, thereby preventing its pathological hyperphosphorylation.
The signaling pathway leading to GSK3-mediated tau hyperphosphorylation is complex and involves multiple upstream regulators. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.
Caption: GSK3 signaling pathway in tau phosphorylation and its inhibition by this compound.
Quantitative Data: In Vivo Efficacy of this compound
The efficacy of this compound in reducing tau hyperphosphorylation has been demonstrated in a preclinical study using P301L human tau transgenic mice, a well-established model of tauopathy.[7][8][9] Oral administration of this compound resulted in a dose-dependent reduction of tau phosphorylation at the Ser396 epitope in both the cortex and spinal cord.
| Tissue | This compound Dose (mg/kg, p.o.) | % Reduction of p-Tau (S396) (Mean ± SEM) | ED50 (mg/kg) |
| Cortex | 1 | Not significant | 12.5 |
| 3 | Not significant | ||
| 10 | Significant reduction | ||
| 30 | Significant reduction** | ||
| 100 | Significant reduction*** | ||
| Spinal Cord | 1 | Not significant | 11.5 |
| 3 | Not significant | ||
| 10 | Significant reduction | ||
| 30 | Significant reduction** | ||
| 100 | Significant reduction*** | ||
| Data summarized from Griebel et al., 2019.[7][9] *p < 0.05, **p < 0.01, ***p < 0.001 vs. vehicle control. |
Experimental Protocols
Animal Model: P301L Human Tau Transgenic Mice
The P301L mutation in the human tau gene is associated with frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17).[10][11] Transgenic mice expressing this mutant human tau develop age-dependent neurofibrillary tangle pathology, neuronal loss, and cognitive impairments, recapitulating key features of human tauopathies.[3][10][11]
Drug Administration
This compound was administered orally (p.o.) to P301L tau transgenic mice.[6] The drug was suspended in a suitable vehicle, and a single dose was administered. Tissues were collected at a specified time point post-administration for analysis.
Western Blot Analysis of Tau Phosphorylation
The levels of phosphorylated tau were quantified using Western blotting, a standard biochemical technique for detecting and quantifying specific proteins in a sample.
References
- 1. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 and Tau | Encyclopedia MDPI [encyclopedia.pub]
- 3. Frontiers | Limitations of human tau-expressing mouse models and novel approaches of mouse modeling for tauopathy [frontiersin.org]
- 4. Tau P301L | ALZFORUM [alzforum.org]
- 5. Functional Implications of Glycogen Synthase Kinase-3-Mediated Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Longitudinal evaluation of Tau‐P301L transgenic mice reveals no cognitive impairments at 17 months of age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Age-Dependent Neurofibrillary Tangle Formation, Neuron Loss, and Memory Impairment in a Mouse Model of Human Tauopathy (P301L) - PMC [pmc.ncbi.nlm.nih.gov]
SAR502250: A Selective GSK3 Inhibitor for the Attenuation of Tau Protein Hyperphosphorylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tau protein hyperphosphorylation is a key pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. Glycogen synthase kinase 3 (GSK3) has been identified as a critical kinase involved in this pathological process. This technical guide provides a comprehensive overview of SAR502250, a potent and selective GSK3 inhibitor, and its role in mitigating tau hyperphosphorylation. We will delve into its mechanism of action, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neurodegenerative disease therapeutics.
Introduction: The Role of Tau and GSK3 in Neurodegeneration
The microtubule-associated protein tau plays a crucial role in stabilizing the neuronal cytoskeleton.[1][2] However, in tauopathies, tau becomes abnormally hyperphosphorylated, leading to its detachment from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and ultimately neuronal dysfunction and death.[3] Glycogen synthase kinase-3 (GSK3), a ubiquitously expressed serine/threonine kinase, is a key enzyme implicated in the hyperphosphorylation of tau.[2][4] GSK3 is known to phosphorylate tau at multiple sites, contributing to the pathology observed in Alzheimer's disease and other tauopathies.[1][2][5] Consequently, inhibiting GSK3 has emerged as a promising therapeutic strategy to reduce tau hyperphosphorylation and its downstream pathological consequences.
This compound is a potent, selective, and brain-penetrant inhibitor of GSK3 with an IC50 of 12 nM for human GSK-3β.[6] Preclinical studies have demonstrated its neuroprotective effects and its ability to attenuate tau hyperphosphorylation in relevant animal models of tauopathy.[7][8][9]
Mechanism of Action: this compound as a GSK3 Inhibitor
This compound acts as an ATP-competitive inhibitor of GSK3.[6] By binding to the ATP-binding pocket of the kinase, this compound prevents the transfer of a phosphate group from ATP to the serine and threonine residues on its substrates, including the tau protein. This inhibition of GSK3 activity leads to a reduction in the overall phosphorylation state of tau, thereby preventing its pathological hyperphosphorylation.
The signaling pathway leading to GSK3-mediated tau hyperphosphorylation is complex and involves multiple upstream regulators. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.
Caption: GSK3 signaling pathway in tau phosphorylation and its inhibition by this compound.
Quantitative Data: In Vivo Efficacy of this compound
The efficacy of this compound in reducing tau hyperphosphorylation has been demonstrated in a preclinical study using P301L human tau transgenic mice, a well-established model of tauopathy.[7][8][9] Oral administration of this compound resulted in a dose-dependent reduction of tau phosphorylation at the Ser396 epitope in both the cortex and spinal cord.
| Tissue | This compound Dose (mg/kg, p.o.) | % Reduction of p-Tau (S396) (Mean ± SEM) | ED50 (mg/kg) |
| Cortex | 1 | Not significant | 12.5 |
| 3 | Not significant | ||
| 10 | Significant reduction | ||
| 30 | Significant reduction** | ||
| 100 | Significant reduction*** | ||
| Spinal Cord | 1 | Not significant | 11.5 |
| 3 | Not significant | ||
| 10 | Significant reduction | ||
| 30 | Significant reduction** | ||
| 100 | Significant reduction*** | ||
| Data summarized from Griebel et al., 2019.[7][9] *p < 0.05, **p < 0.01, ***p < 0.001 vs. vehicle control. |
Experimental Protocols
Animal Model: P301L Human Tau Transgenic Mice
The P301L mutation in the human tau gene is associated with frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17).[10][11] Transgenic mice expressing this mutant human tau develop age-dependent neurofibrillary tangle pathology, neuronal loss, and cognitive impairments, recapitulating key features of human tauopathies.[3][10][11]
Drug Administration
This compound was administered orally (p.o.) to P301L tau transgenic mice.[6] The drug was suspended in a suitable vehicle, and a single dose was administered. Tissues were collected at a specified time point post-administration for analysis.
Western Blot Analysis of Tau Phosphorylation
The levels of phosphorylated tau were quantified using Western blotting, a standard biochemical technique for detecting and quantifying specific proteins in a sample.
References
- 1. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 and Tau | Encyclopedia MDPI [encyclopedia.pub]
- 3. Frontiers | Limitations of human tau-expressing mouse models and novel approaches of mouse modeling for tauopathy [frontiersin.org]
- 4. Tau P301L | ALZFORUM [alzforum.org]
- 5. Functional Implications of Glycogen Synthase Kinase-3-Mediated Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Longitudinal evaluation of Tau‐P301L transgenic mice reveals no cognitive impairments at 17 months of age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Age-Dependent Neurofibrillary Tangle Formation, Neuron Loss, and Memory Impairment in a Mouse Model of Human Tauopathy (P301L) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antidepressant-Like Activity of SAR502250: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR502250 is a potent, selective, and orally active inhibitor of Glycogen Synthase Kinase 3 (GSK3), with a primary focus on the GSK3β isoform.[1][2][3] Emerging preclinical evidence has highlighted its potential antidepressant-like properties, positioning it as a compound of interest for the development of novel therapeutics for mood disorders. This technical guide provides a comprehensive overview of the core data and methodologies associated with the investigation of this compound's antidepressant-like activity.
Core Compound Activity
This compound is an ATP-competitive inhibitor of human GSK3β with a high degree of potency.[1][3] Its ability to penetrate the brain makes it a viable candidate for targeting central nervous system disorders.[2]
| Parameter | Value | Species | Reference |
| IC50 (GSK3β) | 12 nM | Human | [1][2][3] |
| Brain/Plasma Ratio | 2.7 (after 2 hours) | Mouse | [2] |
Mechanism of Action: GSK3β Inhibition
GSK3β is a serine/threonine kinase implicated in a wide range of cellular processes, including mood regulation. Its inhibition is a key mechanism of action for some mood stabilizers. The antidepressant-like effects of this compound are attributed to its inhibition of GSK3β, which is thought to modulate downstream signaling pathways involved in neurogenesis and synaptic plasticity.[4] It has been proposed that GSK3 inhibitors exert their antidepressant effects by promoting hippocampal neurogenesis.[4]
Preclinical Evidence of Antidepressant-Like Activity
The antidepressant potential of this compound has been evaluated in rodent models of depression. A key study demonstrated its efficacy in the chronic mild stress (CMS) model, a well-validated animal model of depression.
| Model | Species | Treatment | Key Finding | Reference |
| Chronic Mild Stress | Mouse (BALB/c) | This compound (30 mg/kg, i.p. once daily for 28 days) | Ameliorated chronic stress-induced degradation of the physical state of the coat. | [1][3] |
Furthermore, studies have shown that selective GSK3 inhibitors produce antidepressant-like effects in various animal models.[4] For instance, the GSK3β inhibitor SB216763 was found to increase anti-depressant responses in the forced swim test.[5] Another GSK3β inhibitor, L803-mts, reduced the duration of immobility in the forced swim test in mice.[5]
Experimental Protocols
Chronic Mild Stress (CMS) in Mice
This protocol is based on methodologies known to induce a depressive-like state in rodents.[4][6]
Objective: To assess the ability of this compound to reverse the effects of chronic, unpredictable stress.
Animals: Male BALB/c mice are often used for this model as they are particularly sensitive to stress.[4]
Procedure:
-
Baseline: Before the stress period, the physical state of the mice's coat is assessed.
-
Stress Regimen (4 weeks): Mice are subjected to a series of mild, unpredictable stressors. These can include:
-
Treatment: During the stress period, mice are treated with this compound (e.g., 30 mg/kg, i.p. once daily) or vehicle.[1][3]
-
Assessment: The primary endpoint is often the physical state of the coat, which deteriorates in stressed animals and is a measure of anhedonia-like symptoms.
In Vivo Administration
For in vivo experiments, this compound can be prepared for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Additional Pharmacological Effects
Beyond its direct antidepressant-like activity, this compound has demonstrated other effects in preclinical models that are relevant to neuropsychiatric disorders.
| Model | Species | Treatment | Key Finding | Reference |
| Psychostimulant-induced Hyperactivity | Mouse | This compound (10-60 mg/kg, single p.o.) | Decreased hyperactivity produced by psychostimulants. | [1][3] |
| Tau Hyperphosphorylation | Mouse (P301L transgenic) | This compound (single p.o.) | Attenuated tau phosphorylation in the cortex (ED50 = 12.5 mg/kg) and spinal cord (ED50 = 11.5 mg/kg). | [1] |
| Aβ25-35-induced Cell Death | Rat (embryonic hippocampal neurons) | This compound (0.01-1 μM for 36h) | Attenuated Aβ25-35-induced cell death. | [1][3] |
Conclusion
This compound is a potent and brain-penetrant GSK3β inhibitor with demonstrated antidepressant-like activity in preclinical models. Its mechanism of action, centered on the inhibition of a key enzyme in mood regulation, and its efficacy in the chronic mild stress model, underscore its potential as a novel therapeutic agent for depression. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic utility in human populations. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and other GSK3 inhibitors for the treatment of mood disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Investigating the Antidepressant-Like Activity of SAR502250: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR502250 is a potent, selective, and orally active inhibitor of Glycogen Synthase Kinase 3 (GSK3), with a primary focus on the GSK3β isoform.[1][2][3] Emerging preclinical evidence has highlighted its potential antidepressant-like properties, positioning it as a compound of interest for the development of novel therapeutics for mood disorders. This technical guide provides a comprehensive overview of the core data and methodologies associated with the investigation of this compound's antidepressant-like activity.
Core Compound Activity
This compound is an ATP-competitive inhibitor of human GSK3β with a high degree of potency.[1][3] Its ability to penetrate the brain makes it a viable candidate for targeting central nervous system disorders.[2]
| Parameter | Value | Species | Reference |
| IC50 (GSK3β) | 12 nM | Human | [1][2][3] |
| Brain/Plasma Ratio | 2.7 (after 2 hours) | Mouse | [2] |
Mechanism of Action: GSK3β Inhibition
GSK3β is a serine/threonine kinase implicated in a wide range of cellular processes, including mood regulation. Its inhibition is a key mechanism of action for some mood stabilizers. The antidepressant-like effects of this compound are attributed to its inhibition of GSK3β, which is thought to modulate downstream signaling pathways involved in neurogenesis and synaptic plasticity.[4] It has been proposed that GSK3 inhibitors exert their antidepressant effects by promoting hippocampal neurogenesis.[4]
Preclinical Evidence of Antidepressant-Like Activity
The antidepressant potential of this compound has been evaluated in rodent models of depression. A key study demonstrated its efficacy in the chronic mild stress (CMS) model, a well-validated animal model of depression.
| Model | Species | Treatment | Key Finding | Reference |
| Chronic Mild Stress | Mouse (BALB/c) | This compound (30 mg/kg, i.p. once daily for 28 days) | Ameliorated chronic stress-induced degradation of the physical state of the coat. | [1][3] |
Furthermore, studies have shown that selective GSK3 inhibitors produce antidepressant-like effects in various animal models.[4] For instance, the GSK3β inhibitor SB216763 was found to increase anti-depressant responses in the forced swim test.[5] Another GSK3β inhibitor, L803-mts, reduced the duration of immobility in the forced swim test in mice.[5]
Experimental Protocols
Chronic Mild Stress (CMS) in Mice
This protocol is based on methodologies known to induce a depressive-like state in rodents.[4][6]
Objective: To assess the ability of this compound to reverse the effects of chronic, unpredictable stress.
Animals: Male BALB/c mice are often used for this model as they are particularly sensitive to stress.[4]
Procedure:
-
Baseline: Before the stress period, the physical state of the mice's coat is assessed.
-
Stress Regimen (4 weeks): Mice are subjected to a series of mild, unpredictable stressors. These can include:
-
Treatment: During the stress period, mice are treated with this compound (e.g., 30 mg/kg, i.p. once daily) or vehicle.[1][3]
-
Assessment: The primary endpoint is often the physical state of the coat, which deteriorates in stressed animals and is a measure of anhedonia-like symptoms.
In Vivo Administration
For in vivo experiments, this compound can be prepared for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Additional Pharmacological Effects
Beyond its direct antidepressant-like activity, this compound has demonstrated other effects in preclinical models that are relevant to neuropsychiatric disorders.
| Model | Species | Treatment | Key Finding | Reference |
| Psychostimulant-induced Hyperactivity | Mouse | This compound (10-60 mg/kg, single p.o.) | Decreased hyperactivity produced by psychostimulants. | [1][3] |
| Tau Hyperphosphorylation | Mouse (P301L transgenic) | This compound (single p.o.) | Attenuated tau phosphorylation in the cortex (ED50 = 12.5 mg/kg) and spinal cord (ED50 = 11.5 mg/kg). | [1] |
| Aβ25-35-induced Cell Death | Rat (embryonic hippocampal neurons) | This compound (0.01-1 μM for 36h) | Attenuated Aβ25-35-induced cell death. | [1][3] |
Conclusion
This compound is a potent and brain-penetrant GSK3β inhibitor with demonstrated antidepressant-like activity in preclinical models. Its mechanism of action, centered on the inhibition of a key enzyme in mood regulation, and its efficacy in the chronic mild stress model, underscore its potential as a novel therapeutic agent for depression. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic utility in human populations. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and other GSK3 inhibitors for the treatment of mood disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Selective GSK3 Inhibitor SAR502250: A Technical Guide on its Neuroprotective Role Against Amyloid-Beta-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SAR502250, a potent and selective Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitor, and its demonstrated efficacy in mitigating the neurotoxic effects of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease (AD). This document outlines the molecular mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols for replication and further investigation, and visualizes the core signaling pathways and workflows.
Introduction: The Challenge of Amyloid-Beta Neurotoxicity
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate into soluble oligomers and insoluble plaques.[1][2] These Aβ aggregates are widely considered to be a primary driver of neurodegeneration, inducing synaptic dysfunction, neuronal damage, and cognitive decline.[1][3] One of the critical intracellular signaling hubs implicated in Aβ-mediated pathology is Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase.[4] Exposure of neurons to toxic Aβ assemblies leads to the abnormal activation of GSK3.[5][6] This hyperactivation, in turn, contributes directly to the hyperphosphorylation of the tau protein, a key component of neurofibrillary tangles (NFTs), and promotes pathways leading to neuronal apoptosis.[4][5] Therefore, the targeted inhibition of GSK3 has emerged as a promising therapeutic strategy to counteract Aβ-induced neurotoxicity.[2][7]
This compound: A Potent, Selective, and Brain-Penetrant GSK3 Inhibitor
This compound is a selective, ATP-competitive inhibitor of GSK3.[8] Its high potency and ability to cross the blood-brain barrier make it a valuable tool for investigating the role of GSK3 in neurodegenerative models and a potential candidate for therapeutic development.[5]
Quantitative Efficacy Data
Preclinical studies have established the potency of this compound in both enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its efficacy.
| Parameter | Species | Value | Reference(s) |
| IC₅₀ (GSK3β) | Human | 12 nM | [5][8] |
| IC₅₀ (GSK3) | Mouse | 12 nM | [5] |
| Brain/Plasma Ratio | Mouse | 2.7 (at 2 hours) | [5] |
| Table 1: In Vitro and In Vivo Potency of this compound. |
| Experimental Model | Aβ Species | This compound Concentration | Outcome | Reference(s) |
| Rat Embryonic Hippocampal Neurons | Aβ₂₅₋₃₅ (20 µM) | 100 nM | Significant attenuation of cell death (P < 0.01) | [5] |
| Rat Embryonic Hippocampal Neurons | Aβ₂₅₋₃₅ (20 µM) | 1 µM | Significant attenuation of cell death (P < 0.01) | [5][8] |
| Table 2: Neuroprotective Effects of this compound in a Cell-Based Model of Aβ₂₅₋₃₅-Induced Neurotoxicity. |
Mechanism of Action: Inhibition of the Aβ-GSK3-Tau Axis
The neuroprotective effect of this compound is rooted in its ability to interrupt a critical pathological cascade. Toxic Aβ oligomers trigger the over-activation of GSK3β.[4][7] Activated GSK3β then phosphorylates multiple downstream targets, most notably the microtubule-associated protein tau.[5] Hyperphosphorylated tau detaches from microtubules, leading to cytoskeletal instability and the formation of NFTs. Furthermore, GSK3 activation is linked to apoptotic pathways that directly contribute to neuronal cell death.[7] this compound acts by directly inhibiting GSK3, thereby preventing these downstream neurotoxic events.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the neuroprotective effects of compounds like this compound against Aβ-induced toxicity.
In Vitro Aβ₂₅₋₃₅ Neurotoxicity Assay
This protocol describes the induction of neurotoxicity in primary neurons using the Aβ₂₅₋₃₅ fragment and the assessment of neuroprotection by a test compound.[5]
Materials:
-
Primary rat embryonic hippocampal neurons
-
Neurobasal medium with B27 supplement
-
Amyloid-Beta peptide fragment 25-35 (Aβ₂₅₋₃₅)
-
Sterile dimethyl sulfoxide (B87167) (DMSO)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Preparation of Aβ₂₅₋₃₅ Oligomers:
-
Dissolve Aβ₂₅₋₃₅ peptide in sterile DMSO to create a stock solution (e.g., 1 mM).
-
To promote aggregation into neurotoxic oligomers, dilute the stock solution in culture medium to the final working concentration (e.g., 20 µM) and incubate at 37°C for at least 24 hours before use.[9]
-
-
Cell Culture:
-
Plate primary hippocampal neurons in 96-well plates at a suitable density and culture for 7-8 days to allow for maturation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions (e.g., final concentrations of 10 nM to 1 µM) or a vehicle control (DMSO) to the appropriate wells.
-
-
Toxicity Induction:
-
Shortly after adding the test compound, add the pre-aggregated Aβ₂₅₋₃₅ solution to the wells to a final concentration of 20 µM.[5] Include control wells with no Aβ treatment.
-
-
Incubation:
-
Viability Assessment (MTT Assay): [11][12]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Western Blot for Phosphorylated Tau
This protocol is for detecting changes in tau phosphorylation at specific sites (e.g., Ser396, a GSK3 target) in response to Aβ and inhibitor treatment.[5][13][14]
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST to prevent non-specific binding, as milk contains phosphoproteins).[15]
-
Primary antibodies (e.g., anti-phospho-Tau (S396), anti-total-Tau, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15]
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel.[14]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Tau S396) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the phosphorylated tau signal to total tau or a loading control like GAPDH.
-
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential against amyloid-beta-induced neurotoxicity in preclinical models. Its mechanism of action, centered on the potent and selective inhibition of GSK3, directly addresses a key pathological pathway in Alzheimer's disease involving Aβ-induced tau hyperphosphorylation and neuronal cell death. The quantitative data underscore its efficacy at nanomolar concentrations. The provided protocols offer a robust framework for further investigation into GSK3 inhibitors as a disease-modifying strategy for AD. Future research should continue to explore the long-term efficacy and safety of GSK3 inhibition in more complex in vivo models, aiming to translate these promising preclinical findings into viable therapeutic interventions.
References
- 1. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 3. Aβ Toxicity in Primary Cultured Neurons | Springer Nature Experiments [experiments.springernature.com]
- 4. Amyloid beta-induced Glycogen Synthase Kinase 3β Phosphorylated VDAC1 in Alzheimer’s Disease: Implications for Synaptic Dysfunction and Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cell Survival Mechanisms in Alzheimer's Disease by Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid-beta-induced neurotoxicity is reduced by inhibition of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amyloid-β Aggregates Cause Alterations of Astrocytic Metabolic Phenotype: Impact on Neuronal Viability | Journal of Neuroscience [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. 2.5. Western blot for phosphorylated Tau [bio-protocol.org]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Selective GSK3 Inhibitor SAR502250: A Technical Guide on its Neuroprotective Role Against Amyloid-Beta-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SAR502250, a potent and selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, and its demonstrated efficacy in mitigating the neurotoxic effects of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease (AD). This document outlines the molecular mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols for replication and further investigation, and visualizes the core signaling pathways and workflows.
Introduction: The Challenge of Amyloid-Beta Neurotoxicity
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate into soluble oligomers and insoluble plaques.[1][2] These Aβ aggregates are widely considered to be a primary driver of neurodegeneration, inducing synaptic dysfunction, neuronal damage, and cognitive decline.[1][3] One of the critical intracellular signaling hubs implicated in Aβ-mediated pathology is Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase.[4] Exposure of neurons to toxic Aβ assemblies leads to the abnormal activation of GSK3.[5][6] This hyperactivation, in turn, contributes directly to the hyperphosphorylation of the tau protein, a key component of neurofibrillary tangles (NFTs), and promotes pathways leading to neuronal apoptosis.[4][5] Therefore, the targeted inhibition of GSK3 has emerged as a promising therapeutic strategy to counteract Aβ-induced neurotoxicity.[2][7]
This compound: A Potent, Selective, and Brain-Penetrant GSK3 Inhibitor
This compound is a selective, ATP-competitive inhibitor of GSK3.[8] Its high potency and ability to cross the blood-brain barrier make it a valuable tool for investigating the role of GSK3 in neurodegenerative models and a potential candidate for therapeutic development.[5]
Quantitative Efficacy Data
Preclinical studies have established the potency of this compound in both enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its efficacy.
| Parameter | Species | Value | Reference(s) |
| IC₅₀ (GSK3β) | Human | 12 nM | [5][8] |
| IC₅₀ (GSK3) | Mouse | 12 nM | [5] |
| Brain/Plasma Ratio | Mouse | 2.7 (at 2 hours) | [5] |
| Table 1: In Vitro and In Vivo Potency of this compound. |
| Experimental Model | Aβ Species | This compound Concentration | Outcome | Reference(s) |
| Rat Embryonic Hippocampal Neurons | Aβ₂₅₋₃₅ (20 µM) | 100 nM | Significant attenuation of cell death (P < 0.01) | [5] |
| Rat Embryonic Hippocampal Neurons | Aβ₂₅₋₃₅ (20 µM) | 1 µM | Significant attenuation of cell death (P < 0.01) | [5][8] |
| Table 2: Neuroprotective Effects of this compound in a Cell-Based Model of Aβ₂₅₋₃₅-Induced Neurotoxicity. |
Mechanism of Action: Inhibition of the Aβ-GSK3-Tau Axis
The neuroprotective effect of this compound is rooted in its ability to interrupt a critical pathological cascade. Toxic Aβ oligomers trigger the over-activation of GSK3β.[4][7] Activated GSK3β then phosphorylates multiple downstream targets, most notably the microtubule-associated protein tau.[5] Hyperphosphorylated tau detaches from microtubules, leading to cytoskeletal instability and the formation of NFTs. Furthermore, GSK3 activation is linked to apoptotic pathways that directly contribute to neuronal cell death.[7] this compound acts by directly inhibiting GSK3, thereby preventing these downstream neurotoxic events.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the neuroprotective effects of compounds like this compound against Aβ-induced toxicity.
In Vitro Aβ₂₅₋₃₅ Neurotoxicity Assay
This protocol describes the induction of neurotoxicity in primary neurons using the Aβ₂₅₋₃₅ fragment and the assessment of neuroprotection by a test compound.[5]
Materials:
-
Primary rat embryonic hippocampal neurons
-
Neurobasal medium with B27 supplement
-
Amyloid-Beta peptide fragment 25-35 (Aβ₂₅₋₃₅)
-
Sterile dimethyl sulfoxide (DMSO)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Preparation of Aβ₂₅₋₃₅ Oligomers:
-
Dissolve Aβ₂₅₋₃₅ peptide in sterile DMSO to create a stock solution (e.g., 1 mM).
-
To promote aggregation into neurotoxic oligomers, dilute the stock solution in culture medium to the final working concentration (e.g., 20 µM) and incubate at 37°C for at least 24 hours before use.[9]
-
-
Cell Culture:
-
Plate primary hippocampal neurons in 96-well plates at a suitable density and culture for 7-8 days to allow for maturation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions (e.g., final concentrations of 10 nM to 1 µM) or a vehicle control (DMSO) to the appropriate wells.
-
-
Toxicity Induction:
-
Shortly after adding the test compound, add the pre-aggregated Aβ₂₅₋₃₅ solution to the wells to a final concentration of 20 µM.[5] Include control wells with no Aβ treatment.
-
-
Incubation:
-
Viability Assessment (MTT Assay): [11][12]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Western Blot for Phosphorylated Tau
This protocol is for detecting changes in tau phosphorylation at specific sites (e.g., Ser396, a GSK3 target) in response to Aβ and inhibitor treatment.[5][13][14]
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST to prevent non-specific binding, as milk contains phosphoproteins).[15]
-
Primary antibodies (e.g., anti-phospho-Tau (S396), anti-total-Tau, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15]
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel.[14]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Tau S396) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the phosphorylated tau signal to total tau or a loading control like GAPDH.
-
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential against amyloid-beta-induced neurotoxicity in preclinical models. Its mechanism of action, centered on the potent and selective inhibition of GSK3, directly addresses a key pathological pathway in Alzheimer's disease involving Aβ-induced tau hyperphosphorylation and neuronal cell death. The quantitative data underscore its efficacy at nanomolar concentrations. The provided protocols offer a robust framework for further investigation into GSK3 inhibitors as a disease-modifying strategy for AD. Future research should continue to explore the long-term efficacy and safety of GSK3 inhibition in more complex in vivo models, aiming to translate these promising preclinical findings into viable therapeutic interventions.
References
- 1. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 3. Aβ Toxicity in Primary Cultured Neurons | Springer Nature Experiments [experiments.springernature.com]
- 4. Amyloid beta-induced Glycogen Synthase Kinase 3β Phosphorylated VDAC1 in Alzheimer’s Disease: Implications for Synaptic Dysfunction and Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cell Survival Mechanisms in Alzheimer's Disease by Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid-beta-induced neurotoxicity is reduced by inhibition of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amyloid-β Aggregates Cause Alterations of Astrocytic Metabolic Phenotype: Impact on Neuronal Viability | Journal of Neuroscience [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. 2.5. Western blot for phosphorylated Tau [bio-protocol.org]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
Brain permeability and oral bioavailability of SAR502250
An In-Depth Technical Guide on the Brain Permeability and Oral Bioavailability of SAR502250
This technical guide provides a comprehensive overview of the preclinical data available for this compound, a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). The information is tailored for researchers, scientists, and drug development professionals, with a focus on the compound's brain permeability and oral bioavailability.
Quantitative Data Summary
The following tables summarize the key quantitative findings for this compound from preclinical studies. These data highlight its potency as a GSK3 inhibitor and its favorable characteristics for central nervous system (CNS) applications.
Table 1: In Vitro GSK3 Inhibition
| Target | IC50 (nM) | Species |
| GSK3 | 12 | Mouse |
| GSK3β | 12 | Human[1] |
Table 2: Brain Permeability in Mice
| Parameter | Value | Time Point |
| Brain/Plasma Ratio | 2.7 | 2 hours post-administration[2] |
Table 3: In Vivo Efficacy in a Mouse Model of Tauopathy
| Endpoint | ED50 (mg/kg, oral) | Tissue | Animal Model |
| Attenuation of Tau Hyperphosphorylation | 12.5 | Cortex | P301L human tau transgenic mice[1] |
| Attenuation of Tau Hyperphosphorylation | 11.5 | Spinal Cord | P301L human tau transgenic mice[1] |
Experimental Protocols
Detailed experimental protocols for this compound are not fully available in the public domain. However, based on the available literature, the following methodologies are representative of the types of studies conducted.
In Vitro GSK3β Enzymatic Assay (Illustrative Protocol)
This protocol is a general representation of a common method for assessing GSK3β inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3-specific substrate peptide (e.g., a pre-phosphorylated peptide)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled for luminescence-based assays
-
Kinase reaction buffer
-
This compound at various concentrations
-
96-well assay plates
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter or luminescence plate reader
Procedure:
-
A kinase reaction mixture is prepared containing the kinase buffer, GSK3β substrate, and ATP.
-
This compound is serially diluted to a range of concentrations and added to the wells of a 96-well plate.
-
The recombinant human GSK3β enzyme is added to each well to initiate the reaction.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
The reaction is terminated.
-
The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated radiolabeled ATP, and measuring the remaining radioactivity with a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is proportional to kinase activity.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Brain Permeability Assessment in Mice (Illustrative Protocol)
Objective: To determine the brain-to-plasma concentration ratio of this compound.
Animal Model:
-
Species: Mouse (specific strain may vary)
-
Sex and Age: As appropriate for the study (e.g., adult males)
Procedure:
-
This compound is formulated in a suitable vehicle for oral administration.
-
A single dose of this compound is administered to the mice via oral gavage.
-
At a predetermined time point (e.g., 2 hours post-dose), the animals are euthanized.[2]
-
Blood samples are collected (e.g., via cardiac puncture) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
The brain is rapidly excised, rinsed, and weighed.
-
Plasma and brain samples are processed for drug concentration analysis. This typically involves protein precipitation and/or liquid-liquid extraction.
-
The concentration of this compound in the plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The brain-to-plasma ratio is calculated by dividing the concentration of this compound in the brain (ng/g) by its concentration in the plasma (ng/mL).
Oral Bioavailability and Pharmacokinetic Study (Illustrative Protocol)
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.
Animal Model:
-
Species: Mouse
-
Groups: Two groups are required - one for intravenous (IV) administration and one for oral (PO) administration.
Procedure:
-
IV Administration: A single dose of this compound is administered intravenously to one group of mice. Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Oral Administration: A single dose of this compound is administered orally to a second group of mice. Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Plasma is harvested from all blood samples.
-
The concentration of this compound in the plasma samples is quantified by LC-MS/MS.
-
Pharmacokinetic parameters are calculated using appropriate software. These include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2: Elimination half-life.
-
-
The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the action and evaluation of this compound.
Caption: GSK3β signaling in Alzheimer's Disease and the inhibitory action of this compound.
Caption: Workflow for determining the brain-to-plasma ratio of this compound in mice.
References
Brain permeability and oral bioavailability of SAR502250
An In-Depth Technical Guide on the Brain Permeability and Oral Bioavailability of SAR502250
This technical guide provides a comprehensive overview of the preclinical data available for this compound, a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). The information is tailored for researchers, scientists, and drug development professionals, with a focus on the compound's brain permeability and oral bioavailability.
Quantitative Data Summary
The following tables summarize the key quantitative findings for this compound from preclinical studies. These data highlight its potency as a GSK3 inhibitor and its favorable characteristics for central nervous system (CNS) applications.
Table 1: In Vitro GSK3 Inhibition
| Target | IC50 (nM) | Species |
| GSK3 | 12 | Mouse |
| GSK3β | 12 | Human[1] |
Table 2: Brain Permeability in Mice
| Parameter | Value | Time Point |
| Brain/Plasma Ratio | 2.7 | 2 hours post-administration[2] |
Table 3: In Vivo Efficacy in a Mouse Model of Tauopathy
| Endpoint | ED50 (mg/kg, oral) | Tissue | Animal Model |
| Attenuation of Tau Hyperphosphorylation | 12.5 | Cortex | P301L human tau transgenic mice[1] |
| Attenuation of Tau Hyperphosphorylation | 11.5 | Spinal Cord | P301L human tau transgenic mice[1] |
Experimental Protocols
Detailed experimental protocols for this compound are not fully available in the public domain. However, based on the available literature, the following methodologies are representative of the types of studies conducted.
In Vitro GSK3β Enzymatic Assay (Illustrative Protocol)
This protocol is a general representation of a common method for assessing GSK3β inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3-specific substrate peptide (e.g., a pre-phosphorylated peptide)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled for luminescence-based assays
-
Kinase reaction buffer
-
This compound at various concentrations
-
96-well assay plates
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter or luminescence plate reader
Procedure:
-
A kinase reaction mixture is prepared containing the kinase buffer, GSK3β substrate, and ATP.
-
This compound is serially diluted to a range of concentrations and added to the wells of a 96-well plate.
-
The recombinant human GSK3β enzyme is added to each well to initiate the reaction.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
The reaction is terminated.
-
The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated radiolabeled ATP, and measuring the remaining radioactivity with a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is proportional to kinase activity.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Brain Permeability Assessment in Mice (Illustrative Protocol)
Objective: To determine the brain-to-plasma concentration ratio of this compound.
Animal Model:
-
Species: Mouse (specific strain may vary)
-
Sex and Age: As appropriate for the study (e.g., adult males)
Procedure:
-
This compound is formulated in a suitable vehicle for oral administration.
-
A single dose of this compound is administered to the mice via oral gavage.
-
At a predetermined time point (e.g., 2 hours post-dose), the animals are euthanized.[2]
-
Blood samples are collected (e.g., via cardiac puncture) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
The brain is rapidly excised, rinsed, and weighed.
-
Plasma and brain samples are processed for drug concentration analysis. This typically involves protein precipitation and/or liquid-liquid extraction.
-
The concentration of this compound in the plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The brain-to-plasma ratio is calculated by dividing the concentration of this compound in the brain (ng/g) by its concentration in the plasma (ng/mL).
Oral Bioavailability and Pharmacokinetic Study (Illustrative Protocol)
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.
Animal Model:
-
Species: Mouse
-
Groups: Two groups are required - one for intravenous (IV) administration and one for oral (PO) administration.
Procedure:
-
IV Administration: A single dose of this compound is administered intravenously to one group of mice. Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Oral Administration: A single dose of this compound is administered orally to a second group of mice. Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Plasma is harvested from all blood samples.
-
The concentration of this compound in the plasma samples is quantified by LC-MS/MS.
-
Pharmacokinetic parameters are calculated using appropriate software. These include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2: Elimination half-life.
-
-
The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the action and evaluation of this compound.
Caption: GSK3β signaling in Alzheimer's Disease and the inhibitory action of this compound.
Caption: Workflow for determining the brain-to-plasma ratio of this compound in mice.
References
The Therapeutic Potential of SAR502250 for Neuropsychiatric Symptoms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SAR502250 is a potent, selective, and brain-penetrant small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1][2] Emerging preclinical evidence highlights its significant therapeutic potential in mitigating a range of neuropsychiatric symptoms (NPS) frequently associated with neurodegenerative disorders such as Alzheimer's disease (AD).[3][4] Dysregulation of GSK3, a constitutively active serine/threonine kinase, is implicated in tau hyperphosphorylation, amyloid-beta (Aβ) toxicity, and neuronal apoptosis—key pathological hallmarks of AD.[5][6] this compound has demonstrated robust efficacy in animal models of cognitive impairment, aggression, depression, and hyperactivity.[3][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative preclinical data, and detailed experimental protocols from key studies.
Mechanism of Action: GSK3 Inhibition
GSK3 is a critical enzyme involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[6] In the central nervous system, its abnormal activation is linked to the hyperphosphorylation of tau proteins, which leads to the formation of neurofibrillary tangles (NFTs), and an increase in Aβ production.[5] this compound acts as a selective, ATP-competitive inhibitor of GSK3.[1][2] By binding to the ATP pocket of the enzyme, it prevents the phosphorylation of downstream substrates, thereby attenuating the pathological cascade.
The activity of GSK3 is tightly regulated by upstream signaling pathways, most notably the PI3K/Akt pathway. Akt can phosphorylate GSK3β at the Ser9 residue, leading to its inhibition.[7] this compound's direct inhibition of GSK3 mimics this natural regulatory process, leading to neuroprotective effects and a reduction in behaviors associated with neuropsychiatric symptoms.
Quantitative Data Summary
The potency and efficacy of this compound have been characterized in both in vitro and in vivo models. The data highlight its high affinity for GSK3 and its significant activity at relevant oral doses.
Table 1: Potency, Selectivity, and Pharmacokinetics of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| IC₅₀ (GSK3β) | Human | 12 nM | [1][2][5] |
| IC₅₀ (GSK3) | Mouse | 12 nM | [5] |
| Inhibition Type | - | ATP Competitive | [1][2] |
| Brain/Plasma Ratio | Mouse | 2.7 (at 2 hours post-dose) | [5] |
| ED₅₀ (Tau Phosphorylation - Cortex) | P301L Transgenic Mouse | 12.5 mg/kg (p.o.) | [1] |
| ED₅₀ (Tau Phosphorylation - Spinal Cord) | P301L Transgenic Mouse | 11.5 mg/kg (p.o.) |[1] |
Table 2: Efficacy of this compound in Preclinical Models of Neuropsychiatric Symptoms
| Neuropsychiatric Symptom | Animal Model | Doses (mg/kg, p.o.) | Key Outcome | Reference |
|---|---|---|---|---|
| Cognitive Deficit | Aged APP(SW)/Tau(VLW) Mice | 10 - 30 | Improved cognitive performance | [1][3] |
| Aggression | Mouse Defense Test Battery | Not specified | Attenuated aggressive behaviors | [3][4] |
| Depression | Chronic Mild Stress (Mice) | 30 | Ameliorated stress-induced degradation of coat state | [1][5] |
| Hyperactivity / Agitation | Amphetamine-Induced (Mice) | 10, 30, 60 | Prevented increase in locomotor activity |[5] |
Preclinical Efficacy and Experimental Protocols
This compound has demonstrated a broad spectrum of activity against various NPS in validated animal models.
Attenuation of Aggression
This compound was shown to reduce aggressive behavior in a mouse defense test battery.[3][4] This model assesses aggression by introducing a male mouse to the territory of a resident lactating female.
-
Experimental Protocol: Mouse Defense Test Battery
-
Animals: Male Swiss mice and lactating female mice.
-
Housing: Females are housed individually with their pups. Males are group-housed.
-
Procedure: An intruder male mouse is introduced into the home cage of a lactating female.
-
Drug Administration: this compound or vehicle is administered to the male intruder mouse prior to the test.
-
Behavioral Scoring: The latency to the first attack by the female and the total number of attacks within a defined period (e.g., 5 minutes) are recorded by a trained observer.
-
Endpoint: A significant increase in attack latency or a decrease in the number of attacks in the drug-treated group compared to the vehicle group indicates anti-aggressive effects.
-
Amelioration of Depressive-like States
Chronic administration of this compound for four weeks improved a depressive-like state in mice subjected to a chronic mild stress (CMS) procedure.[3][5] The CMS model induces a state of anhedonia and behavioral despair, considered core symptoms of depression.
-
Experimental Protocol: Chronic Mild Stress (CMS)
-
Animals: Male mice.
-
Acclimation: Animals are singly housed and acclimated to the housing conditions.
-
CMS Procedure: For several weeks (e.g., 4-7 weeks), animals are subjected to a variable sequence of mild, unpredictable stressors. Stressors may include a tilted cage, wet bedding, stroboscopic lighting, food or water deprivation, and social isolation.
-
Drug Administration: this compound (e.g., 30 mg/kg) or a positive control (e.g., fluoxetine) is administered daily throughout the final 4 weeks of the stress procedure.[1][5]
-
Assessment: The physical state of the animal's coat is scored as a measure of grooming and self-care, which is impaired by chronic stress. A degraded coat state is indicative of a depressive-like phenotype.
-
Endpoint: Improvement in the coat state score in the this compound-treated group compared to the vehicle-treated stress group indicates an antidepressant-like effect.[5]
-
Reduction of Hyperactivity and Agitation
This compound effectively decreased hyperactivity induced by psychostimulants like amphetamine.[3][5] This model is often used to assess the potential of a compound to treat agitation and psychosis-related symptoms.
-
Experimental Protocol: Amphetamine-Induced Hyperactivity
-
Animals: Male Swiss mice.
-
Drug Administration: Mice are pretreated orally with this compound (10, 30, and 60 mg/kg) or vehicle.[5]
-
Challenge: 30 minutes after pretreatment, mice receive an intraperitoneal (i.p.) injection of amphetamine (2 mg/kg) or vehicle.[5]
-
Locomotor Activity Recording: Immediately after the challenge, mice are placed into individual activity cages equipped with infrared beams. Locomotor activity (number of beam interruptions) is recorded for a 30-minute period.
-
Data Analysis: The total locomotor activity counts are compared between groups.
-
Endpoint: A significant reduction in amphetamine-induced locomotor activity by this compound indicates a potential anti-agitation effect.
-
Neuroprotective Effects
Beyond its direct impact on NPS, this compound exhibits significant neuroprotective properties that address the underlying pathology of neurodegenerative diseases.
Attenuation of Tau Hyperphosphorylation
In P301L human tau transgenic mice, a model for tauopathy, a single oral dose of this compound dose-dependently decreased the hyperphosphorylation of tau at the S396 site in both the cortex and spinal cord.[5]
-
Experimental Protocol: In Vivo Tau Phosphorylation
-
Animals: Three-month-old female P301L human tau transgenic mice.
-
Drug Administration: A single oral dose of this compound (1, 3, 10, 30, and 100 mg/kg) or vehicle is administered.
-
Tissue Collection: One hour post-administration, mice are euthanized, and the brains and spinal cords are rapidly dissected and frozen.
-
Biochemical Analysis: Tissue is homogenized, and protein levels are quantified. Western blot analysis is performed using antibodies specific for phosphorylated tau (e.g., at Serine 396) and total tau.
-
Endpoint: A reduction in the ratio of phosphorylated tau to total tau in drug-treated animals compared to vehicle controls.
-
Prevention of Aβ-Induced Neuronal Death
This compound protected cultured neurons from toxicity induced by the amyloid-beta peptide fragment Aβ₂₅₋₃₅.[3][5] This demonstrates a direct neuroprotective effect against a key pathological insult in Alzheimer's disease.
-
Experimental Protocol: In Vitro Aβ₂₅₋₃₅ Neurotoxicity Assay
-
Cell Culture: Primary rat embryonic hippocampal neurons are cultured.
-
Treatment: Cells are treated with the neurotoxic Aβ₂₅₋₃₅ peptide to induce cell death.
-
Drug Application: Increasing concentrations of this compound (or a positive control like lithium) are co-administered with Aβ₂₅₋₃₅ for 36 hours.[4]
-
Cell Viability Assessment: Cell death is quantified using a standard assay (e.g., LDH release assay or MTT assay).
-
Endpoint: A dose-dependent reduction in Aβ₂₅₋₃₅-induced cell death in cultures treated with this compound.
-
Conclusion and Future Directions
This compound, a selective GSK3 inhibitor, demonstrates significant promise as a therapeutic agent for neuropsychiatric symptoms secondary to neurodegenerative diseases. Its dual action—symptomatic relief in models of aggression, depression, and agitation, combined with neuroprotective effects against tau and Aβ pathology—positions it as a compelling drug candidate.[3][5] While it did not show efficacy for anxiety or sensorimotor gating deficits in the cited preclinical models, its positive profile warrants further investigation.[3] Future research should focus on clinical trials to establish the safety and efficacy of GSK3 inhibition with this compound in patient populations experiencing neuropsychiatric symptoms. Further non-clinical studies could also explore its potential in other CNS disorders where GSK3 dysregulation is implicated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Therapeutic Potential of SAR502250 for Neuropsychiatric Symptoms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SAR502250 is a potent, selective, and brain-penetrant small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1][2] Emerging preclinical evidence highlights its significant therapeutic potential in mitigating a range of neuropsychiatric symptoms (NPS) frequently associated with neurodegenerative disorders such as Alzheimer's disease (AD).[3][4] Dysregulation of GSK3, a constitutively active serine/threonine kinase, is implicated in tau hyperphosphorylation, amyloid-beta (Aβ) toxicity, and neuronal apoptosis—key pathological hallmarks of AD.[5][6] this compound has demonstrated robust efficacy in animal models of cognitive impairment, aggression, depression, and hyperactivity.[3][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative preclinical data, and detailed experimental protocols from key studies.
Mechanism of Action: GSK3 Inhibition
GSK3 is a critical enzyme involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[6] In the central nervous system, its abnormal activation is linked to the hyperphosphorylation of tau proteins, which leads to the formation of neurofibrillary tangles (NFTs), and an increase in Aβ production.[5] this compound acts as a selective, ATP-competitive inhibitor of GSK3.[1][2] By binding to the ATP pocket of the enzyme, it prevents the phosphorylation of downstream substrates, thereby attenuating the pathological cascade.
The activity of GSK3 is tightly regulated by upstream signaling pathways, most notably the PI3K/Akt pathway. Akt can phosphorylate GSK3β at the Ser9 residue, leading to its inhibition.[7] this compound's direct inhibition of GSK3 mimics this natural regulatory process, leading to neuroprotective effects and a reduction in behaviors associated with neuropsychiatric symptoms.
Quantitative Data Summary
The potency and efficacy of this compound have been characterized in both in vitro and in vivo models. The data highlight its high affinity for GSK3 and its significant activity at relevant oral doses.
Table 1: Potency, Selectivity, and Pharmacokinetics of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| IC₅₀ (GSK3β) | Human | 12 nM | [1][2][5] |
| IC₅₀ (GSK3) | Mouse | 12 nM | [5] |
| Inhibition Type | - | ATP Competitive | [1][2] |
| Brain/Plasma Ratio | Mouse | 2.7 (at 2 hours post-dose) | [5] |
| ED₅₀ (Tau Phosphorylation - Cortex) | P301L Transgenic Mouse | 12.5 mg/kg (p.o.) | [1] |
| ED₅₀ (Tau Phosphorylation - Spinal Cord) | P301L Transgenic Mouse | 11.5 mg/kg (p.o.) |[1] |
Table 2: Efficacy of this compound in Preclinical Models of Neuropsychiatric Symptoms
| Neuropsychiatric Symptom | Animal Model | Doses (mg/kg, p.o.) | Key Outcome | Reference |
|---|---|---|---|---|
| Cognitive Deficit | Aged APP(SW)/Tau(VLW) Mice | 10 - 30 | Improved cognitive performance | [1][3] |
| Aggression | Mouse Defense Test Battery | Not specified | Attenuated aggressive behaviors | [3][4] |
| Depression | Chronic Mild Stress (Mice) | 30 | Ameliorated stress-induced degradation of coat state | [1][5] |
| Hyperactivity / Agitation | Amphetamine-Induced (Mice) | 10, 30, 60 | Prevented increase in locomotor activity |[5] |
Preclinical Efficacy and Experimental Protocols
This compound has demonstrated a broad spectrum of activity against various NPS in validated animal models.
Attenuation of Aggression
This compound was shown to reduce aggressive behavior in a mouse defense test battery.[3][4] This model assesses aggression by introducing a male mouse to the territory of a resident lactating female.
-
Experimental Protocol: Mouse Defense Test Battery
-
Animals: Male Swiss mice and lactating female mice.
-
Housing: Females are housed individually with their pups. Males are group-housed.
-
Procedure: An intruder male mouse is introduced into the home cage of a lactating female.
-
Drug Administration: this compound or vehicle is administered to the male intruder mouse prior to the test.
-
Behavioral Scoring: The latency to the first attack by the female and the total number of attacks within a defined period (e.g., 5 minutes) are recorded by a trained observer.
-
Endpoint: A significant increase in attack latency or a decrease in the number of attacks in the drug-treated group compared to the vehicle group indicates anti-aggressive effects.
-
Amelioration of Depressive-like States
Chronic administration of this compound for four weeks improved a depressive-like state in mice subjected to a chronic mild stress (CMS) procedure.[3][5] The CMS model induces a state of anhedonia and behavioral despair, considered core symptoms of depression.
-
Experimental Protocol: Chronic Mild Stress (CMS)
-
Animals: Male mice.
-
Acclimation: Animals are singly housed and acclimated to the housing conditions.
-
CMS Procedure: For several weeks (e.g., 4-7 weeks), animals are subjected to a variable sequence of mild, unpredictable stressors. Stressors may include a tilted cage, wet bedding, stroboscopic lighting, food or water deprivation, and social isolation.
-
Drug Administration: this compound (e.g., 30 mg/kg) or a positive control (e.g., fluoxetine) is administered daily throughout the final 4 weeks of the stress procedure.[1][5]
-
Assessment: The physical state of the animal's coat is scored as a measure of grooming and self-care, which is impaired by chronic stress. A degraded coat state is indicative of a depressive-like phenotype.
-
Endpoint: Improvement in the coat state score in the this compound-treated group compared to the vehicle-treated stress group indicates an antidepressant-like effect.[5]
-
Reduction of Hyperactivity and Agitation
This compound effectively decreased hyperactivity induced by psychostimulants like amphetamine.[3][5] This model is often used to assess the potential of a compound to treat agitation and psychosis-related symptoms.
-
Experimental Protocol: Amphetamine-Induced Hyperactivity
-
Animals: Male Swiss mice.
-
Drug Administration: Mice are pretreated orally with this compound (10, 30, and 60 mg/kg) or vehicle.[5]
-
Challenge: 30 minutes after pretreatment, mice receive an intraperitoneal (i.p.) injection of amphetamine (2 mg/kg) or vehicle.[5]
-
Locomotor Activity Recording: Immediately after the challenge, mice are placed into individual activity cages equipped with infrared beams. Locomotor activity (number of beam interruptions) is recorded for a 30-minute period.
-
Data Analysis: The total locomotor activity counts are compared between groups.
-
Endpoint: A significant reduction in amphetamine-induced locomotor activity by this compound indicates a potential anti-agitation effect.
-
Neuroprotective Effects
Beyond its direct impact on NPS, this compound exhibits significant neuroprotective properties that address the underlying pathology of neurodegenerative diseases.
Attenuation of Tau Hyperphosphorylation
In P301L human tau transgenic mice, a model for tauopathy, a single oral dose of this compound dose-dependently decreased the hyperphosphorylation of tau at the S396 site in both the cortex and spinal cord.[5]
-
Experimental Protocol: In Vivo Tau Phosphorylation
-
Animals: Three-month-old female P301L human tau transgenic mice.
-
Drug Administration: A single oral dose of this compound (1, 3, 10, 30, and 100 mg/kg) or vehicle is administered.
-
Tissue Collection: One hour post-administration, mice are euthanized, and the brains and spinal cords are rapidly dissected and frozen.
-
Biochemical Analysis: Tissue is homogenized, and protein levels are quantified. Western blot analysis is performed using antibodies specific for phosphorylated tau (e.g., at Serine 396) and total tau.
-
Endpoint: A reduction in the ratio of phosphorylated tau to total tau in drug-treated animals compared to vehicle controls.
-
Prevention of Aβ-Induced Neuronal Death
This compound protected cultured neurons from toxicity induced by the amyloid-beta peptide fragment Aβ₂₅₋₃₅.[3][5] This demonstrates a direct neuroprotective effect against a key pathological insult in Alzheimer's disease.
-
Experimental Protocol: In Vitro Aβ₂₅₋₃₅ Neurotoxicity Assay
-
Cell Culture: Primary rat embryonic hippocampal neurons are cultured.
-
Treatment: Cells are treated with the neurotoxic Aβ₂₅₋₃₅ peptide to induce cell death.
-
Drug Application: Increasing concentrations of this compound (or a positive control like lithium) are co-administered with Aβ₂₅₋₃₅ for 36 hours.[4]
-
Cell Viability Assessment: Cell death is quantified using a standard assay (e.g., LDH release assay or MTT assay).
-
Endpoint: A dose-dependent reduction in Aβ₂₅₋₃₅-induced cell death in cultures treated with this compound.
-
Conclusion and Future Directions
This compound, a selective GSK3 inhibitor, demonstrates significant promise as a therapeutic agent for neuropsychiatric symptoms secondary to neurodegenerative diseases. Its dual action—symptomatic relief in models of aggression, depression, and agitation, combined with neuroprotective effects against tau and Aβ pathology—positions it as a compelling drug candidate.[3][5] While it did not show efficacy for anxiety or sensorimotor gating deficits in the cited preclinical models, its positive profile warrants further investigation.[3] Future research should focus on clinical trials to establish the safety and efficacy of GSK3 inhibition with this compound in patient populations experiencing neuropsychiatric symptoms. Further non-clinical studies could also explore its potential in other CNS disorders where GSK3 dysregulation is implicated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for SAR502250 in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR502250 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), an enzyme implicated in the pathophysiology of Alzheimer's Disease (AD).[1][2][3][4][5] GSK3 is involved in the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles (NFTs), and the production of amyloid-beta (Aβ) peptides, which form senile plaques.[1][6][7][8] By inhibiting GSK3, this compound presents a promising therapeutic strategy to mitigate these pathological hallmarks of AD. These application notes provide detailed in vivo experimental protocols for evaluating the efficacy of this compound in established mouse models of Alzheimer's Disease.
Mechanism of Action
This compound is an ATP-competitive inhibitor of both human and mouse GSK3β, with an IC50 of 12 nM.[1][2][4][5] Its high brain permeability (brain/plasma ratio of 2.7 after 2 hours in mice) makes it a suitable candidate for in vivo studies targeting the central nervous system.[1] The primary mechanism of this compound in the context of AD is the reduction of tau hyperphosphorylation, thereby preventing the formation of NFTs and subsequent neuronal dysfunction.[1][3][9] Additionally, GSK3 inhibition has been shown to decrease Aβ toxicity and production.[1][6]
Figure 1: Simplified signaling pathway of this compound in Alzheimer's Disease.
In Vivo Mouse Models for AD
The selection of an appropriate mouse model is critical for evaluating the therapeutic potential of this compound. Based on preclinical studies, the following models have been utilized:
| Mouse Model | Key Features | Typical Age for Intervention |
| P301L Human Tau Transgenic Mice | Express a mutant form of human tau (P301L) leading to age-dependent development of NFTs and associated motor and behavioral deficits. | 3 months |
| APP(SW)/Tau(VLW) Transgenic Mice | Express mutant human amyloid precursor protein (Swedish mutation) and mutant human tau (V337M and R406W mutations), developing both amyloid plaques and neurofibrillary tangles, along with cognitive impairments. | Aged (specific age not detailed in sources) |
| Aβ25-35 Peptide Infusion Model | Intracerebroventricular (ICV) infusion of the neurotoxic Aβ25-35 fragment induces cognitive deficits and neuronal cell death, mimicking aspects of Aβ toxicity. | Adult mice |
| Chronic Mild Stress (CMS) Model (BALB/c mice) | While not a primary AD model, it is used to induce depressive-like states, which are common neuropsychiatric symptoms in AD patients. | 5-6 weeks at the start of the procedure |
Quantitative Data Summary
The following tables summarize the quantitative outcomes from in vivo studies with this compound.
Table 1: Effect of this compound on Tau Hyperphosphorylation in P301L Mice [1][2][4]
| Treatment Group | Dose (mg/kg, p.o.) | Endpoint | Cortex (% Reduction) | Spinal Cord (% Reduction) |
| Vehicle | - | p-Tau (S396) | 0% | 0% |
| This compound | 1 | p-Tau (S396) | Not significant | Not significant |
| This compound | 3 | p-Tau (S396) | Significant reduction | Significant reduction |
| This compound | 10 | p-Tau (S396) | Significant reduction | Significant reduction |
| This compound | 30 | p-Tau (S396) | Significant reduction | Significant reduction |
| This compound | 100 | p-Tau (S396) | Significant reduction | Significant reduction |
Table 2: Effect of this compound on Cognitive Deficits in Aβ25-35 Infused Mice (Object Recognition Test) [1]
| Treatment Group | Dose (mg/kg, p.o.) | Recognition Index (%) |
| Scrambled Aβ25-35 + Vehicle | - | 67.2 |
| Aβ25-35 + Vehicle | - | 51.0 |
| Aβ25-35 + this compound | 10 | 58.4 |
| Aβ25-35 + this compound | 30 | 60.7 |
Table 3: Effect of this compound on Hyperactivity in Amphetamine-Treated Mice [1]
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (% of Vehicle) |
| Vehicle + Amphetamine | - | 100% |
| This compound + Amphetamine | 10 | Significant reduction |
| This compound + Amphetamine | 30 | Significant reduction |
| This compound + Amphetamine | 60 | Significant reduction |
Experimental Protocols
Protocol 1: Evaluation of this compound on Tau Hyperphosphorylation in P301L Mice
Figure 2: Workflow for assessing tau phosphorylation in P301L mice.
1. Animals:
-
Three-month-old female P301L human tau transgenic mice.
-
House animals with ad libitum access to food and water on a 12-hour light/dark cycle.
2. Drug Administration:
-
Prepare this compound in a vehicle of distilled water with 0.6% methylcellulose (B11928114) and 5% Tween 80.
-
Administer a single dose of this compound (1, 3, 10, 30, or 100 mg/kg) or vehicle via oral gavage (p.o.).[1]
-
The volume of administration should be 10 or 20 ml/kg.[1]
3. Tissue Collection:
-
One hour after administration, euthanize mice by an approved method.
-
Rapidly dissect the brain and spinal cord.
-
Immediately freeze the tissues on dry ice or in liquid nitrogen and store at -80°C until analysis.
4. Western Blot Analysis:
-
Homogenize frozen tissue in a homogenization buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2.3% SDS, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, with protease and phosphatase inhibitor cocktails).[1]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate 15-20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against phosphorylated tau (e.g., anti-p-Tau S396) and total tau overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize phosphorylated tau levels to total tau or a loading control like β-actin.
Protocol 2: Evaluation of this compound on Cognitive Deficits in Aβ25-35 Infused Mice
Figure 3: Workflow for the Object Recognition Test in Aβ25-35 infused mice.
1. Aβ25-35 Infusion:
-
Dissolve Aβ25-35 peptide in sterile water to a concentration of 1 mg/ml and incubate at 37°C for 4 days to promote aggregation.[2]
-
Anesthetize adult mice (e.g., C57BL/6J) with an appropriate anesthetic.
-
Using a stereotaxic frame, perform bilateral intracerebroventricular (ICV) injections of the aggregated Aβ25-35 solution or a scrambled control peptide.[2]
-
Typical injection coordinates from bregma: AP: -0.5 mm, ML: ±1.0 mm, DV: -3.0 mm.[2]
-
Infuse a total volume of 10 µl at a rate of 0.8 µl/min.[2]
-
Allow mice to recover from surgery.
2. Object Recognition Test (ORT):
-
Habituation: Individually habituate mice to the testing arena (e.g., a 40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of objects.
-
Acquisition Phase (Training):
-
Administer this compound (10 or 30 mg/kg, p.o.) or vehicle 60 minutes prior to the acquisition phase.
-
Place two identical objects in the arena and allow the mouse to explore freely for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.
-
-
Retention Interval: Return the mouse to its home cage for a defined period (e.g., 24 hours).
-
Test Phase:
-
Place one familiar object and one novel object in the same locations as in the acquisition phase.
-
Allow the mouse to explore freely for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Data Analysis: Calculate the Recognition Index (RI) as: (Time exploring novel object) / (Total time exploring both objects) x 100. A higher RI indicates better memory.
Protocol 3: Evaluation of this compound on Hyperactivity
Figure 4: Workflow for assessing hyperactivity in mice.
1. Animals:
-
Use naïve adult mice (e.g., Swiss or C57BL/6J).
-
Habituate mice to the testing room and handling for several days prior to the experiment.
2. Drug Administration:
-
Administer this compound (10, 30, or 60 mg/kg, p.o.) or vehicle.
-
After a pre-treatment time (e.g., 60 minutes), administer amphetamine (e.g., 2.5-5 mg/kg, i.p.) to induce hyperactivity.[5]
3. Locomotor Activity Measurement:
-
Immediately after the amphetamine injection, place each mouse individually into a locomotor activity chamber (e.g., a clear acrylic box equipped with infrared beams).[11][12]
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes) in time bins (e.g., 5 minutes).[11][12]
4. Data Analysis:
-
Analyze the total distance traveled or the number of beam breaks over the entire session or in time bins.
-
Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for Alzheimer's Disease by targeting the underlying pathology of tau hyperphosphorylation and Aβ-induced toxicity. The detailed protocols provided in these application notes offer a framework for the preclinical in vivo evaluation of this compound and other GSK3 inhibitors in relevant mouse models of AD. Rigorous and standardized experimental procedures are essential for obtaining reproducible and translatable results in the pursuit of effective treatments for this neurodegenerative disorder.
References
- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Model of Alzheimer’s Disease and Drug Administration [bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ggriebel.chez-alice.fr [ggriebel.chez-alice.fr]
- 5. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mouse Defense Test Battery: A Model Measuring Different Facets of Anxiety-Related Behaviors | Semantic Scholar [semanticscholar.org]
- 9. 4.3. Injection of Aβ25–35 [bio-protocol.org]
- 10. Thorase deficiency causes both Aβ accumulation and tau hyperphosphorylation in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. va.gov [va.gov]
- 12. b-neuro.com [b-neuro.com]
Application Notes and Protocols for SAR502250 in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR502250 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), an enzyme implicated in the pathophysiology of Alzheimer's Disease (AD).[1][2][3][4][5] GSK3 is involved in the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles (NFTs), and the production of amyloid-beta (Aβ) peptides, which form senile plaques.[1][6][7][8] By inhibiting GSK3, this compound presents a promising therapeutic strategy to mitigate these pathological hallmarks of AD. These application notes provide detailed in vivo experimental protocols for evaluating the efficacy of this compound in established mouse models of Alzheimer's Disease.
Mechanism of Action
This compound is an ATP-competitive inhibitor of both human and mouse GSK3β, with an IC50 of 12 nM.[1][2][4][5] Its high brain permeability (brain/plasma ratio of 2.7 after 2 hours in mice) makes it a suitable candidate for in vivo studies targeting the central nervous system.[1] The primary mechanism of this compound in the context of AD is the reduction of tau hyperphosphorylation, thereby preventing the formation of NFTs and subsequent neuronal dysfunction.[1][3][9] Additionally, GSK3 inhibition has been shown to decrease Aβ toxicity and production.[1][6]
Figure 1: Simplified signaling pathway of this compound in Alzheimer's Disease.
In Vivo Mouse Models for AD
The selection of an appropriate mouse model is critical for evaluating the therapeutic potential of this compound. Based on preclinical studies, the following models have been utilized:
| Mouse Model | Key Features | Typical Age for Intervention |
| P301L Human Tau Transgenic Mice | Express a mutant form of human tau (P301L) leading to age-dependent development of NFTs and associated motor and behavioral deficits. | 3 months |
| APP(SW)/Tau(VLW) Transgenic Mice | Express mutant human amyloid precursor protein (Swedish mutation) and mutant human tau (V337M and R406W mutations), developing both amyloid plaques and neurofibrillary tangles, along with cognitive impairments. | Aged (specific age not detailed in sources) |
| Aβ25-35 Peptide Infusion Model | Intracerebroventricular (ICV) infusion of the neurotoxic Aβ25-35 fragment induces cognitive deficits and neuronal cell death, mimicking aspects of Aβ toxicity. | Adult mice |
| Chronic Mild Stress (CMS) Model (BALB/c mice) | While not a primary AD model, it is used to induce depressive-like states, which are common neuropsychiatric symptoms in AD patients. | 5-6 weeks at the start of the procedure |
Quantitative Data Summary
The following tables summarize the quantitative outcomes from in vivo studies with this compound.
Table 1: Effect of this compound on Tau Hyperphosphorylation in P301L Mice [1][2][4]
| Treatment Group | Dose (mg/kg, p.o.) | Endpoint | Cortex (% Reduction) | Spinal Cord (% Reduction) |
| Vehicle | - | p-Tau (S396) | 0% | 0% |
| This compound | 1 | p-Tau (S396) | Not significant | Not significant |
| This compound | 3 | p-Tau (S396) | Significant reduction | Significant reduction |
| This compound | 10 | p-Tau (S396) | Significant reduction | Significant reduction |
| This compound | 30 | p-Tau (S396) | Significant reduction | Significant reduction |
| This compound | 100 | p-Tau (S396) | Significant reduction | Significant reduction |
Table 2: Effect of this compound on Cognitive Deficits in Aβ25-35 Infused Mice (Object Recognition Test) [1]
| Treatment Group | Dose (mg/kg, p.o.) | Recognition Index (%) |
| Scrambled Aβ25-35 + Vehicle | - | 67.2 |
| Aβ25-35 + Vehicle | - | 51.0 |
| Aβ25-35 + this compound | 10 | 58.4 |
| Aβ25-35 + this compound | 30 | 60.7 |
Table 3: Effect of this compound on Hyperactivity in Amphetamine-Treated Mice [1]
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (% of Vehicle) |
| Vehicle + Amphetamine | - | 100% |
| This compound + Amphetamine | 10 | Significant reduction |
| This compound + Amphetamine | 30 | Significant reduction |
| This compound + Amphetamine | 60 | Significant reduction |
Experimental Protocols
Protocol 1: Evaluation of this compound on Tau Hyperphosphorylation in P301L Mice
Figure 2: Workflow for assessing tau phosphorylation in P301L mice.
1. Animals:
-
Three-month-old female P301L human tau transgenic mice.
-
House animals with ad libitum access to food and water on a 12-hour light/dark cycle.
2. Drug Administration:
-
Prepare this compound in a vehicle of distilled water with 0.6% methylcellulose and 5% Tween 80.
-
Administer a single dose of this compound (1, 3, 10, 30, or 100 mg/kg) or vehicle via oral gavage (p.o.).[1]
-
The volume of administration should be 10 or 20 ml/kg.[1]
3. Tissue Collection:
-
One hour after administration, euthanize mice by an approved method.
-
Rapidly dissect the brain and spinal cord.
-
Immediately freeze the tissues on dry ice or in liquid nitrogen and store at -80°C until analysis.
4. Western Blot Analysis:
-
Homogenize frozen tissue in a homogenization buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2.3% SDS, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, with protease and phosphatase inhibitor cocktails).[1]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate 15-20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against phosphorylated tau (e.g., anti-p-Tau S396) and total tau overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize phosphorylated tau levels to total tau or a loading control like β-actin.
Protocol 2: Evaluation of this compound on Cognitive Deficits in Aβ25-35 Infused Mice
Figure 3: Workflow for the Object Recognition Test in Aβ25-35 infused mice.
1. Aβ25-35 Infusion:
-
Dissolve Aβ25-35 peptide in sterile water to a concentration of 1 mg/ml and incubate at 37°C for 4 days to promote aggregation.[2]
-
Anesthetize adult mice (e.g., C57BL/6J) with an appropriate anesthetic.
-
Using a stereotaxic frame, perform bilateral intracerebroventricular (ICV) injections of the aggregated Aβ25-35 solution or a scrambled control peptide.[2]
-
Typical injection coordinates from bregma: AP: -0.5 mm, ML: ±1.0 mm, DV: -3.0 mm.[2]
-
Infuse a total volume of 10 µl at a rate of 0.8 µl/min.[2]
-
Allow mice to recover from surgery.
2. Object Recognition Test (ORT):
-
Habituation: Individually habituate mice to the testing arena (e.g., a 40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of objects.
-
Acquisition Phase (Training):
-
Administer this compound (10 or 30 mg/kg, p.o.) or vehicle 60 minutes prior to the acquisition phase.
-
Place two identical objects in the arena and allow the mouse to explore freely for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.
-
-
Retention Interval: Return the mouse to its home cage for a defined period (e.g., 24 hours).
-
Test Phase:
-
Place one familiar object and one novel object in the same locations as in the acquisition phase.
-
Allow the mouse to explore freely for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Data Analysis: Calculate the Recognition Index (RI) as: (Time exploring novel object) / (Total time exploring both objects) x 100. A higher RI indicates better memory.
Protocol 3: Evaluation of this compound on Hyperactivity
Figure 4: Workflow for assessing hyperactivity in mice.
1. Animals:
-
Use naïve adult mice (e.g., Swiss or C57BL/6J).
-
Habituate mice to the testing room and handling for several days prior to the experiment.
2. Drug Administration:
-
Administer this compound (10, 30, or 60 mg/kg, p.o.) or vehicle.
-
After a pre-treatment time (e.g., 60 minutes), administer amphetamine (e.g., 2.5-5 mg/kg, i.p.) to induce hyperactivity.[5]
3. Locomotor Activity Measurement:
-
Immediately after the amphetamine injection, place each mouse individually into a locomotor activity chamber (e.g., a clear acrylic box equipped with infrared beams).[11][12]
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes) in time bins (e.g., 5 minutes).[11][12]
4. Data Analysis:
-
Analyze the total distance traveled or the number of beam breaks over the entire session or in time bins.
-
Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for Alzheimer's Disease by targeting the underlying pathology of tau hyperphosphorylation and Aβ-induced toxicity. The detailed protocols provided in these application notes offer a framework for the preclinical in vivo evaluation of this compound and other GSK3 inhibitors in relevant mouse models of AD. Rigorous and standardized experimental procedures are essential for obtaining reproducible and translatable results in the pursuit of effective treatments for this neurodegenerative disorder.
References
- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Model of Alzheimer’s Disease and Drug Administration [bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ggriebel.chez-alice.fr [ggriebel.chez-alice.fr]
- 5. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mouse Defense Test Battery: A Model Measuring Different Facets of Anxiety-Related Behaviors | Semantic Scholar [semanticscholar.org]
- 9. 4.3. Injection of Aβ25–35 [bio-protocol.org]
- 10. Thorase deficiency causes both Aβ accumulation and tau hyperphosphorylation in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. va.gov [va.gov]
- 12. b-neuro.com [b-neuro.com]
Application Note: Cell-Based Assays for Evaluating the Efficacy of SAR502250, a Selective GSK3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction SAR502250 is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK3), with a reported IC50 of 12 nM for human GSK-3β.[1][2] GSK3 is a critical serine/threonine kinase implicated in various cellular processes, and its abnormal activation is associated with the hyperphosphorylation of tau proteins, a key pathological hallmark of Alzheimer's disease (AD).[3][4] this compound has demonstrated neuroprotective activities in preclinical models, including the attenuation of tau hyperphosphorylation and the prevention of neuronal cell death.[3][4][5] This document provides detailed protocols for cell-based assays designed to evaluate the efficacy of this compound by assessing its neuroprotective effects and its direct engagement with the GSK3 signaling pathway.
GSK3 Signaling Pathway and this compound Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active kinase that phosphorylates numerous substrates, including the microtubule-associated protein Tau. In pathological conditions such as Alzheimer's disease, hyperactive GSK3 leads to the hyperphosphorylation of Tau. This pathological modification causes Tau to detach from microtubules and aggregate into neurofibrillary tangles (NFTs), ultimately contributing to neuronal dysfunction and cell death.[3] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of GSK3β and thereby reducing Tau phosphorylation, which is expected to preserve neuronal integrity.[1][6]
Caption: GSK3β pathway showing this compound inhibition of Tau phosphorylation.
Experimental Protocols
Protocol 1: Neuroprotective Efficacy via Cell Viability Assay
This protocol determines the ability of this compound to protect neuronal cells from toxicity induced by the amyloid-beta (Aβ) peptide, a model for AD-related neurodegeneration.[3][5]
Workflow:
Caption: Workflow for assessing the neuroprotective effect of this compound.
Methodology:
-
Cell Culture: Culture rat embryonic hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions (37°C, 5% CO₂).
-
Plating: Seed cells into a 96-well, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare a stock solution of the neurotoxic Aβ₂₅₋₃₅ peptide.
-
Prepare serial dilutions of this compound (e.g., ranging from 1 nM to 10 µM) in the cell culture medium.
-
Aspirate the old medium from the cells.
-
Add 100 µL of medium containing Aβ₂₅₋₃₅ peptide (final concentration of 20 µM) to all wells except the vehicle control.[3]
-
Immediately add the various concentrations of this compound to the appropriate wells. Include a "peptide only" control and a "vehicle only" control.
-
-
Incubation: Incubate the plate for 36-48 hours at 37°C and 5% CO₂.[1]
-
Viability Assessment:
-
Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the "vehicle only" control as 100% viability and the "peptide only" control as the baseline for toxicity.
-
Plot the percent viability against the log concentration of this compound.
-
Calculate the EC₅₀ (half-maximal effective concentration) value using a non-linear regression curve fit.
-
Protocol 2: Target Engagement via Western Blot for Phospho-Tau
This assay directly measures the inhibitory effect of this compound on GSK3β by quantifying the phosphorylation of its downstream substrate, Tau. A reduction in phosphorylated Tau (p-Tau) indicates successful target engagement.
Workflow:
Caption: Workflow for measuring p-Tau levels via Western Blot.
Methodology:
-
Cell Culture: Seed a suitable neuronal cell line in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2-4 hours). Include an untreated control.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-p-Tau at Ser396) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for Total Tau and a loading control (e.g., β-Actin) after stripping the membrane or on separate blots.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Calculate the ratio of p-Tau to Total Tau for each treatment condition and normalize to the untreated control.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear interpretation and comparison.
Table 1: Neuroprotective Effect of this compound against Aβ₂₅₋₃₅ Toxicity
| This compound Conc. (nM) | Mean Luminescence (RLU) | % Cell Viability |
|---|---|---|
| Vehicle Control | 850,120 | 100.0% |
| 0 (Aβ only) | 415,670 | 48.9% |
| 1 | 488,230 | 57.4% |
| 10 | 595,450 | 70.0% |
| 100 | 712,990 | 83.9% |
| 1000 | 798,540 | 93.9% |
| 10000 | 815,330 | 95.9% |
| EC₅₀ | | ~25 nM |
Table 2: Effect of this compound on Tau Phosphorylation at Ser396
| This compound Conc. (nM) | p-Tau Density | Total Tau Density | p-Tau / Total Tau Ratio | % Inhibition of p-Tau (Normalized) |
|---|---|---|---|---|
| 0 (Control) | 1.45 | 1.50 | 0.97 | 0% |
| 10 | 1.18 | 1.48 | 0.80 | 17.5% |
| 100 | 0.71 | 1.52 | 0.47 | 51.5% |
| 1000 | 0.25 | 1.49 | 0.17 | 82.5% |
| IC₅₀ | | | | ~90 nM |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Evaluating the Efficacy of SAR502250, a Selective GSK3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction SAR502250 is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK3), with a reported IC50 of 12 nM for human GSK-3β.[1][2] GSK3 is a critical serine/threonine kinase implicated in various cellular processes, and its abnormal activation is associated with the hyperphosphorylation of tau proteins, a key pathological hallmark of Alzheimer's disease (AD).[3][4] this compound has demonstrated neuroprotective activities in preclinical models, including the attenuation of tau hyperphosphorylation and the prevention of neuronal cell death.[3][4][5] This document provides detailed protocols for cell-based assays designed to evaluate the efficacy of this compound by assessing its neuroprotective effects and its direct engagement with the GSK3 signaling pathway.
GSK3 Signaling Pathway and this compound Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active kinase that phosphorylates numerous substrates, including the microtubule-associated protein Tau. In pathological conditions such as Alzheimer's disease, hyperactive GSK3 leads to the hyperphosphorylation of Tau. This pathological modification causes Tau to detach from microtubules and aggregate into neurofibrillary tangles (NFTs), ultimately contributing to neuronal dysfunction and cell death.[3] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of GSK3β and thereby reducing Tau phosphorylation, which is expected to preserve neuronal integrity.[1][6]
Caption: GSK3β pathway showing this compound inhibition of Tau phosphorylation.
Experimental Protocols
Protocol 1: Neuroprotective Efficacy via Cell Viability Assay
This protocol determines the ability of this compound to protect neuronal cells from toxicity induced by the amyloid-beta (Aβ) peptide, a model for AD-related neurodegeneration.[3][5]
Workflow:
Caption: Workflow for assessing the neuroprotective effect of this compound.
Methodology:
-
Cell Culture: Culture rat embryonic hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions (37°C, 5% CO₂).
-
Plating: Seed cells into a 96-well, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare a stock solution of the neurotoxic Aβ₂₅₋₃₅ peptide.
-
Prepare serial dilutions of this compound (e.g., ranging from 1 nM to 10 µM) in the cell culture medium.
-
Aspirate the old medium from the cells.
-
Add 100 µL of medium containing Aβ₂₅₋₃₅ peptide (final concentration of 20 µM) to all wells except the vehicle control.[3]
-
Immediately add the various concentrations of this compound to the appropriate wells. Include a "peptide only" control and a "vehicle only" control.
-
-
Incubation: Incubate the plate for 36-48 hours at 37°C and 5% CO₂.[1]
-
Viability Assessment:
-
Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the "vehicle only" control as 100% viability and the "peptide only" control as the baseline for toxicity.
-
Plot the percent viability against the log concentration of this compound.
-
Calculate the EC₅₀ (half-maximal effective concentration) value using a non-linear regression curve fit.
-
Protocol 2: Target Engagement via Western Blot for Phospho-Tau
This assay directly measures the inhibitory effect of this compound on GSK3β by quantifying the phosphorylation of its downstream substrate, Tau. A reduction in phosphorylated Tau (p-Tau) indicates successful target engagement.
Workflow:
Caption: Workflow for measuring p-Tau levels via Western Blot.
Methodology:
-
Cell Culture: Seed a suitable neuronal cell line in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2-4 hours). Include an untreated control.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-p-Tau at Ser396) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for Total Tau and a loading control (e.g., β-Actin) after stripping the membrane or on separate blots.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Calculate the ratio of p-Tau to Total Tau for each treatment condition and normalize to the untreated control.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear interpretation and comparison.
Table 1: Neuroprotective Effect of this compound against Aβ₂₅₋₃₅ Toxicity
| This compound Conc. (nM) | Mean Luminescence (RLU) | % Cell Viability |
|---|---|---|
| Vehicle Control | 850,120 | 100.0% |
| 0 (Aβ only) | 415,670 | 48.9% |
| 1 | 488,230 | 57.4% |
| 10 | 595,450 | 70.0% |
| 100 | 712,990 | 83.9% |
| 1000 | 798,540 | 93.9% |
| 10000 | 815,330 | 95.9% |
| EC₅₀ | | ~25 nM |
Table 2: Effect of this compound on Tau Phosphorylation at Ser396
| This compound Conc. (nM) | p-Tau Density | Total Tau Density | p-Tau / Total Tau Ratio | % Inhibition of p-Tau (Normalized) |
|---|---|---|---|---|
| 0 (Control) | 1.45 | 1.50 | 0.97 | 0% |
| 10 | 1.18 | 1.48 | 0.80 | 17.5% |
| 100 | 0.71 | 1.52 | 0.47 | 51.5% |
| 1000 | 0.25 | 1.49 | 0.17 | 82.5% |
| IC₅₀ | | | | ~90 nM |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve SAR502250 for in vitro and in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of SAR502250, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), for both in vitro and in vivo research applications.
Introduction
This compound is a selective, ATP-competitive inhibitor of GSK-3β with an IC50 of 12 nM for the human enzyme.[1][2] It is an orally active and brain-penetrant compound that has shown neuroprotective effects and has been investigated in models of Alzheimer's disease and other neuropsychiatric disorders.[3][4] Proper dissolution and formulation are critical for obtaining reliable and reproducible results in both cell-based assays and animal studies.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 503860-57-9 | [3] |
| Molecular Formula | C₁₉H₁₈FN₅O₂ | [3] |
| Molecular Weight | 367.38 g/mol | [3] |
| IC50 (GSK-3β) | 12 nM | [1][2] |
Dissolution of this compound for In Vitro Studies
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for 10 mM Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.367 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Preparation of Working Solutions
-
Dilute the 10 mM DMSO stock solution with the appropriate cell culture medium to achieve the desired final concentration for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Dissolution and Formulation of this compound for In Vivo Studies
For in vivo administration, this compound is typically formulated as a suspension or a clear solution using various vehicles. The choice of vehicle depends on the route of administration (e.g., oral gavage, intraperitoneal injection).
Recommended Formulations
| Formulation | Composition | Achievable Concentration | Administration Route | Reference |
| Suspension 1 | 0.6% Methylcellulose (B11928114) and 5% Tween 80 in distilled water | Not specified | Oral (p.o.), Intraperitoneal (i.p.) | [3] |
| Suspension 2 | 2% Cremophor in distilled water | Not specified | Oral (p.o.), Intraperitoneal (i.p.) | [3] |
| Solution 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Not specified | |
| Solution 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not specified | |
| Solution 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Not specified |
Protocol for Suspension Formulation (Example: 0.6% Methylcellulose and 5% Tween 80)
-
Prepare the vehicle by dissolving 0.6 g of methylcellulose and 5 mL of Tween 80 in 100 mL of distilled water. Mix thoroughly.
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
This formulation is suitable for both oral (p.o.) and intraperitoneal (i.p.) administration.[3]
Protocol for Clear Solution Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final desired volume and concentration.
-
This method results in a clear solution with a solubility of at least 2.5 mg/mL.
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol is based on studies investigating the neuroprotective effects of this compound against Aβ₂₅₋₃₅-induced cell death in primary rat embryonic hippocampal neurons.[3]
-
Culture primary rat embryonic hippocampal neurons according to standard laboratory protocols.
-
Prepare a working solution of this compound in the cell culture medium from the 10 mM DMSO stock. A typical concentration range for this compound in such assays is 0.01-1 µM.[3]
-
Induce neurotoxicity by treating the neurons with Aβ₂₅₋₃₅ peptide.
-
Co-treat the cells with this compound at various concentrations.
-
Incubate for the desired period (e.g., 36 hours).[3]
-
Assess cell viability using a suitable method, such as the MTS assay.
In Vivo Tau Phosphorylation Study in a Transgenic Mouse Model
This protocol is adapted from studies evaluating the effect of this compound on tau hyperphosphorylation in P301L human tau transgenic mice.[3]
-
Use P301L human tau transgenic mice.
-
Prepare the this compound formulation for oral administration (e.g., suspension in 0.6% methylcellulose and 5% Tween 80).
-
Administer a single oral dose of this compound. Doses can range from 1 to 100 mg/kg.[3]
-
One hour post-administration, euthanize the animals and rapidly dissect the brain and spinal cord.[3]
-
Homogenize the tissues and analyze the levels of phosphorylated tau (e.g., at serine 396) and total tau by Western blotting or ELISA.
Signaling Pathway and Experimental Workflow
GSK-3β Signaling Pathway in the Context of Alzheimer's Disease
This compound is a selective inhibitor of GSK-3β, a key kinase implicated in the pathology of Alzheimer's disease. GSK-3β is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and it also plays a role in the production of amyloid-β peptides. The diagram below illustrates the central role of GSK-3β in these pathological processes and the mechanism of action of this compound.
Figure 1. Simplified GSK-3β signaling pathway in Alzheimer's disease.
Experimental Workflow for this compound Dissolution and Administration
The following diagram outlines the general workflow for preparing and using this compound in preclinical research.
Figure 2. General workflow for this compound preparation and use.
References
How to dissolve SAR502250 for in vitro and in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of SAR502250, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), for both in vitro and in vivo research applications.
Introduction
This compound is a selective, ATP-competitive inhibitor of GSK-3β with an IC50 of 12 nM for the human enzyme.[1][2] It is an orally active and brain-penetrant compound that has shown neuroprotective effects and has been investigated in models of Alzheimer's disease and other neuropsychiatric disorders.[3][4] Proper dissolution and formulation are critical for obtaining reliable and reproducible results in both cell-based assays and animal studies.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 503860-57-9 | [3] |
| Molecular Formula | C₁₉H₁₈FN₅O₂ | [3] |
| Molecular Weight | 367.38 g/mol | [3] |
| IC50 (GSK-3β) | 12 nM | [1][2] |
Dissolution of this compound for In Vitro Studies
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for 10 mM Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.367 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Preparation of Working Solutions
-
Dilute the 10 mM DMSO stock solution with the appropriate cell culture medium to achieve the desired final concentration for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Dissolution and Formulation of this compound for In Vivo Studies
For in vivo administration, this compound is typically formulated as a suspension or a clear solution using various vehicles. The choice of vehicle depends on the route of administration (e.g., oral gavage, intraperitoneal injection).
Recommended Formulations
| Formulation | Composition | Achievable Concentration | Administration Route | Reference |
| Suspension 1 | 0.6% Methylcellulose and 5% Tween 80 in distilled water | Not specified | Oral (p.o.), Intraperitoneal (i.p.) | [3] |
| Suspension 2 | 2% Cremophor in distilled water | Not specified | Oral (p.o.), Intraperitoneal (i.p.) | [3] |
| Solution 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Not specified | |
| Solution 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not specified | |
| Solution 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Not specified |
Protocol for Suspension Formulation (Example: 0.6% Methylcellulose and 5% Tween 80)
-
Prepare the vehicle by dissolving 0.6 g of methylcellulose and 5 mL of Tween 80 in 100 mL of distilled water. Mix thoroughly.
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
This formulation is suitable for both oral (p.o.) and intraperitoneal (i.p.) administration.[3]
Protocol for Clear Solution Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final desired volume and concentration.
-
This method results in a clear solution with a solubility of at least 2.5 mg/mL.
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol is based on studies investigating the neuroprotective effects of this compound against Aβ₂₅₋₃₅-induced cell death in primary rat embryonic hippocampal neurons.[3]
-
Culture primary rat embryonic hippocampal neurons according to standard laboratory protocols.
-
Prepare a working solution of this compound in the cell culture medium from the 10 mM DMSO stock. A typical concentration range for this compound in such assays is 0.01-1 µM.[3]
-
Induce neurotoxicity by treating the neurons with Aβ₂₅₋₃₅ peptide.
-
Co-treat the cells with this compound at various concentrations.
-
Incubate for the desired period (e.g., 36 hours).[3]
-
Assess cell viability using a suitable method, such as the MTS assay.
In Vivo Tau Phosphorylation Study in a Transgenic Mouse Model
This protocol is adapted from studies evaluating the effect of this compound on tau hyperphosphorylation in P301L human tau transgenic mice.[3]
-
Use P301L human tau transgenic mice.
-
Prepare the this compound formulation for oral administration (e.g., suspension in 0.6% methylcellulose and 5% Tween 80).
-
Administer a single oral dose of this compound. Doses can range from 1 to 100 mg/kg.[3]
-
One hour post-administration, euthanize the animals and rapidly dissect the brain and spinal cord.[3]
-
Homogenize the tissues and analyze the levels of phosphorylated tau (e.g., at serine 396) and total tau by Western blotting or ELISA.
Signaling Pathway and Experimental Workflow
GSK-3β Signaling Pathway in the Context of Alzheimer's Disease
This compound is a selective inhibitor of GSK-3β, a key kinase implicated in the pathology of Alzheimer's disease. GSK-3β is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and it also plays a role in the production of amyloid-β peptides. The diagram below illustrates the central role of GSK-3β in these pathological processes and the mechanism of action of this compound.
Figure 1. Simplified GSK-3β signaling pathway in Alzheimer's disease.
Experimental Workflow for this compound Dissolution and Administration
The following diagram outlines the general workflow for preparing and using this compound in preclinical research.
Figure 2. General workflow for this compound preparation and use.
References
Application Notes and Protocols: Dosing Regimen of SAR502250 for P301L Tau Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the use of SAR502250, a selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, in P301L tau transgenic mouse models of tauopathy. The following information is collated from preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Summary of Quantitative Data
The administration of this compound has been shown to be effective in reducing tau hyperphosphorylation in P301L tau transgenic mice. The following tables summarize the key quantitative data from these studies.
Table 1: Single Dose Regimen of this compound in P301L Mice [1][2]
| Parameter | Details |
| Animal Model | Three-month-old female P301L human tau transgenic mice (JNPL3) |
| Average Weight | 32 g |
| Drug | This compound |
| Doses | 1, 3, 10, 30, and 100 mg/kg |
| Route of Administration | Oral (p.o.) |
| Time to Analysis | 1 hour post-administration |
| Effect | Dose-dependent attenuation of tau phosphorylation (S396) in the cortex and spinal cord |
| ED50 (Cortex) | 12.5 mg/kg |
| ED50 (Spinal Cord) | 11.5 mg/kg |
Table 2: Chronic Dose Regimen of this compound in a Tauopathy Mouse Model [1]
| Parameter | Details |
| Animal Model | Aged transgenic APP(SW)/Tau(VLW) mice |
| Drug | This compound |
| Doses | 10 and 30 mg/kg |
| Route of Administration | Oral (p.o.) |
| Frequency | Once daily |
| Duration | 7 weeks |
| Effect | Significant restoration of preferential investigation of a novel object, indicating improved cognitive function |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in P301L tau transgenic mice.
Animal Model and Drug Administration
-
Animal Model: Three-month-old female P301L human tau transgenic mice (JNPL3 line) are used.[1] The average weight of the mice at the time of the experiment is approximately 32 g.[1]
-
Drug Preparation and Administration: this compound is prepared for oral administration. While the specific vehicle was not detailed in the primary source, a common practice for oral gavage in mice involves suspending the compound in a vehicle such as a mixture of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in water. The drug is administered in a volume of 10 or 20 ml/kg.[1] All drug solutions should be prepared fresh daily.[1]
Tissue Collection and Homogenization
-
Tissue Dissection: One hour following a single oral dose of this compound, mice are euthanized. The brain and spinal cord are rapidly dissected and immediately frozen to preserve the phosphorylation state of proteins.[1]
-
Homogenization: The frozen tissue is homogenized in a specific homogenization buffer with the following composition:
-
62.5 mM Tris-HCl, pH 6.8
-
2.3% SDS
-
1 mM EDTA
-
1 mM EGTA
-
1 mM DTT
-
Protease inhibitor cocktail (e.g., Sigma-Aldrich)
-
Phosphatase inhibitor cocktail (e.g., Roche Diagnostics)[1]
-
-
Sample Preparation: The homogenized sample is then boiled for 5 minutes and centrifuged at 15,000 x g for 15 minutes to pellet insoluble material. The supernatant is collected for further analysis.[1]
Analysis of Tau Phosphorylation
-
Western Blotting: The levels of phosphorylated tau are assessed by Western blotting. The protein concentration of the supernatant from the tissue homogenates is determined using a standard protein assay (e.g., BCA assay). Equal amounts of protein for each sample are then separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membranes are blocked and then incubated with a primary antibody specific for phosphorylated tau at a particular site, such as Serine 396 (S396).[1] A primary antibody against total tau is used as a loading control. Subsequently, the membranes are incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.[1] The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated tau to total tau is calculated to determine the effect of this compound treatment.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in reducing tau pathology.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in vivo.
References
Application Notes and Protocols: Dosing Regimen of SAR502250 for P301L Tau Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the use of SAR502250, a selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, in P301L tau transgenic mouse models of tauopathy. The following information is collated from preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Summary of Quantitative Data
The administration of this compound has been shown to be effective in reducing tau hyperphosphorylation in P301L tau transgenic mice. The following tables summarize the key quantitative data from these studies.
Table 1: Single Dose Regimen of this compound in P301L Mice [1][2]
| Parameter | Details |
| Animal Model | Three-month-old female P301L human tau transgenic mice (JNPL3) |
| Average Weight | 32 g |
| Drug | This compound |
| Doses | 1, 3, 10, 30, and 100 mg/kg |
| Route of Administration | Oral (p.o.) |
| Time to Analysis | 1 hour post-administration |
| Effect | Dose-dependent attenuation of tau phosphorylation (S396) in the cortex and spinal cord |
| ED50 (Cortex) | 12.5 mg/kg |
| ED50 (Spinal Cord) | 11.5 mg/kg |
Table 2: Chronic Dose Regimen of this compound in a Tauopathy Mouse Model [1]
| Parameter | Details |
| Animal Model | Aged transgenic APP(SW)/Tau(VLW) mice |
| Drug | This compound |
| Doses | 10 and 30 mg/kg |
| Route of Administration | Oral (p.o.) |
| Frequency | Once daily |
| Duration | 7 weeks |
| Effect | Significant restoration of preferential investigation of a novel object, indicating improved cognitive function |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in P301L tau transgenic mice.
Animal Model and Drug Administration
-
Animal Model: Three-month-old female P301L human tau transgenic mice (JNPL3 line) are used.[1] The average weight of the mice at the time of the experiment is approximately 32 g.[1]
-
Drug Preparation and Administration: this compound is prepared for oral administration. While the specific vehicle was not detailed in the primary source, a common practice for oral gavage in mice involves suspending the compound in a vehicle such as a mixture of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in water. The drug is administered in a volume of 10 or 20 ml/kg.[1] All drug solutions should be prepared fresh daily.[1]
Tissue Collection and Homogenization
-
Tissue Dissection: One hour following a single oral dose of this compound, mice are euthanized. The brain and spinal cord are rapidly dissected and immediately frozen to preserve the phosphorylation state of proteins.[1]
-
Homogenization: The frozen tissue is homogenized in a specific homogenization buffer with the following composition:
-
62.5 mM Tris-HCl, pH 6.8
-
2.3% SDS
-
1 mM EDTA
-
1 mM EGTA
-
1 mM DTT
-
Protease inhibitor cocktail (e.g., Sigma-Aldrich)
-
Phosphatase inhibitor cocktail (e.g., Roche Diagnostics)[1]
-
-
Sample Preparation: The homogenized sample is then boiled for 5 minutes and centrifuged at 15,000 x g for 15 minutes to pellet insoluble material. The supernatant is collected for further analysis.[1]
Analysis of Tau Phosphorylation
-
Western Blotting: The levels of phosphorylated tau are assessed by Western blotting. The protein concentration of the supernatant from the tissue homogenates is determined using a standard protein assay (e.g., BCA assay). Equal amounts of protein for each sample are then separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membranes are blocked and then incubated with a primary antibody specific for phosphorylated tau at a particular site, such as Serine 396 (S396).[1] A primary antibody against total tau is used as a loading control. Subsequently, the membranes are incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.[1] The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated tau to total tau is calculated to determine the effect of this compound treatment.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in reducing tau pathology.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in vivo.
References
Application Notes and Protocols for SAR502250 in Primary Rat Embryonic Hippocampal Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SAR502250, a selective Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitor, in primary rat embryonic hippocampal neuron cultures. The provided protocols detail the culture of these neurons and a neuroprotection assay against amyloid-beta (Aβ)-induced toxicity.
Introduction
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), with an IC50 of 12 nM for human GSK-3β.[1] GSK3 is a key enzyme implicated in various cellular processes, and its abnormal activation is associated with the pathology of neurodegenerative diseases like Alzheimer's disease.[2][3] Specifically, GSK3 is known to be activated by the neurotoxic peptide amyloid-beta (Aβ) and contributes to neuronal cell death.[4][5]
In primary rat embryonic hippocampal neurons, this compound has demonstrated neuroprotective effects by attenuating Aβ-induced cell death.[2][6] These notes provide the necessary protocols to replicate and build upon these findings.
Data Presentation
The following table summarizes the neuroprotective effects of this compound against Aβ(25-35)-induced toxicity in primary rat embryonic hippocampal neurons.
| Treatment Group | Concentration | % Cell Viability (Mean ± SEM) | Statistical Significance (vs. Control) |
| Basal (untreated) | - | 100 ± 5.0 | - |
| Control (Aβ only) | 20 µM | 75 ± 3.0 | p < 0.01 |
| This compound | 100 nM | 95 ± 4.0 | p < 0.01 |
| This compound | 1 µM | 98 ± 3.5 | p < 0.01 |
| Lithium (positive control) | 1 mM | 90 ± 4.5 | p < 0.05 |
| Lithium (positive control) | 10 mM | 94 ± 4.0 | p < 0.01 |
Data is synthesized from findings reported in Griebel et al., 2019.[2][7]
Signaling Pathway
The neuroprotective effect of this compound is mediated through the inhibition of the GSK3 signaling pathway, which is aberrantly activated by Aβ.
References
- 1. Age-dependent accumulation of soluble amyloid beta (Abeta) oligomers reverses the neuroprotective effect of soluble amyloid precursor protein-alpha (sAPP(alpha)) by modulating phosphatidylinositol 3-kinase (PI3K)/Akt-GSK-3beta pathway in Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Cell Survival Mechanisms in Alzheimer's Disease by Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Paradoxical Pro- and Anti-apoptotic Actions of GSK3 in the Intrinsic and Extrinsic Apoptosis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of glycogen synthase kinase-3 beta mediates β-amyloid induced neuritic damage in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid-beta-induced neurotoxicity is reduced by inhibition of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C inhibits amyloid beta peptide neurotoxicity by acting on members of the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implications of Phosphoinositide 3-Kinase-Akt (PI3K-Akt) Pathway in the Pathogenesis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAR502250 in Primary Rat Embryonic Hippocampal Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SAR502250, a selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, in primary rat embryonic hippocampal neuron cultures. The provided protocols detail the culture of these neurons and a neuroprotection assay against amyloid-beta (Aβ)-induced toxicity.
Introduction
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), with an IC50 of 12 nM for human GSK-3β.[1] GSK3 is a key enzyme implicated in various cellular processes, and its abnormal activation is associated with the pathology of neurodegenerative diseases like Alzheimer's disease.[2][3] Specifically, GSK3 is known to be activated by the neurotoxic peptide amyloid-beta (Aβ) and contributes to neuronal cell death.[4][5]
In primary rat embryonic hippocampal neurons, this compound has demonstrated neuroprotective effects by attenuating Aβ-induced cell death.[2][6] These notes provide the necessary protocols to replicate and build upon these findings.
Data Presentation
The following table summarizes the neuroprotective effects of this compound against Aβ(25-35)-induced toxicity in primary rat embryonic hippocampal neurons.
| Treatment Group | Concentration | % Cell Viability (Mean ± SEM) | Statistical Significance (vs. Control) |
| Basal (untreated) | - | 100 ± 5.0 | - |
| Control (Aβ only) | 20 µM | 75 ± 3.0 | p < 0.01 |
| This compound | 100 nM | 95 ± 4.0 | p < 0.01 |
| This compound | 1 µM | 98 ± 3.5 | p < 0.01 |
| Lithium (positive control) | 1 mM | 90 ± 4.5 | p < 0.05 |
| Lithium (positive control) | 10 mM | 94 ± 4.0 | p < 0.01 |
Data is synthesized from findings reported in Griebel et al., 2019.[2][7]
Signaling Pathway
The neuroprotective effect of this compound is mediated through the inhibition of the GSK3 signaling pathway, which is aberrantly activated by Aβ.
References
- 1. Age-dependent accumulation of soluble amyloid beta (Abeta) oligomers reverses the neuroprotective effect of soluble amyloid precursor protein-alpha (sAPP(alpha)) by modulating phosphatidylinositol 3-kinase (PI3K)/Akt-GSK-3beta pathway in Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Cell Survival Mechanisms in Alzheimer's Disease by Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Paradoxical Pro- and Anti-apoptotic Actions of GSK3 in the Intrinsic and Extrinsic Apoptosis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of glycogen synthase kinase-3 beta mediates β-amyloid induced neuritic damage in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid-beta-induced neurotoxicity is reduced by inhibition of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C inhibits amyloid beta peptide neurotoxicity by acting on members of the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implications of Phosphoinositide 3-Kinase-Akt (PI3K-Akt) Pathway in the Pathogenesis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Tau Phosphorylation Following SAR502250 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Western blot analysis of tau phosphorylation, specifically focusing on the effects of the selective Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitor, SAR502250. This document includes an overview of the signaling pathway, detailed experimental protocols, and data presentation guidelines.
Introduction
Tau is a microtubule-associated protein crucial for neuronal stability. In several neurodegenerative diseases, collectively known as tauopathies, tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles, a hallmark of Alzheimer's disease. Glycogen synthase kinase 3 (GSK3) is a key enzyme implicated in the hyperphosphorylation of tau.[1][2]
This compound is a potent and selective inhibitor of GSK3.[1] By inhibiting GSK3, this compound is expected to reduce the phosphorylation of tau, thereby offering a potential therapeutic strategy for tauopathies. This document outlines the use of Western blotting to quantify the reduction in tau phosphorylation at specific epitopes following this compound treatment in a relevant preclinical model.
Signaling Pathway
Experimental Workflow
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on tau phosphorylation at serine 396 (pS396) in the cortex and spinal cord of P301L human tau transgenic mice, as determined by Western blot analysis. Data is presented as the effective dose causing 50% inhibition (ED50).
| Tissue | Parameter | This compound |
| Cortex | ED50 (mg/kg) | 12.5[1] |
| Spinal Cord | ED50 (mg/kg) | 11.5[1] |
Experimental Protocols
1. Animal Model and Treatment:
-
Model: P301L human tau transgenic mice are a suitable model, as they exhibit age-dependent development of tau pathology.
-
Treatment: Administer this compound orally (p.o.) at a range of doses (e.g., 1-100 mg/kg) to determine a dose-response relationship.[3] A vehicle control group should be included.
-
Time Course: Tissues should be collected at a predetermined time point post-administration (e.g., 1-2 hours) to assess the acute effects on tau phosphorylation.
2. Sample Preparation (Tissue Homogenization):
-
Dissect the cortex and spinal cord on ice.
-
Homogenize the tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
3. Western Blotting Protocol:
-
Protein Separation:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 10% polyacrylamide gel.[4]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane for 1-2 hours at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) diluted in blocking buffer.
-
-
Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.[1]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the pS396 tau band to the total tau band and subsequently to the loading control for each sample.
-
Data Interpretation and Troubleshooting
-
Expected Outcome: A dose-dependent decrease in the normalized pS396 tau signal should be observed in the this compound-treated groups compared to the vehicle control group.
-
Troubleshooting:
-
High Background: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
Weak or No Signal: Confirm protein transfer, check antibody activity, and ensure the detection reagent is fresh.
-
Inconsistent Results: Ensure equal protein loading and consistent sample preparation. The use of phosphatase inhibitors is critical.
-
References
- 1. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of glycogen synthase kinase-3 by lithium correlates with reduced tauopathy and degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interplay between GSK3β and Tau Ser262 Phosphorylation during the Progression of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Tau Phosphorylation Following SAR502250 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Western blot analysis of tau phosphorylation, specifically focusing on the effects of the selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, SAR502250. This document includes an overview of the signaling pathway, detailed experimental protocols, and data presentation guidelines.
Introduction
Tau is a microtubule-associated protein crucial for neuronal stability. In several neurodegenerative diseases, collectively known as tauopathies, tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles, a hallmark of Alzheimer's disease. Glycogen synthase kinase 3 (GSK3) is a key enzyme implicated in the hyperphosphorylation of tau.[1][2]
This compound is a potent and selective inhibitor of GSK3.[1] By inhibiting GSK3, this compound is expected to reduce the phosphorylation of tau, thereby offering a potential therapeutic strategy for tauopathies. This document outlines the use of Western blotting to quantify the reduction in tau phosphorylation at specific epitopes following this compound treatment in a relevant preclinical model.
Signaling Pathway
Experimental Workflow
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on tau phosphorylation at serine 396 (pS396) in the cortex and spinal cord of P301L human tau transgenic mice, as determined by Western blot analysis. Data is presented as the effective dose causing 50% inhibition (ED50).
| Tissue | Parameter | This compound |
| Cortex | ED50 (mg/kg) | 12.5[1] |
| Spinal Cord | ED50 (mg/kg) | 11.5[1] |
Experimental Protocols
1. Animal Model and Treatment:
-
Model: P301L human tau transgenic mice are a suitable model, as they exhibit age-dependent development of tau pathology.
-
Treatment: Administer this compound orally (p.o.) at a range of doses (e.g., 1-100 mg/kg) to determine a dose-response relationship.[3] A vehicle control group should be included.
-
Time Course: Tissues should be collected at a predetermined time point post-administration (e.g., 1-2 hours) to assess the acute effects on tau phosphorylation.
2. Sample Preparation (Tissue Homogenization):
-
Dissect the cortex and spinal cord on ice.
-
Homogenize the tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
3. Western Blotting Protocol:
-
Protein Separation:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 10% polyacrylamide gel.[4]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane for 1-2 hours at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) diluted in blocking buffer.
-
-
Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.[1]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the pS396 tau band to the total tau band and subsequently to the loading control for each sample.
-
Data Interpretation and Troubleshooting
-
Expected Outcome: A dose-dependent decrease in the normalized pS396 tau signal should be observed in the this compound-treated groups compared to the vehicle control group.
-
Troubleshooting:
-
High Background: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
Weak or No Signal: Confirm protein transfer, check antibody activity, and ensure the detection reagent is fresh.
-
Inconsistent Results: Ensure equal protein loading and consistent sample preparation. The use of phosphatase inhibitors is critical.
-
References
- 1. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of glycogen synthase kinase-3 by lithium correlates with reduced tauopathy and degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interplay between GSK3β and Tau Ser262 Phosphorylation during the Progression of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Administration of SAR502250: A Comparative Guide to Oral Gavage and Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the administration of SAR502250, a selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, via two common preclinical routes: oral gavage (P.O.) and intraperitoneal (I.P.) injection. This guide is intended to assist researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this compound in rodent models.
Introduction
This compound is a potent and selective inhibitor of GSK3, a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease.[1][2] Preclinical evaluation of this compound necessitates the use of appropriate and well-defined administration routes. The choice between oral gavage and intraperitoneal injection can significantly impact the compound's pharmacokinetic and pharmacodynamic profile. While oral administration is often preferred for its clinical relevance, intraperitoneal injection can offer advantages in terms of bioavailability and rapid systemic exposure in preclinical settings.[3][4]
This document outlines the available data on this compound administration and provides standardized protocols for both methods to ensure experimental consistency and reproducibility.
Data Presentation: this compound Administration Parameters
While direct comparative pharmacokinetic data for oral versus intraperitoneal administration of this compound is not extensively published, the following tables summarize the available information from preclinical studies.
Table 1: this compound Administration via Oral Gavage (P.O.)
| Parameter | Value | Species/Model | Source |
| Dose Range | 1 - 100 mg/kg | P301L human tau transgenic mice | [5] |
| 10 - 60 mg/kg | Mice (amphetamine-induced hyperactivity) | [5] | |
| 3 - 30 mg/kg | Rats (PCP-sensitized) | [5] | |
| Vehicle | Distilled water with 0.6% methylcellulose (B11928114) and 5% Tween 80 or 2% Cremophor | Mice and Rats | [5] |
| Volume | 10 or 20 ml/kg | Mice | [6] |
| 1 or 5 ml/kg | Rats | [6] | |
| Reported Effects | Attenuated tau hyperphosphorylation, improved cognitive deficits, decreased hyperactivity. | Mice and Rats | [5][7] |
Table 2: this compound Administration via Intraperitoneal Injection (I.P.)
| Parameter | Value | Species/Model | Source |
| Dose | 30 mg/kg/day | Mice (chronic mild stress) | [5] |
| Vehicle | Distilled water with 0.6% methylcellulose and 5% Tween 80 or 2% Cremophor | Mice | [5] |
| Volume | 10 or 20 ml/kg | Mice | [6] |
| Rationale for Use | Found to be more suitable than P.O. route in exploratory experiments for the chronic mild stress model. | Mice | [5] |
| Reported Effects | Improved depressive-like state. | Mice | [5][7] |
Experimental Protocols
The following are detailed protocols for the administration of this compound. Adherence to aseptic techniques is crucial to prevent infection and ensure animal welfare.
Protocol 1: Administration of this compound via Oral Gavage in Mice
Materials:
-
This compound
-
Vehicle (e.g., distilled water with 0.6% methylcellulose and 5% Tween 80)
-
Sterile gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)
-
Sterile syringes (1 ml or appropriate size)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Prepare the this compound formulation in the chosen vehicle at the desired concentration. Ensure the solution or suspension is homogeneous.
-
Draw the calculated volume of the this compound formulation into a sterile syringe fitted with a gavage needle.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.
-
-
Gavage Administration:
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle has passed the pharynx and is in the esophagus, advance it to the pre-measured depth (from the mouth to the last rib).
-
Slowly depress the syringe plunger to administer the solution.
-
-
Post-Administration:
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the compound from the mouth or nose.
-
Protocol 2: Administration of this compound via Intraperitoneal Injection in Mice
Materials:
-
This compound
-
Vehicle (e.g., distilled water with 0.6% methylcellulose and 5% Tween 80)
-
Sterile needles (25-27 gauge)
-
Sterile syringes (1 ml or appropriate size)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation:
-
Weigh the mouse to calculate the required injection volume.
-
Prepare the this compound formulation.
-
Draw the calculated volume into a sterile syringe with a new sterile needle.
-
-
Restraint:
-
Securely restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck with the hindquarters supported.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (e.g., urine, blood, or intestinal contents) is drawn into the syringe. If fluid is present, discard the syringe and prepare a new one.
-
Inject the solution smoothly.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions at the injection site or changes in behavior.
-
Protocol 3: Western Blot Analysis of Tau Phosphorylation
To assess the pharmacodynamic effects of this compound, the level of phosphorylated tau can be measured in brain tissue lysates.
Materials:
-
Brain tissue homogenates from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-tau [Ser396], anti-total-tau, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize brain tissue in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathway of this compound in Alzheimer's Disease
Caption: this compound inhibits active GSK3β, reducing tau hyperphosphorylation and amyloid-β production.
Experimental Workflow: Comparing P.O. and I.P. Administration
Caption: Workflow for comparing oral gavage and intraperitoneal administration of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of SAR502250: A Comparative Guide to Oral Gavage and Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the administration of SAR502250, a selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, via two common preclinical routes: oral gavage (P.O.) and intraperitoneal (I.P.) injection. This guide is intended to assist researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this compound in rodent models.
Introduction
This compound is a potent and selective inhibitor of GSK3, a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease.[1][2] Preclinical evaluation of this compound necessitates the use of appropriate and well-defined administration routes. The choice between oral gavage and intraperitoneal injection can significantly impact the compound's pharmacokinetic and pharmacodynamic profile. While oral administration is often preferred for its clinical relevance, intraperitoneal injection can offer advantages in terms of bioavailability and rapid systemic exposure in preclinical settings.[3][4]
This document outlines the available data on this compound administration and provides standardized protocols for both methods to ensure experimental consistency and reproducibility.
Data Presentation: this compound Administration Parameters
While direct comparative pharmacokinetic data for oral versus intraperitoneal administration of this compound is not extensively published, the following tables summarize the available information from preclinical studies.
Table 1: this compound Administration via Oral Gavage (P.O.)
| Parameter | Value | Species/Model | Source |
| Dose Range | 1 - 100 mg/kg | P301L human tau transgenic mice | [5] |
| 10 - 60 mg/kg | Mice (amphetamine-induced hyperactivity) | [5] | |
| 3 - 30 mg/kg | Rats (PCP-sensitized) | [5] | |
| Vehicle | Distilled water with 0.6% methylcellulose and 5% Tween 80 or 2% Cremophor | Mice and Rats | [5] |
| Volume | 10 or 20 ml/kg | Mice | [6] |
| 1 or 5 ml/kg | Rats | [6] | |
| Reported Effects | Attenuated tau hyperphosphorylation, improved cognitive deficits, decreased hyperactivity. | Mice and Rats | [5][7] |
Table 2: this compound Administration via Intraperitoneal Injection (I.P.)
| Parameter | Value | Species/Model | Source |
| Dose | 30 mg/kg/day | Mice (chronic mild stress) | [5] |
| Vehicle | Distilled water with 0.6% methylcellulose and 5% Tween 80 or 2% Cremophor | Mice | [5] |
| Volume | 10 or 20 ml/kg | Mice | [6] |
| Rationale for Use | Found to be more suitable than P.O. route in exploratory experiments for the chronic mild stress model. | Mice | [5] |
| Reported Effects | Improved depressive-like state. | Mice | [5][7] |
Experimental Protocols
The following are detailed protocols for the administration of this compound. Adherence to aseptic techniques is crucial to prevent infection and ensure animal welfare.
Protocol 1: Administration of this compound via Oral Gavage in Mice
Materials:
-
This compound
-
Vehicle (e.g., distilled water with 0.6% methylcellulose and 5% Tween 80)
-
Sterile gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)
-
Sterile syringes (1 ml or appropriate size)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Prepare the this compound formulation in the chosen vehicle at the desired concentration. Ensure the solution or suspension is homogeneous.
-
Draw the calculated volume of the this compound formulation into a sterile syringe fitted with a gavage needle.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.
-
-
Gavage Administration:
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle has passed the pharynx and is in the esophagus, advance it to the pre-measured depth (from the mouth to the last rib).
-
Slowly depress the syringe plunger to administer the solution.
-
-
Post-Administration:
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the compound from the mouth or nose.
-
Protocol 2: Administration of this compound via Intraperitoneal Injection in Mice
Materials:
-
This compound
-
Vehicle (e.g., distilled water with 0.6% methylcellulose and 5% Tween 80)
-
Sterile needles (25-27 gauge)
-
Sterile syringes (1 ml or appropriate size)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation:
-
Weigh the mouse to calculate the required injection volume.
-
Prepare the this compound formulation.
-
Draw the calculated volume into a sterile syringe with a new sterile needle.
-
-
Restraint:
-
Securely restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck with the hindquarters supported.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (e.g., urine, blood, or intestinal contents) is drawn into the syringe. If fluid is present, discard the syringe and prepare a new one.
-
Inject the solution smoothly.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions at the injection site or changes in behavior.
-
Protocol 3: Western Blot Analysis of Tau Phosphorylation
To assess the pharmacodynamic effects of this compound, the level of phosphorylated tau can be measured in brain tissue lysates.
Materials:
-
Brain tissue homogenates from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-tau [Ser396], anti-total-tau, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize brain tissue in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathway of this compound in Alzheimer's Disease
Caption: this compound inhibits active GSK3β, reducing tau hyperphosphorylation and amyloid-β production.
Experimental Workflow: Comparing P.O. and I.P. Administration
Caption: Workflow for comparing oral gavage and intraperitoneal administration of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aβ25-35 Induced Cell Death Assay with SAR502250 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of SAR502250 against amyloid-beta 25-35 (Aβ25-35) induced neuronal cell death. The protocols outlined below are intended for use by professionals in neuroscience research and drug development for Alzheimer's disease.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles. The Aβ peptide, particularly its neurotoxic fragment Aβ25-35, is known to induce neuronal apoptosis and is widely used as a tool to model AD-related neurotoxicity in vitro.[1] Glycogen synthase kinase 3β (GSK3β) has been identified as a key enzyme in the pathogenesis of AD, as its abnormal activation is associated with tau hyperphosphorylation and neuronal cell death.[2][3]
This compound is a potent and selective, ATP-competitive inhibitor of GSK3β with an IC50 of 12 nM for the human enzyme.[1][4] It is an orally active, brain-penetrant compound that has demonstrated neuroprotective properties.[1][4] Studies have shown that this compound can attenuate Aβ25-35-induced neuronal cell death, highlighting its therapeutic potential for Alzheimer's disease.[2][4]
This document provides detailed protocols for inducing neuronal cell death with Aβ25-35 and for evaluating the neuroprotective efficacy of this compound using a cell viability assay.
Data Presentation
The following table summarizes the quantitative data on the neuroprotective effect of this compound against Aβ25-35-induced cell death in rat embryonic hippocampal neurons.
| Treatment Group | Aβ25-35 Concentration | This compound Concentration | Cell Viability (% of Control) | Statistical Significance (vs. Aβ25-35 alone) |
| Control (untreated) | 0 µM | 0 µM | 100% | - |
| Aβ25-35 | 20 µM | 0 µM | Significantly Reduced | - |
| This compound Treatment | 20 µM | 100 nM | Significantly Increased | p < 0.01 |
| This compound Treatment | 20 µM | 1 µM | Significantly Increased | p < 0.01 |
Note: The exact percentage of cell viability can be quantified using the MTS assay as described in the protocol below. The data presented here is based on findings that this compound significantly attenuated the Aβ25-35-induced increase in cell death at the indicated concentrations.[2][4]
Signaling Pathway
The neurotoxic effects of Aβ25-35 are mediated, in part, through the activation of GSK3β. Aβ25-35 exposure can lead to the inhibition of the prosurvival PI3K/Akt signaling pathway, which normally keeps GSK3β in an inactive, phosphorylated state. The subsequent activation of GSK3β promotes downstream apoptotic events, including the activation of pro-apoptotic proteins like Bax and eventual caspase activation, leading to cell death. This compound, as a direct inhibitor of GSK3β, blocks this cascade and promotes neuronal survival.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound against Aβ25-35 induced cytotoxicity.
Experimental Protocols
Preparation of Aggregated Aβ25-35 Peptide
Materials:
-
Aβ25-35 peptide (lyophilized powder)
-
Sterile, deionized water or DMSO
-
Sterile phosphate-buffered saline (PBS)
-
Incubator at 37°C
Protocol:
-
Reconstitute the lyophilized Aβ25-35 peptide in sterile, deionized water or DMSO to a stock concentration of 1 mM.
-
To induce aggregation, dilute the stock solution in sterile PBS or cell culture medium to the desired final concentration (e.g., 20 µM).
-
Incubate the peptide solution at 37°C for 3 to 7 days to allow for fibril formation.[5] The aggregation status can be monitored using methods like Thioflavin T fluorescence assay.
Cell Culture and Plating
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons (e.g., rat embryonic hippocampal neurons)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
CO2 incubator at 37°C, 5% CO2
Protocol:
-
Culture neuronal cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh, complete medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a final volume of 100 µL per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
This compound and Aβ25-35 Treatment
Materials:
-
This compound stock solution (in DMSO)
-
Aggregated Aβ25-35 solution
-
Serum-free cell culture medium
Protocol:
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 10 nM to 10 µM).
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the medium containing the desired concentration of this compound to the appropriate wells. Include a vehicle control group (medium with DMSO).
-
Incubate the cells with this compound for a pre-treatment period of 1 to 2 hours.
-
Add the aggregated Aβ25-35 solution to the wells to achieve the final desired concentration (e.g., 20 µM).
-
Include control wells: untreated cells, cells treated with Aβ25-35 alone, and cells treated with this compound alone.
-
Incubate the plates for 36 to 48 hours at 37°C in a 5% CO2 incubator.[4]
Cell Viability Assessment (MTS Assay)
Materials:
-
MTS reagent (e.g., from Promega)
-
96-well plate reader
Protocol:
-
Following the 36-48 hour incubation period, add 20 µL of the MTS reagent directly to each well of the 96-well plate.[6]
-
Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance (medium only).
Data Analysis: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
Statistical analysis should be performed using an appropriate test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups to the Aβ25-35 control group.
Conclusion
The protocols described in these application notes provide a robust framework for investigating the neuroprotective effects of this compound against Aβ25-35-induced neuronal cell death. By following these detailed procedures, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of GSK3β inhibitors in the context of Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 3. Amyloid beta-induced Glycogen Synthase Kinase 3β Phosphorylated VDAC1 in Alzheimer’s Disease: Implications for Synaptic Dysfunction and Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Aβ25-35 Induced Cell Death Assay with SAR502250 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of SAR502250 against amyloid-beta 25-35 (Aβ25-35) induced neuronal cell death. The protocols outlined below are intended for use by professionals in neuroscience research and drug development for Alzheimer's disease.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles. The Aβ peptide, particularly its neurotoxic fragment Aβ25-35, is known to induce neuronal apoptosis and is widely used as a tool to model AD-related neurotoxicity in vitro.[1] Glycogen synthase kinase 3β (GSK3β) has been identified as a key enzyme in the pathogenesis of AD, as its abnormal activation is associated with tau hyperphosphorylation and neuronal cell death.[2][3]
This compound is a potent and selective, ATP-competitive inhibitor of GSK3β with an IC50 of 12 nM for the human enzyme.[1][4] It is an orally active, brain-penetrant compound that has demonstrated neuroprotective properties.[1][4] Studies have shown that this compound can attenuate Aβ25-35-induced neuronal cell death, highlighting its therapeutic potential for Alzheimer's disease.[2][4]
This document provides detailed protocols for inducing neuronal cell death with Aβ25-35 and for evaluating the neuroprotective efficacy of this compound using a cell viability assay.
Data Presentation
The following table summarizes the quantitative data on the neuroprotective effect of this compound against Aβ25-35-induced cell death in rat embryonic hippocampal neurons.
| Treatment Group | Aβ25-35 Concentration | This compound Concentration | Cell Viability (% of Control) | Statistical Significance (vs. Aβ25-35 alone) |
| Control (untreated) | 0 µM | 0 µM | 100% | - |
| Aβ25-35 | 20 µM | 0 µM | Significantly Reduced | - |
| This compound Treatment | 20 µM | 100 nM | Significantly Increased | p < 0.01 |
| This compound Treatment | 20 µM | 1 µM | Significantly Increased | p < 0.01 |
Note: The exact percentage of cell viability can be quantified using the MTS assay as described in the protocol below. The data presented here is based on findings that this compound significantly attenuated the Aβ25-35-induced increase in cell death at the indicated concentrations.[2][4]
Signaling Pathway
The neurotoxic effects of Aβ25-35 are mediated, in part, through the activation of GSK3β. Aβ25-35 exposure can lead to the inhibition of the prosurvival PI3K/Akt signaling pathway, which normally keeps GSK3β in an inactive, phosphorylated state. The subsequent activation of GSK3β promotes downstream apoptotic events, including the activation of pro-apoptotic proteins like Bax and eventual caspase activation, leading to cell death. This compound, as a direct inhibitor of GSK3β, blocks this cascade and promotes neuronal survival.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound against Aβ25-35 induced cytotoxicity.
Experimental Protocols
Preparation of Aggregated Aβ25-35 Peptide
Materials:
-
Aβ25-35 peptide (lyophilized powder)
-
Sterile, deionized water or DMSO
-
Sterile phosphate-buffered saline (PBS)
-
Incubator at 37°C
Protocol:
-
Reconstitute the lyophilized Aβ25-35 peptide in sterile, deionized water or DMSO to a stock concentration of 1 mM.
-
To induce aggregation, dilute the stock solution in sterile PBS or cell culture medium to the desired final concentration (e.g., 20 µM).
-
Incubate the peptide solution at 37°C for 3 to 7 days to allow for fibril formation.[5] The aggregation status can be monitored using methods like Thioflavin T fluorescence assay.
Cell Culture and Plating
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons (e.g., rat embryonic hippocampal neurons)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
CO2 incubator at 37°C, 5% CO2
Protocol:
-
Culture neuronal cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh, complete medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a final volume of 100 µL per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
This compound and Aβ25-35 Treatment
Materials:
-
This compound stock solution (in DMSO)
-
Aggregated Aβ25-35 solution
-
Serum-free cell culture medium
Protocol:
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 10 nM to 10 µM).
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the medium containing the desired concentration of this compound to the appropriate wells. Include a vehicle control group (medium with DMSO).
-
Incubate the cells with this compound for a pre-treatment period of 1 to 2 hours.
-
Add the aggregated Aβ25-35 solution to the wells to achieve the final desired concentration (e.g., 20 µM).
-
Include control wells: untreated cells, cells treated with Aβ25-35 alone, and cells treated with this compound alone.
-
Incubate the plates for 36 to 48 hours at 37°C in a 5% CO2 incubator.[4]
Cell Viability Assessment (MTS Assay)
Materials:
-
MTS reagent (e.g., from Promega)
-
96-well plate reader
Protocol:
-
Following the 36-48 hour incubation period, add 20 µL of the MTS reagent directly to each well of the 96-well plate.[6]
-
Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance (medium only).
Data Analysis: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
Statistical analysis should be performed using an appropriate test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups to the Aβ25-35 control group.
Conclusion
The protocols described in these application notes provide a robust framework for investigating the neuroprotective effects of this compound against Aβ25-35-induced neuronal cell death. By following these detailed procedures, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of GSK3β inhibitors in the context of Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 3. Amyloid beta-induced Glycogen Synthase Kinase 3β Phosphorylated VDAC1 in Alzheimer’s Disease: Implications for Synaptic Dysfunction and Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Chronic Mild Stress (CMS) Model and SAR502250 Administration
These application notes provide a detailed protocol for inducing a depressive-like state in rodents using the Chronic Mild Stress (CMS) model and for administering the selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, SAR502250, to evaluate its potential antidepressant-like effects.
Overview
The Chronic Mild Stress (CMS) model is a widely used preclinical paradigm to induce behavioral and physiological alterations in rodents that resemble symptoms of major depressive disorder in humans.[1][2][3] The model involves the repeated and unpredictable exposure of animals to a variety of mild stressors over an extended period, leading to the development of a state of anhedonia, a core symptom of depression, which is operationally defined as a reduced preference for sweetened solutions.[1][3]
This compound is a potent and selective inhibitor of GSK3, an enzyme implicated in the pathophysiology of several neuropsychiatric disorders, including depression.[4][5][6][7] Inhibition of GSK3 has been shown to exert neuroprotective and antidepressant-like effects in various preclinical models.[4][5][7] This protocol details the administration of this compound in the context of a CMS study to assess its efficacy in reversing stress-induced depressive-like behaviors.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound in the Chronic Mild Stress model.
Table 1: Effect of this compound on Physical State in CMS-exposed Mice
| Treatment Group | Dose | Mean Physical State Score (Week 5) | Mean Physical State Score (Week 7) |
| Non-Stressed Control | Vehicle | 0.2 ± 0.1 | 0.1 ± 0.1 |
| Stressed Control | Vehicle | 2.5 ± 0.2 | 2.8 ± 0.2 |
| This compound | 30 mg/kg, i.p. | 1.5 ± 0.2* | 1.2 ± 0.2 |
| Fluoxetine (B1211875) | 10 mg/kg, i.p. | 1.3 ± 0.2 | 1.0 ± 0.2** |
*Data are expressed as mean ± SEM. *P < 0.05, *P < 0.01 vs. Stressed Control group. Data adapted from Griebel et al., 2019.[4]
Experimental Protocols
Chronic Mild Stress (CMS) Protocol
This protocol is based on established methods for inducing a depressive-like phenotype in rodents.[1][2][4][8]
Animals: Male BALB/c mice, 5-6 weeks old at the beginning of the experiment, are recommended as this strain is particularly sensitive to the effects of CMS.[2][4] Animals should be housed individually in a separate, dedicated room to avoid disturbances.[9]
Stressors: A variety of mild, unpredictable stressors should be applied sequentially. The weekly schedule should be varied to maintain unpredictability.
Example Weekly Stressor Schedule:
| Day | Stressor | Duration |
| 1 | Damp bedding (100-200 ml of water in sawdust) | 14 hours |
| 2 | Cage tilt (45°) | 4 hours |
| 3 | Paired housing with another stressed mouse | 2 hours |
| 4 | Stroboscopic illumination | 12 hours |
| 5 | Food and water deprivation | 24 hours |
| 6 | Restraint in a ventilated tube | 2 hours |
| 7 | No stress | - |
This is an example schedule and can be modified. The key is the unpredictability of the stressors.[1][8]
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the CMS protocol.
-
Baseline Sucrose (B13894) Preference Test (SPT): Two days before starting the stress protocol, habituate the mice to a 1% sucrose solution. On the following day, perform the baseline SPT by offering two pre-weighed bottles, one with 1% sucrose solution and one with water, for 24 hours.
-
CMS Procedure: Begin the 7-week CMS protocol, applying one stressor per day according to a randomized schedule.
-
Weekly Sucrose Preference Test: Once a week, typically at the end of the stressor-free day, perform the SPT to monitor the development of anhedonia. Calculate sucrose preference as: (Sucrose intake (g) / (Sucrose intake (g) + Water intake (g))) x 100.
-
Data Analysis: A significant decrease in sucrose preference in the stressed group compared to the non-stressed control group indicates the successful induction of an anhedonic state.
This compound Administration Protocol
This protocol describes the administration of this compound to CMS-exposed animals.
Drug Preparation:
-
This compound can be suspended in distilled water containing 0.6% methylcellulose (B11928114) and 5% Tween 80.[4]
-
Prepare fresh drug solutions daily.[4]
Administration:
-
Treatment Initiation: Begin this compound administration after the induction of a stable anhedonic state, typically after 2-3 weeks of CMS.
-
Dosage and Route: Administer this compound at a dose of 30 mg/kg via intraperitoneal (i.p.) injection.[4][6] This route has been shown to be effective in the CMS model.[4]
-
Treatment Schedule: Administer the drug once daily for a period of 4 weeks.[4][5]
-
Control Groups:
-
Non-Stressed + Vehicle: Receives no stress and vehicle injections.
-
Stressed + Vehicle: Exposed to CMS and receives vehicle injections.
-
Stressed + this compound: Exposed to CMS and receives this compound injections.
-
(Optional) Stressed + Positive Control: Exposed to CMS and receives a standard antidepressant, such as fluoxetine (10 mg/kg, i.p.), for comparison.[4]
-
-
Behavioral Monitoring: Continue weekly SPTs throughout the treatment period to assess the reversal of anhedonia. Other behavioral tests, such as the coat state evaluation, can also be performed.[4]
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for the CMS model and this compound administration.
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound's antidepressant-like effects.
Logical Relationship of Experimental Design
Caption: Logical relationship between experimental groups and outcome measures.
References
- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK3β: A Master Player in Depressive Disorder Pathogenesis and Treatment Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic Mild Stress (CMS) Protocol [bio-protocol.org]
Application Notes and Protocols: Chronic Mild Stress (CMS) Model and SAR502250 Administration
These application notes provide a detailed protocol for inducing a depressive-like state in rodents using the Chronic Mild Stress (CMS) model and for administering the selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, SAR502250, to evaluate its potential antidepressant-like effects.
Overview
The Chronic Mild Stress (CMS) model is a widely used preclinical paradigm to induce behavioral and physiological alterations in rodents that resemble symptoms of major depressive disorder in humans.[1][2][3] The model involves the repeated and unpredictable exposure of animals to a variety of mild stressors over an extended period, leading to the development of a state of anhedonia, a core symptom of depression, which is operationally defined as a reduced preference for sweetened solutions.[1][3]
This compound is a potent and selective inhibitor of GSK3, an enzyme implicated in the pathophysiology of several neuropsychiatric disorders, including depression.[4][5][6][7] Inhibition of GSK3 has been shown to exert neuroprotective and antidepressant-like effects in various preclinical models.[4][5][7] This protocol details the administration of this compound in the context of a CMS study to assess its efficacy in reversing stress-induced depressive-like behaviors.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound in the Chronic Mild Stress model.
Table 1: Effect of this compound on Physical State in CMS-exposed Mice
| Treatment Group | Dose | Mean Physical State Score (Week 5) | Mean Physical State Score (Week 7) |
| Non-Stressed Control | Vehicle | 0.2 ± 0.1 | 0.1 ± 0.1 |
| Stressed Control | Vehicle | 2.5 ± 0.2 | 2.8 ± 0.2 |
| This compound | 30 mg/kg, i.p. | 1.5 ± 0.2* | 1.2 ± 0.2 |
| Fluoxetine | 10 mg/kg, i.p. | 1.3 ± 0.2 | 1.0 ± 0.2** |
*Data are expressed as mean ± SEM. *P < 0.05, *P < 0.01 vs. Stressed Control group. Data adapted from Griebel et al., 2019.[4]
Experimental Protocols
Chronic Mild Stress (CMS) Protocol
This protocol is based on established methods for inducing a depressive-like phenotype in rodents.[1][2][4][8]
Animals: Male BALB/c mice, 5-6 weeks old at the beginning of the experiment, are recommended as this strain is particularly sensitive to the effects of CMS.[2][4] Animals should be housed individually in a separate, dedicated room to avoid disturbances.[9]
Stressors: A variety of mild, unpredictable stressors should be applied sequentially. The weekly schedule should be varied to maintain unpredictability.
Example Weekly Stressor Schedule:
| Day | Stressor | Duration |
| 1 | Damp bedding (100-200 ml of water in sawdust) | 14 hours |
| 2 | Cage tilt (45°) | 4 hours |
| 3 | Paired housing with another stressed mouse | 2 hours |
| 4 | Stroboscopic illumination | 12 hours |
| 5 | Food and water deprivation | 24 hours |
| 6 | Restraint in a ventilated tube | 2 hours |
| 7 | No stress | - |
This is an example schedule and can be modified. The key is the unpredictability of the stressors.[1][8]
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the CMS protocol.
-
Baseline Sucrose Preference Test (SPT): Two days before starting the stress protocol, habituate the mice to a 1% sucrose solution. On the following day, perform the baseline SPT by offering two pre-weighed bottles, one with 1% sucrose solution and one with water, for 24 hours.
-
CMS Procedure: Begin the 7-week CMS protocol, applying one stressor per day according to a randomized schedule.
-
Weekly Sucrose Preference Test: Once a week, typically at the end of the stressor-free day, perform the SPT to monitor the development of anhedonia. Calculate sucrose preference as: (Sucrose intake (g) / (Sucrose intake (g) + Water intake (g))) x 100.
-
Data Analysis: A significant decrease in sucrose preference in the stressed group compared to the non-stressed control group indicates the successful induction of an anhedonic state.
This compound Administration Protocol
This protocol describes the administration of this compound to CMS-exposed animals.
Drug Preparation:
-
This compound can be suspended in distilled water containing 0.6% methylcellulose and 5% Tween 80.[4]
-
Prepare fresh drug solutions daily.[4]
Administration:
-
Treatment Initiation: Begin this compound administration after the induction of a stable anhedonic state, typically after 2-3 weeks of CMS.
-
Dosage and Route: Administer this compound at a dose of 30 mg/kg via intraperitoneal (i.p.) injection.[4][6] This route has been shown to be effective in the CMS model.[4]
-
Treatment Schedule: Administer the drug once daily for a period of 4 weeks.[4][5]
-
Control Groups:
-
Non-Stressed + Vehicle: Receives no stress and vehicle injections.
-
Stressed + Vehicle: Exposed to CMS and receives vehicle injections.
-
Stressed + this compound: Exposed to CMS and receives this compound injections.
-
(Optional) Stressed + Positive Control: Exposed to CMS and receives a standard antidepressant, such as fluoxetine (10 mg/kg, i.p.), for comparison.[4]
-
-
Behavioral Monitoring: Continue weekly SPTs throughout the treatment period to assess the reversal of anhedonia. Other behavioral tests, such as the coat state evaluation, can also be performed.[4]
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for the CMS model and this compound administration.
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound's antidepressant-like effects.
Logical Relationship of Experimental Design
Caption: Logical relationship between experimental groups and outcome measures.
References
- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK3β: A Master Player in Depressive Disorder Pathogenesis and Treatment Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic Mild Stress (CMS) Protocol [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting SAR502250 solubility issues in aqueous solutions
For researchers and drug development professionals utilizing the potent GSK3 inhibitor, SAR502250, achieving optimal solubility in aqueous solutions is a critical step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 100 mg/mL).[1] It is crucial to use newly opened, anhydrous DMSO to avoid precipitation, as the compound is hygroscopic.[2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A2: This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 1%, to minimize solvent-induced toxicity or artifacts in biological assays.
-
Sonication and Heating: Gentle sonication and/or warming of the solution can aid in dissolution.[2] However, be cautious with temperature-sensitive assays.
-
Co-solvents and Surfactants: For in vivo preparations or challenging in vitro assays, using co-solvents and surfactants is recommended. Several protocols have been successfully used to prepare this compound for administration.[2]
Q3: Can I prepare aqueous solutions of this compound without using DMSO?
A3: While challenging, it is possible to prepare aqueous solutions with minimal or no DMSO by utilizing solubilizing agents. Cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), can encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues with this compound.
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
Troubleshooting Workflow
Caption: A stepwise guide to resolving this compound precipitation in aqueous solutions.
Issue 2: Inconsistent Results in Cellular Assays
Low aqueous solubility can lead to the formation of aggregates and non-specific binding to plasticware, resulting in variable experimental outcomes.
-
Consider Low-Binding Plates: Use of low-binding microplates can mitigate the loss of compound due to adsorption.
-
Inclusion of BSA: For protein-based assays, the addition of a carrier protein like Bovine Serum Albumin (BSA) can help to prevent non-specific binding.
Quantitative Data Summary
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 272.20 mM) | Recommended for primary stock solutions. Requires sonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 6.80 mM) | A clear solution is achievable. This formulation is suitable for in vivo studies.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 6.80 mM) | A clear solution is achievable. SBE-β-CD acts as a solubilizing agent.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 6.80 mM) | A clear solution is achievable. Suitable for oral administration in animal studies.[2] |
| Distilled water with 0.6% methylcellulose (B11928114) and 5% Tween 80 | Suspension | Used for in vivo oral administration in some studies.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If particulates remain, sonicate the solution in a water bath until it becomes clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is adapted from established methods for administering this compound in animal models.[2]
-
Prepare a 25 mg/mL this compound stock solution in DMSO.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline. For a 1 mL final volume, this would be 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Mixing: Add 100 µL of the 25 mg/mL this compound DMSO stock to the 900 µL of the prepared vehicle.
-
Homogenization: Vortex thoroughly to ensure a homogenous and clear solution.
This compound and the GSK3 Signaling Pathway
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3).[4][5] GSK3 is a key enzyme implicated in the pathophysiology of several diseases, including Alzheimer's disease, where it is involved in the hyperphosphorylation of tau protein, a hallmark of the disease.[4][6]
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting SAR502250 solubility issues in aqueous solutions
For researchers and drug development professionals utilizing the potent GSK3 inhibitor, SAR502250, achieving optimal solubility in aqueous solutions is a critical step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 100 mg/mL).[1] It is crucial to use newly opened, anhydrous DMSO to avoid precipitation, as the compound is hygroscopic.[2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A2: This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 1%, to minimize solvent-induced toxicity or artifacts in biological assays.
-
Sonication and Heating: Gentle sonication and/or warming of the solution can aid in dissolution.[2] However, be cautious with temperature-sensitive assays.
-
Co-solvents and Surfactants: For in vivo preparations or challenging in vitro assays, using co-solvents and surfactants is recommended. Several protocols have been successfully used to prepare this compound for administration.[2]
Q3: Can I prepare aqueous solutions of this compound without using DMSO?
A3: While challenging, it is possible to prepare aqueous solutions with minimal or no DMSO by utilizing solubilizing agents. Cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), can encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues with this compound.
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
Troubleshooting Workflow
Caption: A stepwise guide to resolving this compound precipitation in aqueous solutions.
Issue 2: Inconsistent Results in Cellular Assays
Low aqueous solubility can lead to the formation of aggregates and non-specific binding to plasticware, resulting in variable experimental outcomes.
-
Consider Low-Binding Plates: Use of low-binding microplates can mitigate the loss of compound due to adsorption.
-
Inclusion of BSA: For protein-based assays, the addition of a carrier protein like Bovine Serum Albumin (BSA) can help to prevent non-specific binding.
Quantitative Data Summary
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 272.20 mM) | Recommended for primary stock solutions. Requires sonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 6.80 mM) | A clear solution is achievable. This formulation is suitable for in vivo studies.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 6.80 mM) | A clear solution is achievable. SBE-β-CD acts as a solubilizing agent.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 6.80 mM) | A clear solution is achievable. Suitable for oral administration in animal studies.[2] |
| Distilled water with 0.6% methylcellulose and 5% Tween 80 | Suspension | Used for in vivo oral administration in some studies.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If particulates remain, sonicate the solution in a water bath until it becomes clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is adapted from established methods for administering this compound in animal models.[2]
-
Prepare a 25 mg/mL this compound stock solution in DMSO.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline. For a 1 mL final volume, this would be 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Mixing: Add 100 µL of the 25 mg/mL this compound DMSO stock to the 900 µL of the prepared vehicle.
-
Homogenization: Vortex thoroughly to ensure a homogenous and clear solution.
This compound and the GSK3 Signaling Pathway
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3).[4][5] GSK3 is a key enzyme implicated in the pathophysiology of several diseases, including Alzheimer's disease, where it is involved in the hyperphosphorylation of tau protein, a hallmark of the disease.[4][6]
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting In Vitro Dose-Response Curves for SAR502250
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GSK3β inhibitor, SAR502250, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK3β). In vitro, it directly binds to the ATP-binding pocket of GSK3β, preventing the phosphorylation of its downstream substrates. This inhibition can be measured in various biochemical and cell-based assays. The reported IC50 for this compound against human GSK-3β is approximately 12 nM.
Q2: What is a typical dose-response curve for a kinase inhibitor like this compound in vitro?
A2: A typical in vitro dose-response curve for an inhibitor like this compound is a sigmoidal (S-shaped) curve.[1] The x-axis represents the logarithm of the inhibitor concentration, and the y-axis shows the percentage of kinase activity inhibition. The curve typically shows a flat region at very low concentrations (minimal inhibition), a steep region where inhibition increases rapidly with concentration, and another flat region at high concentrations where maximum inhibition is reached.
Q3: What are the key parameters to derive from a dose-response curve for this compound?
A3: The most critical parameter is the IC50 (half-maximal inhibitory concentration) , which is the concentration of this compound required to inhibit 50% of the GSK3β activity in a specific assay. Other important parameters include the top and bottom plateaus of the curve, representing the maximal and minimal response, and the Hill slope , which describes the steepness of the curve.
Q4: What are some common in vitro assays to determine the dose-response curve for this compound?
A4: There are two main types of in vitro assays:
-
Biochemical Assays: These assays use purified recombinant GSK3β enzyme, a substrate (often a peptide), and ATP. The inhibitory effect of this compound is measured by quantifying the reduction in substrate phosphorylation. Common detection methods include:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced in the kinase reaction.
-
Fluorescence-based assays (e.g., Z'-LYTE™): Using FRET-based substrates that change fluorescence upon phosphorylation.
-
-
Cell-Based Assays: These assays measure the effect of this compound on GSK3β activity within a cellular context. A common approach is to measure the accumulation of β-catenin, a downstream target of GSK3β that is degraded upon phosphorylation. Inhibition of GSK3β leads to β-catenin stabilization, which can be quantified by:
-
Western blotting
-
ELISA
-
Reporter gene assays
-
Data Presentation: Representative Dose-Response Data for a GSK3β Inhibitor
While specific dose-response data for this compound is not publicly available in this format, the following table represents typical data you might generate in a biochemical kinase assay for a potent GSK3β inhibitor.
| Inhibitor Concentration (nM) | Log(Inhibitor Concentration) | % Inhibition |
| 0.1 | -1.0 | 2.5 |
| 1 | 0.0 | 8.1 |
| 3 | 0.48 | 20.3 |
| 10 | 1.0 | 45.2 |
| 30 | 1.48 | 75.8 |
| 100 | 2.0 | 92.3 |
| 300 | 2.48 | 98.1 |
| 1000 | 3.0 | 99.5 |
Experimental Protocols
Biochemical GSK3β Inhibition Assay (Luminescence-based)
Objective: To determine the IC50 of this compound against purified GSK3β enzyme.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate peptide
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in kinase buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare enzyme and substrate/ATP mix: Dilute the GSK3β enzyme and the substrate/ATP mix in kinase buffer to their optimal concentrations.
-
Assay setup:
-
Add the diluted this compound solutions to the wells of the microplate.
-
Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).
-
Add the diluted GSK3β enzyme to all wells except the "no enzyme" control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate kinase reaction: Add the substrate/ATP mix to all wells to start the reaction.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detect ADP production: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence: Read the plate on a luminometer.
-
Data analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the % inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing. |
| Edge effects in microplates | Avoid using the outer wells of the plate. Ensure proper humidity control during incubation. |
| Inconsistent cell seeding (for cell-based assays) | Ensure a homogenous cell suspension before seeding. Use an automated cell counter for accuracy. |
Issue 2: The dose-response curve is flat (no inhibition observed).
| Possible Cause | Troubleshooting Step |
| Inactive inhibitor | Prepare a fresh stock solution of this compound. Verify the integrity of the compound. |
| Incorrect assay conditions | Confirm the optimal concentrations of enzyme, substrate, and ATP. Ensure the kinase is active. |
| Concentration range is too low | Test a wider and higher range of this compound concentrations. |
| For cell-based assays, the cell line may be insensitive | Use a cell line known to have an active GSK3β signaling pathway. |
Issue 3: The dose-response curve does not reach a 100% inhibition plateau.
| Possible Cause | Troubleshooting Step |
| Incomplete inhibition at the highest concentration tested | Extend the concentration range of this compound. |
| Assay interference | At high concentrations, the compound may interfere with the assay detection method (e.g., autofluorescence). Run controls to check for compound interference. |
| Non-specific binding | The inhibitor may be binding to other components in the assay mixture. Consider using a different assay format. |
Issue 4: The dose-response curve is not sigmoidal.
| Possible Cause | Troubleshooting Step |
| Data normalization issues | Ensure correct background subtraction and normalization to the positive and negative controls. |
| Complex mechanism of action | The inhibitor may have a non-standard mechanism of action. Consult relevant literature for similar compounds. |
| Poor data quality | Repeat the experiment, paying close attention to all steps to minimize variability. |
Visualizations
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
Caption: Simplified GSK3β signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Interpreting In Vitro Dose-Response Curves for SAR502250
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GSK3β inhibitor, SAR502250, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK3β). In vitro, it directly binds to the ATP-binding pocket of GSK3β, preventing the phosphorylation of its downstream substrates. This inhibition can be measured in various biochemical and cell-based assays. The reported IC50 for this compound against human GSK-3β is approximately 12 nM.
Q2: What is a typical dose-response curve for a kinase inhibitor like this compound in vitro?
A2: A typical in vitro dose-response curve for an inhibitor like this compound is a sigmoidal (S-shaped) curve.[1] The x-axis represents the logarithm of the inhibitor concentration, and the y-axis shows the percentage of kinase activity inhibition. The curve typically shows a flat region at very low concentrations (minimal inhibition), a steep region where inhibition increases rapidly with concentration, and another flat region at high concentrations where maximum inhibition is reached.
Q3: What are the key parameters to derive from a dose-response curve for this compound?
A3: The most critical parameter is the IC50 (half-maximal inhibitory concentration) , which is the concentration of this compound required to inhibit 50% of the GSK3β activity in a specific assay. Other important parameters include the top and bottom plateaus of the curve, representing the maximal and minimal response, and the Hill slope , which describes the steepness of the curve.
Q4: What are some common in vitro assays to determine the dose-response curve for this compound?
A4: There are two main types of in vitro assays:
-
Biochemical Assays: These assays use purified recombinant GSK3β enzyme, a substrate (often a peptide), and ATP. The inhibitory effect of this compound is measured by quantifying the reduction in substrate phosphorylation. Common detection methods include:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced in the kinase reaction.
-
Fluorescence-based assays (e.g., Z'-LYTE™): Using FRET-based substrates that change fluorescence upon phosphorylation.
-
-
Cell-Based Assays: These assays measure the effect of this compound on GSK3β activity within a cellular context. A common approach is to measure the accumulation of β-catenin, a downstream target of GSK3β that is degraded upon phosphorylation. Inhibition of GSK3β leads to β-catenin stabilization, which can be quantified by:
-
Western blotting
-
ELISA
-
Reporter gene assays
-
Data Presentation: Representative Dose-Response Data for a GSK3β Inhibitor
While specific dose-response data for this compound is not publicly available in this format, the following table represents typical data you might generate in a biochemical kinase assay for a potent GSK3β inhibitor.
| Inhibitor Concentration (nM) | Log(Inhibitor Concentration) | % Inhibition |
| 0.1 | -1.0 | 2.5 |
| 1 | 0.0 | 8.1 |
| 3 | 0.48 | 20.3 |
| 10 | 1.0 | 45.2 |
| 30 | 1.48 | 75.8 |
| 100 | 2.0 | 92.3 |
| 300 | 2.48 | 98.1 |
| 1000 | 3.0 | 99.5 |
Experimental Protocols
Biochemical GSK3β Inhibition Assay (Luminescence-based)
Objective: To determine the IC50 of this compound against purified GSK3β enzyme.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate peptide
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in kinase buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare enzyme and substrate/ATP mix: Dilute the GSK3β enzyme and the substrate/ATP mix in kinase buffer to their optimal concentrations.
-
Assay setup:
-
Add the diluted this compound solutions to the wells of the microplate.
-
Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).
-
Add the diluted GSK3β enzyme to all wells except the "no enzyme" control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate kinase reaction: Add the substrate/ATP mix to all wells to start the reaction.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detect ADP production: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence: Read the plate on a luminometer.
-
Data analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the % inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing. |
| Edge effects in microplates | Avoid using the outer wells of the plate. Ensure proper humidity control during incubation. |
| Inconsistent cell seeding (for cell-based assays) | Ensure a homogenous cell suspension before seeding. Use an automated cell counter for accuracy. |
Issue 2: The dose-response curve is flat (no inhibition observed).
| Possible Cause | Troubleshooting Step |
| Inactive inhibitor | Prepare a fresh stock solution of this compound. Verify the integrity of the compound. |
| Incorrect assay conditions | Confirm the optimal concentrations of enzyme, substrate, and ATP. Ensure the kinase is active. |
| Concentration range is too low | Test a wider and higher range of this compound concentrations. |
| For cell-based assays, the cell line may be insensitive | Use a cell line known to have an active GSK3β signaling pathway. |
Issue 3: The dose-response curve does not reach a 100% inhibition plateau.
| Possible Cause | Troubleshooting Step |
| Incomplete inhibition at the highest concentration tested | Extend the concentration range of this compound. |
| Assay interference | At high concentrations, the compound may interfere with the assay detection method (e.g., autofluorescence). Run controls to check for compound interference. |
| Non-specific binding | The inhibitor may be binding to other components in the assay mixture. Consider using a different assay format. |
Issue 4: The dose-response curve is not sigmoidal.
| Possible Cause | Troubleshooting Step |
| Data normalization issues | Ensure correct background subtraction and normalization to the positive and negative controls. |
| Complex mechanism of action | The inhibitor may have a non-standard mechanism of action. Consult relevant literature for similar compounds. |
| Poor data quality | Repeat the experiment, paying close attention to all steps to minimize variability. |
Visualizations
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
Caption: Simplified GSK3β signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Vehicle Selection for SAR502250 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal vehicle for in vivo studies of SAR502250 to ensure experimental success and minimize side effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound in preclinical in vivo studies?
A1: Based on published research, a common and effective vehicle for this compound for both oral (p.o.) and intraperitoneal (i.p.) administration is a suspension in distilled water containing 0.6% methylcellulose (B11928114) and a surfactant. The surfactant used can be either 5% Tween 80 or 2% Cremophor.
Q2: Why is a suspension formulation necessary for this compound?
A2: this compound is a compound with poor water solubility. A suspension formulation using a suspending agent like methylcellulose and a wetting agent/solubilizer like Tween 80 or Cremophor is necessary to ensure a uniform distribution of the compound for accurate dosing.
Q3: What are the potential side effects of the vehicle components?
A3: While generally considered safe at the recommended concentrations, the vehicle components can have potential side effects. Methylcellulose is a bulk-forming laxative and in rare cases, can cause gas or abdominal cramping.[1][2][3] Tween 80 has been associated with hypersensitivity reactions in some instances.[4][5] Cremophor EL has been linked to a higher incidence of hypersensitivity reactions, hyperlipidemia, and peripheral neuropathy.[6][7][8][9] It is crucial to include a vehicle-only control group in your studies to differentiate between vehicle- and compound-related effects.
Q4: Can I use other vehicles for this compound administration?
A4: While the methylcellulose/surfactant vehicle is documented, alternative vehicles can be explored, especially if you encounter issues with the standard formulation. The choice of vehicle depends on the administration route, the required dose, and the specific animal model. Alternative strategies for poorly soluble compounds include using co-solvents (e.g., DMSO, PEG 300), cyclodextrins (e.g., SBE-β-CD), or lipid-based formulations.[10][11][12][13] However, any new vehicle must be thoroughly validated for solubility, stability, and in vivo tolerability.
Q5: What are the best practices for preparing the this compound formulation?
A5: To ensure a homogenous suspension, it is recommended to first wet the this compound powder with a small amount of the surfactant (Tween 80 or Cremophor). Then, gradually add the methylcellulose solution while continuously mixing or vortexing. Sonication can also be used to aid in achieving a uniform dispersion. It is advisable to prepare the formulation fresh on the day of the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in the vehicle. | - Inadequate mixing.- Incorrect ratio of components.- Low temperature. | - Ensure thorough vortexing and/or sonication during preparation.- Verify the correct concentrations of methylcellulose and surfactant.- Prepare and store the formulation at room temperature. |
| Animal distress or mortality in the vehicle control group. | - High concentration of surfactant.- Contamination of the vehicle.- Improper administration technique. | - Reduce the concentration of Tween 80 or Cremophor, or consider an alternative surfactant.- Ensure all components are sterile and the formulation is prepared under aseptic conditions.- Review and refine the gavage or injection technique to minimize stress and potential for injury. |
| Injection site reactions (for i.p. administration). | - Irritation from the vehicle components.- High volume of injection. | - Consider a different vehicle with better biocompatibility.- Reduce the injection volume by preparing a more concentrated suspension if possible, staying within recommended volume limits for the animal model. |
| Inconsistent drug exposure or lack of efficacy. | - Non-homogenous suspension leading to inaccurate dosing.- Poor bioavailability from the chosen vehicle. | - Improve the suspension method to ensure uniformity.- Consider alternative formulation strategies to enhance solubility and absorption, such as micronization of the compound or using a different vehicle system (e.g., lipid-based). |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.6% Methylcellulose and 5% Tween 80
-
Prepare the 0.6% Methylcellulose Solution:
-
Slowly add 0.6 g of methylcellulose to 100 mL of heated (60-70°C) sterile distilled water while stirring continuously.
-
Once dispersed, cool the solution in an ice bath with continuous stirring until it forms a clear, viscous solution.
-
Store at 4°C.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound.
-
In a sterile container, add 5% (v/v) of Tween 80 to the this compound powder to form a paste.
-
Gradually add the 0.6% methylcellulose solution to the desired final volume while vortexing continuously to ensure a uniform suspension.
-
Visually inspect for any clumps and sonicate for 5-10 minutes if necessary.
-
Protocol 2: Administration of this compound
-
Oral (p.o.) Administration:
-
Use a proper-sized gavage needle for the animal model.
-
Ensure the animal is properly restrained.
-
Gently insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
-
Intraperitoneal (i.p.) Administration:
-
Use a sterile syringe with an appropriate gauge needle.
-
Properly restrain the animal, exposing the lower abdominal quadrant.
-
Lift the animal's hindquarters slightly to displace the abdominal organs.
-
Insert the needle into the peritoneal cavity, avoiding major organs, and inject the suspension.
-
Monitor the injection site for any signs of irritation.
-
Data Presentation
Table 1: Common Vehicle Components for this compound and Their Potential Side Effects
| Vehicle Component | Concentration Range | Administration Route | Potential Side Effects |
| Methylcellulose | 0.5% - 1% | p.o., i.p. | Gas, bloating, abdominal cramps (rare at low concentrations).[1][2][3] |
| Tween 80 | 1% - 5% | p.o., i.p. | Hypersensitivity reactions (rare).[4][5] |
| Cremophor EL | 1% - 5% | p.o., i.p. | Hypersensitivity reactions, hyperlipidemia, peripheral neuropathy.[6][7][8][9] |
Table 2: Alternative Vehicle Components for Poorly Soluble Compounds
| Vehicle Component | Common Concentration | Administration Route | Key Considerations |
| Dimethyl sulfoxide (B87167) (DMSO) | <10% | i.p., i.v. | Potential for local irritation and systemic toxicity at higher concentrations. |
| Polyethylene glycol 300/400 (PEG 300/400) | 10% - 40% | p.o., i.p., i.v. | Can cause osmotic diarrhea at high oral doses. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20% - 40% | p.o., i.p., i.v. | Generally well-tolerated; can improve aqueous solubility. |
| Corn Oil | N/A | p.o., s.c. | Suitable for lipophilic compounds; potential for variable absorption. |
Visualizations
Caption: Decision workflow for selecting a suitable vehicle for this compound in vivo studies.
Caption: A logical pathway for troubleshooting adverse events in this compound in vivo studies.
References
- 1. Methylcellulose: Laxative Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 2. Methylcellulose Side Effects: Common, Severe, Long Term [drugs.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Polysorbate 80 in medical products and nonimmunologic anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Hidden Culprit: A Case of Repeated Anaphylaxis to Cremophor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cremophor EL-containing paclitaxel-induced anaphylaxis: a call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Selection for SAR502250 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal vehicle for in vivo studies of SAR502250 to ensure experimental success and minimize side effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound in preclinical in vivo studies?
A1: Based on published research, a common and effective vehicle for this compound for both oral (p.o.) and intraperitoneal (i.p.) administration is a suspension in distilled water containing 0.6% methylcellulose and a surfactant. The surfactant used can be either 5% Tween 80 or 2% Cremophor.
Q2: Why is a suspension formulation necessary for this compound?
A2: this compound is a compound with poor water solubility. A suspension formulation using a suspending agent like methylcellulose and a wetting agent/solubilizer like Tween 80 or Cremophor is necessary to ensure a uniform distribution of the compound for accurate dosing.
Q3: What are the potential side effects of the vehicle components?
A3: While generally considered safe at the recommended concentrations, the vehicle components can have potential side effects. Methylcellulose is a bulk-forming laxative and in rare cases, can cause gas or abdominal cramping.[1][2][3] Tween 80 has been associated with hypersensitivity reactions in some instances.[4][5] Cremophor EL has been linked to a higher incidence of hypersensitivity reactions, hyperlipidemia, and peripheral neuropathy.[6][7][8][9] It is crucial to include a vehicle-only control group in your studies to differentiate between vehicle- and compound-related effects.
Q4: Can I use other vehicles for this compound administration?
A4: While the methylcellulose/surfactant vehicle is documented, alternative vehicles can be explored, especially if you encounter issues with the standard formulation. The choice of vehicle depends on the administration route, the required dose, and the specific animal model. Alternative strategies for poorly soluble compounds include using co-solvents (e.g., DMSO, PEG 300), cyclodextrins (e.g., SBE-β-CD), or lipid-based formulations.[10][11][12][13] However, any new vehicle must be thoroughly validated for solubility, stability, and in vivo tolerability.
Q5: What are the best practices for preparing the this compound formulation?
A5: To ensure a homogenous suspension, it is recommended to first wet the this compound powder with a small amount of the surfactant (Tween 80 or Cremophor). Then, gradually add the methylcellulose solution while continuously mixing or vortexing. Sonication can also be used to aid in achieving a uniform dispersion. It is advisable to prepare the formulation fresh on the day of the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in the vehicle. | - Inadequate mixing.- Incorrect ratio of components.- Low temperature. | - Ensure thorough vortexing and/or sonication during preparation.- Verify the correct concentrations of methylcellulose and surfactant.- Prepare and store the formulation at room temperature. |
| Animal distress or mortality in the vehicle control group. | - High concentration of surfactant.- Contamination of the vehicle.- Improper administration technique. | - Reduce the concentration of Tween 80 or Cremophor, or consider an alternative surfactant.- Ensure all components are sterile and the formulation is prepared under aseptic conditions.- Review and refine the gavage or injection technique to minimize stress and potential for injury. |
| Injection site reactions (for i.p. administration). | - Irritation from the vehicle components.- High volume of injection. | - Consider a different vehicle with better biocompatibility.- Reduce the injection volume by preparing a more concentrated suspension if possible, staying within recommended volume limits for the animal model. |
| Inconsistent drug exposure or lack of efficacy. | - Non-homogenous suspension leading to inaccurate dosing.- Poor bioavailability from the chosen vehicle. | - Improve the suspension method to ensure uniformity.- Consider alternative formulation strategies to enhance solubility and absorption, such as micronization of the compound or using a different vehicle system (e.g., lipid-based). |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.6% Methylcellulose and 5% Tween 80
-
Prepare the 0.6% Methylcellulose Solution:
-
Slowly add 0.6 g of methylcellulose to 100 mL of heated (60-70°C) sterile distilled water while stirring continuously.
-
Once dispersed, cool the solution in an ice bath with continuous stirring until it forms a clear, viscous solution.
-
Store at 4°C.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound.
-
In a sterile container, add 5% (v/v) of Tween 80 to the this compound powder to form a paste.
-
Gradually add the 0.6% methylcellulose solution to the desired final volume while vortexing continuously to ensure a uniform suspension.
-
Visually inspect for any clumps and sonicate for 5-10 minutes if necessary.
-
Protocol 2: Administration of this compound
-
Oral (p.o.) Administration:
-
Use a proper-sized gavage needle for the animal model.
-
Ensure the animal is properly restrained.
-
Gently insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
-
Intraperitoneal (i.p.) Administration:
-
Use a sterile syringe with an appropriate gauge needle.
-
Properly restrain the animal, exposing the lower abdominal quadrant.
-
Lift the animal's hindquarters slightly to displace the abdominal organs.
-
Insert the needle into the peritoneal cavity, avoiding major organs, and inject the suspension.
-
Monitor the injection site for any signs of irritation.
-
Data Presentation
Table 1: Common Vehicle Components for this compound and Their Potential Side Effects
| Vehicle Component | Concentration Range | Administration Route | Potential Side Effects |
| Methylcellulose | 0.5% - 1% | p.o., i.p. | Gas, bloating, abdominal cramps (rare at low concentrations).[1][2][3] |
| Tween 80 | 1% - 5% | p.o., i.p. | Hypersensitivity reactions (rare).[4][5] |
| Cremophor EL | 1% - 5% | p.o., i.p. | Hypersensitivity reactions, hyperlipidemia, peripheral neuropathy.[6][7][8][9] |
Table 2: Alternative Vehicle Components for Poorly Soluble Compounds
| Vehicle Component | Common Concentration | Administration Route | Key Considerations |
| Dimethyl sulfoxide (DMSO) | <10% | i.p., i.v. | Potential for local irritation and systemic toxicity at higher concentrations. |
| Polyethylene glycol 300/400 (PEG 300/400) | 10% - 40% | p.o., i.p., i.v. | Can cause osmotic diarrhea at high oral doses. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20% - 40% | p.o., i.p., i.v. | Generally well-tolerated; can improve aqueous solubility. |
| Corn Oil | N/A | p.o., s.c. | Suitable for lipophilic compounds; potential for variable absorption. |
Visualizations
Caption: Decision workflow for selecting a suitable vehicle for this compound in vivo studies.
Caption: A logical pathway for troubleshooting adverse events in this compound in vivo studies.
References
- 1. Methylcellulose: Laxative Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 2. Methylcellulose Side Effects: Common, Severe, Long Term [drugs.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Polysorbate 80 in medical products and nonimmunologic anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Hidden Culprit: A Case of Repeated Anaphylaxis to Cremophor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cremophor EL-containing paclitaxel-induced anaphylaxis: a call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in behavioral studies with SAR502250
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SAR502250 in behavioral studies. Our aim is to help address potential variability and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1][2] It functions as an ATP-competitive inhibitor of human GSK-3β with an IC50 of 12 nM.[1][2] GSK3 is a key enzyme implicated in various cellular processes, and its abnormal activation has been linked to the hyperphosphorylation of tau proteins, a hallmark of Alzheimer's disease.[3][4] By inhibiting GSK3, this compound has demonstrated neuroprotective effects and antidepressant-like activity in preclinical models.[1][3]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: The choice of vehicle can depend on the administration route and the duration of the study. Two commonly used formulations are:
-
For oral (p.o.) administration in many behavioral tests: A suspension in distilled water containing 0.6% methylcellulose (B11928114) and 5% Tween 80.[3]
-
For general in vivo use (p.o. or i.p.): A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a solubility of at least 2.5 mg/mL.[1] For chronic studies lasting over two weeks, a formulation in corn oil (e.g., 10% DMSO stock solution in 90% corn oil) can also be considered.[1] It is always recommended to prepare working solutions fresh daily.[1][5]
Q3: What are the typical dosage ranges for this compound in rodent behavioral studies?
A3: Doses for this compound in mice and rats typically range from 1 mg/kg to 100 mg/kg, depending on the specific behavioral model and desired endpoint.[1][3] For instance, doses of 10-30 mg/kg (p.o.) have been shown to improve cognitive deficits, while doses of 10-60 mg/kg (p.o.) can decrease psychostimulant-induced hyperactivity.[2][3] A single oral dose has been shown to dose-dependently reduce tau phosphorylation with an ED50 of approximately 11.5-12.5 mg/kg.[1]
Q4: Should I administer this compound orally (p.o.) or intraperitoneally (i.p.)?
A4: this compound is orally active and brain-penetrant.[1][6] For most behavioral tests, oral administration is standard.[3] However, the optimal route may depend on the specific experimental paradigm. For example, in the chronic mild stress (CMS) model, intraperitoneal (i.p.) administration was found to be more suitable in exploratory experiments.[3] The volume of administration is typically 10 or 20 ml/kg in mice and 1 or 5 ml/kg in rats.[3][5]
Troubleshooting Guide
Issue 1: High variability in behavioral data between subjects.
| Potential Cause | Troubleshooting Step |
| Animal Stress | Acclimate animals properly to the housing and handling conditions. Stressed animals exhibit greater physiological and behavioral variability.[7] Ensure positive human contact and a consistent, low-stress environment. |
| Inconsistent Dosing | Ensure the drug solution is homogenous before each administration, especially if it is a suspension. Prepare fresh solutions daily.[3][5] Use precise administration techniques to ensure each animal receives the correct dose. |
| Pharmacokinetics (PK) | Consider the time between drug administration and behavioral testing. The peak effect should align with the testing window. This compound has excellent brain permeability, with a reported brain/plasma ratio of 2.7 after 2 hours in mice.[6] |
| Animal Strain/Sex | Different rodent strains can exhibit different baseline behaviors and drug responses.[5] For example, BALB/c mice are noted as particularly suitable for the chronic mild stress model.[3] The estrous cycle in female rodents can also introduce variability.[8] |
Issue 2: Lack of expected therapeutic effect in a behavioral model.
| Potential Cause | Troubleshooting Step |
| Inappropriate Dosage | The dose may be too low to achieve sufficient target engagement. Review literature for effective dose ranges in similar models.[1][3] A dose-response study may be necessary to determine the optimal dose for your specific paradigm. |
| Incorrect Administration Route | As noted, some models may respond better to a specific route of administration (e.g., i.p. for CMS).[3] Ensure the chosen route is appropriate for the experimental design. |
| Timing of Administration | The therapeutic effect may require chronic administration. For example, improvements in a depressive-like state in the CMS model were observed after 28 days of daily treatment.[2][3] In contrast, effects on hyperactivity can be seen after a single dose.[3] |
| Model-Specific Drug Efficacy | This compound has shown efficacy in models of depression, cognition, and psychosis-related behaviors but failed to modify anxiety-related behaviors or sensorimotor gating deficits in the studies reviewed.[3][4] Ensure the chosen behavioral model is relevant to the drug's mechanism of action. |
Quantitative Data Summary
Table 1: this compound In Vivo Efficacy and Dosing
| Model | Species/Strain | Dose Range | Route | Key Finding | Citation |
| Tau Phosphorylation | P301L Tau Transgenic Mice | 1-100 mg/kg (single) | p.o. | Dose-dependent attenuation of tau phosphorylation (ED50 ≈ 11.5-12.5 mg/kg). | [1] |
| Cognitive Deficit | APP(SW)/Tau(VLW) Mice | 10-30 mg/kg (daily, 7 wks) | p.o. | Significantly improved cognitive performance. | [2][3] |
| Chronic Mild Stress | BALB/c Mice | 30 mg/kg (daily, 28 days) | i.p. | Ameliorated degradation of the physical state of the coat. | [2][3] |
| Amphetamine-Induced Hyperactivity | Swiss Mice | 10-60 mg/kg (single) | p.o. | Prevented the increase in locomotor activity. | [3] |
| Aβ₂₅₋₃₅-Induced Cell Death | Rat Embryonic Hippocampal Neurons | 100 nM - 1 µM (36 hrs) | In vitro | Attenuated neuronal cell death. | [3][5] |
Table 2: Example In Vivo Vehicle Formulations
| Composition | Solubility | Primary Use | Citation |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | General purpose p.o. or i.p. | [1] |
| Distilled water + 0.6% methylcellulose + 5% Tween 80 | Suspension | Behavioral tests (p.o.) | [3] |
| 10% DMSO + 90% Corn oil | ≥ 2.5 mg/mL | Continuous dosing > half a month | [1] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound is a direct, ATP-competitive inhibitor of GSK3β. Inhibition of GSK3β prevents the phosphorylation of downstream substrates like Tau, which is implicated in the formation of neurofibrillary tangles in Alzheimer's disease. GSK3β inhibition is also linked to pathways involved in neurogenesis and mood regulation.
Experimental Workflow: Amphetamine-Induced Hyperactivity
This workflow outlines the key steps for assessing the effect of this compound on hyperactivity induced by a psychostimulant like amphetamine.[3]
Troubleshooting Logic: Addressing High Variability
This diagram provides a logical flow for diagnosing and addressing common sources of variability in behavioral studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Behavioral benefits of GSK-3β inhibition and state-dependent microtubule signatures in the Fmr1-KO mouse [frontiersin.org]
Addressing variability in behavioral studies with SAR502250
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SAR502250 in behavioral studies. Our aim is to help address potential variability and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1][2] It functions as an ATP-competitive inhibitor of human GSK-3β with an IC50 of 12 nM.[1][2] GSK3 is a key enzyme implicated in various cellular processes, and its abnormal activation has been linked to the hyperphosphorylation of tau proteins, a hallmark of Alzheimer's disease.[3][4] By inhibiting GSK3, this compound has demonstrated neuroprotective effects and antidepressant-like activity in preclinical models.[1][3]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: The choice of vehicle can depend on the administration route and the duration of the study. Two commonly used formulations are:
-
For oral (p.o.) administration in many behavioral tests: A suspension in distilled water containing 0.6% methylcellulose and 5% Tween 80.[3]
-
For general in vivo use (p.o. or i.p.): A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a solubility of at least 2.5 mg/mL.[1] For chronic studies lasting over two weeks, a formulation in corn oil (e.g., 10% DMSO stock solution in 90% corn oil) can also be considered.[1] It is always recommended to prepare working solutions fresh daily.[1][5]
Q3: What are the typical dosage ranges for this compound in rodent behavioral studies?
A3: Doses for this compound in mice and rats typically range from 1 mg/kg to 100 mg/kg, depending on the specific behavioral model and desired endpoint.[1][3] For instance, doses of 10-30 mg/kg (p.o.) have been shown to improve cognitive deficits, while doses of 10-60 mg/kg (p.o.) can decrease psychostimulant-induced hyperactivity.[2][3] A single oral dose has been shown to dose-dependently reduce tau phosphorylation with an ED50 of approximately 11.5-12.5 mg/kg.[1]
Q4: Should I administer this compound orally (p.o.) or intraperitoneally (i.p.)?
A4: this compound is orally active and brain-penetrant.[1][6] For most behavioral tests, oral administration is standard.[3] However, the optimal route may depend on the specific experimental paradigm. For example, in the chronic mild stress (CMS) model, intraperitoneal (i.p.) administration was found to be more suitable in exploratory experiments.[3] The volume of administration is typically 10 or 20 ml/kg in mice and 1 or 5 ml/kg in rats.[3][5]
Troubleshooting Guide
Issue 1: High variability in behavioral data between subjects.
| Potential Cause | Troubleshooting Step |
| Animal Stress | Acclimate animals properly to the housing and handling conditions. Stressed animals exhibit greater physiological and behavioral variability.[7] Ensure positive human contact and a consistent, low-stress environment. |
| Inconsistent Dosing | Ensure the drug solution is homogenous before each administration, especially if it is a suspension. Prepare fresh solutions daily.[3][5] Use precise administration techniques to ensure each animal receives the correct dose. |
| Pharmacokinetics (PK) | Consider the time between drug administration and behavioral testing. The peak effect should align with the testing window. This compound has excellent brain permeability, with a reported brain/plasma ratio of 2.7 after 2 hours in mice.[6] |
| Animal Strain/Sex | Different rodent strains can exhibit different baseline behaviors and drug responses.[5] For example, BALB/c mice are noted as particularly suitable for the chronic mild stress model.[3] The estrous cycle in female rodents can also introduce variability.[8] |
Issue 2: Lack of expected therapeutic effect in a behavioral model.
| Potential Cause | Troubleshooting Step |
| Inappropriate Dosage | The dose may be too low to achieve sufficient target engagement. Review literature for effective dose ranges in similar models.[1][3] A dose-response study may be necessary to determine the optimal dose for your specific paradigm. |
| Incorrect Administration Route | As noted, some models may respond better to a specific route of administration (e.g., i.p. for CMS).[3] Ensure the chosen route is appropriate for the experimental design. |
| Timing of Administration | The therapeutic effect may require chronic administration. For example, improvements in a depressive-like state in the CMS model were observed after 28 days of daily treatment.[2][3] In contrast, effects on hyperactivity can be seen after a single dose.[3] |
| Model-Specific Drug Efficacy | This compound has shown efficacy in models of depression, cognition, and psychosis-related behaviors but failed to modify anxiety-related behaviors or sensorimotor gating deficits in the studies reviewed.[3][4] Ensure the chosen behavioral model is relevant to the drug's mechanism of action. |
Quantitative Data Summary
Table 1: this compound In Vivo Efficacy and Dosing
| Model | Species/Strain | Dose Range | Route | Key Finding | Citation |
| Tau Phosphorylation | P301L Tau Transgenic Mice | 1-100 mg/kg (single) | p.o. | Dose-dependent attenuation of tau phosphorylation (ED50 ≈ 11.5-12.5 mg/kg). | [1] |
| Cognitive Deficit | APP(SW)/Tau(VLW) Mice | 10-30 mg/kg (daily, 7 wks) | p.o. | Significantly improved cognitive performance. | [2][3] |
| Chronic Mild Stress | BALB/c Mice | 30 mg/kg (daily, 28 days) | i.p. | Ameliorated degradation of the physical state of the coat. | [2][3] |
| Amphetamine-Induced Hyperactivity | Swiss Mice | 10-60 mg/kg (single) | p.o. | Prevented the increase in locomotor activity. | [3] |
| Aβ₂₅₋₃₅-Induced Cell Death | Rat Embryonic Hippocampal Neurons | 100 nM - 1 µM (36 hrs) | In vitro | Attenuated neuronal cell death. | [3][5] |
Table 2: Example In Vivo Vehicle Formulations
| Composition | Solubility | Primary Use | Citation |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | General purpose p.o. or i.p. | [1] |
| Distilled water + 0.6% methylcellulose + 5% Tween 80 | Suspension | Behavioral tests (p.o.) | [3] |
| 10% DMSO + 90% Corn oil | ≥ 2.5 mg/mL | Continuous dosing > half a month | [1] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound is a direct, ATP-competitive inhibitor of GSK3β. Inhibition of GSK3β prevents the phosphorylation of downstream substrates like Tau, which is implicated in the formation of neurofibrillary tangles in Alzheimer's disease. GSK3β inhibition is also linked to pathways involved in neurogenesis and mood regulation.
Experimental Workflow: Amphetamine-Induced Hyperactivity
This workflow outlines the key steps for assessing the effect of this compound on hyperactivity induced by a psychostimulant like amphetamine.[3]
Troubleshooting Logic: Addressing High Variability
This diagram provides a logical flow for diagnosing and addressing common sources of variability in behavioral studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Behavioral benefits of GSK-3β inhibition and state-dependent microtubule signatures in the Fmr1-KO mouse [frontiersin.org]
Mitigating potential cytotoxicity of SAR502250 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR502250. The focus is on addressing potential in vitro cytotoxicity at high concentrations and ensuring optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be cytotoxic at high concentrations?
A1: Current published research on this compound has primarily highlighted its neuroprotective effects, demonstrating its ability to attenuate Aβ-induced cell death in neuronal cultures.[1][2][3][4][5] There is no widespread evidence in the literature to suggest that this compound is cytotoxic to non-cancerous cell lines at typical effective concentrations. However, as with any experimental compound, it is crucial to determine the optimal concentration range for your specific cell model to avoid potential off-target effects or cytotoxicity at very high concentrations.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK3), with a reported IC50 of 12 nM for human GSK3β.[3][6] GSK3 is a key enzyme in various cellular processes, and its inhibition by this compound can modulate downstream signaling pathways involved in cell survival, inflammation, and metabolism.
Q3: My cells are showing signs of toxicity after treatment with this compound. What should I do?
A3: If you observe unexpected cytotoxicity, it is important to systematically troubleshoot the issue. Please refer to our troubleshooting guide below, which covers potential issues such as incorrect concentration, solvent effects, and the health of your cell culture.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: We recommend performing a dose-response curve to determine the EC50 for the desired therapeutic effect and the CC50 (50% cytotoxic concentration) for your specific cell line. A standard cytotoxicity assay, such as an MTT or LDH assay, can be used to assess cell viability across a range of this compound concentrations.
Troubleshooting Guide: Investigating Potential Cytotoxicity
This guide provides a step-by-step approach to troubleshooting unexpected cytotoxicity in your experiments with this compound.
Issue 1: Higher than expected cytotoxicity observed.
Possible Cause 1: Concentration of this compound is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) in your specific cell model.
-
Protocol: See "Experimental Protocol: Determining CC50 using MTT Assay" below.
-
Recommendation: Use a concentration well below the determined CC50 for your functional assays.
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Run a solvent control experiment.
-
Protocol: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound in your highest concentration test group.
-
Recommendation: Ensure the final solvent concentration in your culture medium is below the level known to be toxic to your cells (typically <0.5% for DMSO).
-
Possible Cause 3: Sub-optimal health of the cell culture.
-
Troubleshooting Step: Assess the health and viability of your cells prior to starting the experiment.
-
Recommendation: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before treatment. Avoid using cells that are over-confluent or have been in culture for too many passages.
-
Possible Cause 4: Off-target effects in a specific cell line.
-
Troubleshooting Step: While this compound is a selective GSK3 inhibitor, off-target effects at high concentrations cannot be entirely ruled out in untested cell lines.
-
Recommendation: If cytotoxicity persists at concentrations where the desired on-target effect is observed, consider using a structurally different GSK3 inhibitor as a control to see if the cytotoxic effect is specific to this compound or a general consequence of GSK3 inhibition in your model.
-
Experimental Protocols
Experimental Protocol: Determining CC50 using MTT Assay
This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to create a range of concentrations to be tested. A broad range (e.g., 0.1 µM to 100 µM) is recommended for the initial experiment.
-
Include a "cells only" control (no treatment) and a "solvent only" control for each concentration of the solvent used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (µM) | % Cell Viability (relative to control) |
| 0 (Control) | 100% |
| 0.1 | 98% |
| 1 | 95% |
| 10 | 85% |
| 25 | 60% |
| 50 | 45% |
| 100 | 20% |
This table presents example data to illustrate a typical dose-response curve for cytotoxicity. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory action of this compound on GSK3β.
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity with this compound.
References
- 1. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
Mitigating potential cytotoxicity of SAR502250 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR502250. The focus is on addressing potential in vitro cytotoxicity at high concentrations and ensuring optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be cytotoxic at high concentrations?
A1: Current published research on this compound has primarily highlighted its neuroprotective effects, demonstrating its ability to attenuate Aβ-induced cell death in neuronal cultures.[1][2][3][4][5] There is no widespread evidence in the literature to suggest that this compound is cytotoxic to non-cancerous cell lines at typical effective concentrations. However, as with any experimental compound, it is crucial to determine the optimal concentration range for your specific cell model to avoid potential off-target effects or cytotoxicity at very high concentrations.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK3), with a reported IC50 of 12 nM for human GSK3β.[3][6] GSK3 is a key enzyme in various cellular processes, and its inhibition by this compound can modulate downstream signaling pathways involved in cell survival, inflammation, and metabolism.
Q3: My cells are showing signs of toxicity after treatment with this compound. What should I do?
A3: If you observe unexpected cytotoxicity, it is important to systematically troubleshoot the issue. Please refer to our troubleshooting guide below, which covers potential issues such as incorrect concentration, solvent effects, and the health of your cell culture.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: We recommend performing a dose-response curve to determine the EC50 for the desired therapeutic effect and the CC50 (50% cytotoxic concentration) for your specific cell line. A standard cytotoxicity assay, such as an MTT or LDH assay, can be used to assess cell viability across a range of this compound concentrations.
Troubleshooting Guide: Investigating Potential Cytotoxicity
This guide provides a step-by-step approach to troubleshooting unexpected cytotoxicity in your experiments with this compound.
Issue 1: Higher than expected cytotoxicity observed.
Possible Cause 1: Concentration of this compound is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) in your specific cell model.
-
Protocol: See "Experimental Protocol: Determining CC50 using MTT Assay" below.
-
Recommendation: Use a concentration well below the determined CC50 for your functional assays.
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Run a solvent control experiment.
-
Protocol: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound in your highest concentration test group.
-
Recommendation: Ensure the final solvent concentration in your culture medium is below the level known to be toxic to your cells (typically <0.5% for DMSO).
-
Possible Cause 3: Sub-optimal health of the cell culture.
-
Troubleshooting Step: Assess the health and viability of your cells prior to starting the experiment.
-
Recommendation: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before treatment. Avoid using cells that are over-confluent or have been in culture for too many passages.
-
Possible Cause 4: Off-target effects in a specific cell line.
-
Troubleshooting Step: While this compound is a selective GSK3 inhibitor, off-target effects at high concentrations cannot be entirely ruled out in untested cell lines.
-
Recommendation: If cytotoxicity persists at concentrations where the desired on-target effect is observed, consider using a structurally different GSK3 inhibitor as a control to see if the cytotoxic effect is specific to this compound or a general consequence of GSK3 inhibition in your model.
-
Experimental Protocols
Experimental Protocol: Determining CC50 using MTT Assay
This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to create a range of concentrations to be tested. A broad range (e.g., 0.1 µM to 100 µM) is recommended for the initial experiment.
-
Include a "cells only" control (no treatment) and a "solvent only" control for each concentration of the solvent used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (µM) | % Cell Viability (relative to control) |
| 0 (Control) | 100% |
| 0.1 | 98% |
| 1 | 95% |
| 10 | 85% |
| 25 | 60% |
| 50 | 45% |
| 100 | 20% |
This table presents example data to illustrate a typical dose-response curve for cytotoxicity. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory action of this compound on GSK3β.
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity with this compound.
References
- 1. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
Technical Support Center: Optimizing SAR502250 Incubation in Neuronal Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for SAR502250 in neuronal cell assays. The following information is presented in a question-and-answer format to directly address potential issues and provide clear protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cells?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1][2][3] In neuronal cells, abnormal GSK3 activity is associated with hyperphosphorylation of tau proteins, a key pathological feature of Alzheimer's disease.[1][4] By inhibiting GSK3, this compound has been shown to exert neuroprotective effects, including the attenuation of tau hyperphosphorylation and the prevention of neuronal cell death induced by neurotoxic peptides like β-amyloid (Aβ).[1][4]
Q2: What is a recommended starting incubation time for this compound in a neuroprotection assay?
A2: Based on published data, a 36-hour incubation period has been successfully used to demonstrate the neuroprotective effects of this compound in rat embryonic hippocampal neurons challenged with the Aβ₂₅₋₃₅ peptide.[3] This provides a solid starting point for your experiments. However, the optimal incubation time can vary depending on the specific cell type, assay endpoint, and the concentration of this compound used.
Q3: Is a longer incubation time always better for observing the effects of this compound?
A3: Not necessarily. While a longer incubation may be required to observe certain biological effects, it can also lead to cytotoxicity or degradation of the compound. It is crucial to perform a time-course experiment to determine the optimal window for observing the desired effect without compromising cell health. For some GSK3 inhibitors, effects on cell proliferation have been observed as early as 24 hours, with maximal effects at 96 hours.
Q4: How can I determine the optimal concentration of this compound to use in conjunction with optimizing incubation time?
A4: A dose-response experiment is essential. This involves treating your neuronal cells with a range of this compound concentrations for a fixed incubation time (e.g., 36 hours as a starting point). The goal is to identify the EC₅₀ (half-maximal effective concentration) for the desired biological effect (e.g., neuroprotection, reduction in tau phosphorylation) and the IC₅₀ (half-maximal inhibitory concentration) for any potential cytotoxicity.
Q5: What are the key signaling pathways affected by this compound?
A5: As a GSK3 inhibitor, this compound primarily impacts pathways regulated by GSK3. GSK3 is a constitutively active kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[5] Its inhibition by this compound can lead to the modulation of downstream targets such as tau protein, β-catenin, and other substrates involved in neuronal survival and function.
Troubleshooting Guides
Issue 1: No observable neuroprotective effect of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The 36-hour incubation period may not be optimal for your specific cell type or assay. Perform a time-course experiment (e.g., 12, 24, 36, 48, and 72 hours) to identify the ideal incubation window. |
| Incorrect Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the effective range for your assay. |
| Compound Instability | For longer incubation times (>24 hours), the compound may degrade in the cell culture medium. Consider replenishing the medium with fresh this compound every 24-48 hours. |
| Cell Health | Ensure your neuronal cultures are healthy and viable before starting the experiment. High cell passage numbers can lead to altered responses. |
Issue 2: High levels of cytotoxicity observed in this compound-treated wells.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of this compound may be toxic to your neuronal cells. Refer to your dose-response curve to select a concentration that provides a biological effect with minimal cytotoxicity. |
| Prolonged Incubation | Long incubation times can lead to cumulative toxicity. Determine the shortest incubation time that yields a significant biological effect from your time-course experiment. |
| Solvent Toxicity | If using DMSO as a solvent, ensure the final concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize this compound Incubation
Objective: To determine the optimal incubation time for this compound to achieve a neuroprotective effect against Aβ-induced toxicity.
Materials:
-
Primary neuronal cells or a suitable neuronal cell line
-
96-well cell culture plates
-
This compound
-
Aβ₂₅₋₃₅ peptide (or other neurotoxic agent)
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Plate neuronal cells at the desired density in a 96-well plate and allow them to adhere and differentiate according to your standard protocol.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare working solutions at the desired final concentration in your cell culture medium.
-
Treatment:
-
Control Groups: Include wells with cells only (untreated), cells with vehicle (DMSO), and cells with the neurotoxic agent alone.
-
Experimental Groups: Treat cells with this compound at a predetermined effective concentration (e.g., based on a prior dose-response experiment or published data).
-
-
Induction of Toxicity: After a pre-incubation with this compound for a short period (e.g., 1-2 hours), add the neurotoxic agent (e.g., Aβ₂₅₋₃₅) to the appropriate wells.
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 36, 48, and 72 hours).
-
Cell Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions. For tetrazolium-based assays like MTT or MTS, incubate for 1-4 hours before reading the absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Plot cell viability against incubation time to determine the optimal duration for this compound's neuroprotective effect.
Quantitative Data Summary
Table 1: Hypothetical Time-Course of this compound Neuroprotection
| Incubation Time (hours) | Cell Viability (% of Control) - Aβ alone | Cell Viability (% of Control) - Aβ + this compound (1 µM) |
| 12 | 75% | 85% |
| 24 | 60% | 80% |
| 36 | 50% | 90% |
| 48 | 45% | 88% |
| 72 | 40% | 75% (potential cytotoxicity) |
Table 2: Published Data on this compound Neuroprotection
| Cell Type | Neurotoxic Agent | This compound Concentration | Incubation Time | Outcome | Reference |
| Rat Embryonic Hippocampal Neurons | Aβ₂₅₋₃₅ (20 µM) | 100 nM, 1 µM | 36 hours | Attenuated cell death | [1] |
Visualizations
References
Technical Support Center: Optimizing SAR502250 Incubation in Neuronal Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for SAR502250 in neuronal cell assays. The following information is presented in a question-and-answer format to directly address potential issues and provide clear protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cells?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1][2][3] In neuronal cells, abnormal GSK3 activity is associated with hyperphosphorylation of tau proteins, a key pathological feature of Alzheimer's disease.[1][4] By inhibiting GSK3, this compound has been shown to exert neuroprotective effects, including the attenuation of tau hyperphosphorylation and the prevention of neuronal cell death induced by neurotoxic peptides like β-amyloid (Aβ).[1][4]
Q2: What is a recommended starting incubation time for this compound in a neuroprotection assay?
A2: Based on published data, a 36-hour incubation period has been successfully used to demonstrate the neuroprotective effects of this compound in rat embryonic hippocampal neurons challenged with the Aβ₂₅₋₃₅ peptide.[3] This provides a solid starting point for your experiments. However, the optimal incubation time can vary depending on the specific cell type, assay endpoint, and the concentration of this compound used.
Q3: Is a longer incubation time always better for observing the effects of this compound?
A3: Not necessarily. While a longer incubation may be required to observe certain biological effects, it can also lead to cytotoxicity or degradation of the compound. It is crucial to perform a time-course experiment to determine the optimal window for observing the desired effect without compromising cell health. For some GSK3 inhibitors, effects on cell proliferation have been observed as early as 24 hours, with maximal effects at 96 hours.
Q4: How can I determine the optimal concentration of this compound to use in conjunction with optimizing incubation time?
A4: A dose-response experiment is essential. This involves treating your neuronal cells with a range of this compound concentrations for a fixed incubation time (e.g., 36 hours as a starting point). The goal is to identify the EC₅₀ (half-maximal effective concentration) for the desired biological effect (e.g., neuroprotection, reduction in tau phosphorylation) and the IC₅₀ (half-maximal inhibitory concentration) for any potential cytotoxicity.
Q5: What are the key signaling pathways affected by this compound?
A5: As a GSK3 inhibitor, this compound primarily impacts pathways regulated by GSK3. GSK3 is a constitutively active kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[5] Its inhibition by this compound can lead to the modulation of downstream targets such as tau protein, β-catenin, and other substrates involved in neuronal survival and function.
Troubleshooting Guides
Issue 1: No observable neuroprotective effect of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The 36-hour incubation period may not be optimal for your specific cell type or assay. Perform a time-course experiment (e.g., 12, 24, 36, 48, and 72 hours) to identify the ideal incubation window. |
| Incorrect Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the effective range for your assay. |
| Compound Instability | For longer incubation times (>24 hours), the compound may degrade in the cell culture medium. Consider replenishing the medium with fresh this compound every 24-48 hours. |
| Cell Health | Ensure your neuronal cultures are healthy and viable before starting the experiment. High cell passage numbers can lead to altered responses. |
Issue 2: High levels of cytotoxicity observed in this compound-treated wells.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of this compound may be toxic to your neuronal cells. Refer to your dose-response curve to select a concentration that provides a biological effect with minimal cytotoxicity. |
| Prolonged Incubation | Long incubation times can lead to cumulative toxicity. Determine the shortest incubation time that yields a significant biological effect from your time-course experiment. |
| Solvent Toxicity | If using DMSO as a solvent, ensure the final concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize this compound Incubation
Objective: To determine the optimal incubation time for this compound to achieve a neuroprotective effect against Aβ-induced toxicity.
Materials:
-
Primary neuronal cells or a suitable neuronal cell line
-
96-well cell culture plates
-
This compound
-
Aβ₂₅₋₃₅ peptide (or other neurotoxic agent)
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Plate neuronal cells at the desired density in a 96-well plate and allow them to adhere and differentiate according to your standard protocol.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare working solutions at the desired final concentration in your cell culture medium.
-
Treatment:
-
Control Groups: Include wells with cells only (untreated), cells with vehicle (DMSO), and cells with the neurotoxic agent alone.
-
Experimental Groups: Treat cells with this compound at a predetermined effective concentration (e.g., based on a prior dose-response experiment or published data).
-
-
Induction of Toxicity: After a pre-incubation with this compound for a short period (e.g., 1-2 hours), add the neurotoxic agent (e.g., Aβ₂₅₋₃₅) to the appropriate wells.
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 36, 48, and 72 hours).
-
Cell Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions. For tetrazolium-based assays like MTT or MTS, incubate for 1-4 hours before reading the absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Plot cell viability against incubation time to determine the optimal duration for this compound's neuroprotective effect.
Quantitative Data Summary
Table 1: Hypothetical Time-Course of this compound Neuroprotection
| Incubation Time (hours) | Cell Viability (% of Control) - Aβ alone | Cell Viability (% of Control) - Aβ + this compound (1 µM) |
| 12 | 75% | 85% |
| 24 | 60% | 80% |
| 36 | 50% | 90% |
| 48 | 45% | 88% |
| 72 | 40% | 75% (potential cytotoxicity) |
Table 2: Published Data on this compound Neuroprotection
| Cell Type | Neurotoxic Agent | This compound Concentration | Incubation Time | Outcome | Reference |
| Rat Embryonic Hippocampal Neurons | Aβ₂₅₋₃₅ (20 µM) | 100 nM, 1 µM | 36 hours | Attenuated cell death | [1] |
Visualizations
References
Technical Support Center: Validating SAR502250's Effect on GSK3β Activity
This guide provides researchers, scientists, and drug development professionals with detailed information for designing and troubleshooting experiments to validate the effect of SAR502250 on Glycogen Synthase Kinase 3β (GSK3β) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of GSK3β.[1][2][3] It is orally active and can penetrate the brain, making it suitable for both in vitro and in vivo studies.[1][2][3] Its primary mechanism is to bind to the ATP-binding pocket of GSK3β, preventing the phosphorylation of its downstream substrates.
Q2: What is the reported potency of this compound?
This compound has a reported IC50 of 12 nM for human GSK3β.[1][2][3]
Q3: What are the key downstream effects of GSK3β inhibition by this compound?
A primary downstream effect of GSK3β inhibition is the reduction of tau protein hyperphosphorylation.[3] Specifically, this compound has been shown to attenuate tau hyperphosphorylation at the Ser396 residue in vivo.[3][4]
Q4: Is this compound selective for GSK3β?
Experimental Validation Workflow
The following diagram outlines a typical workflow for validating the inhibitory effect of this compound on GSK3β activity.
Key Experimental Protocols
Western Blot for Phospho-Tau
This protocol is designed to assess the effect of this compound on the phosphorylation of tau, a key downstream substrate of GSK3β.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.01-1 µM) for a specified time (e.g., 36 hours).[2] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-tau (e.g., p-Tau Ser396 or p-Tau Ser202/Thr205) and total tau overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-tau signal to total tau and the loading control.
Controls:
-
Positive Control: A known activator of the GSK3β pathway or a lysate from a disease model known to have hyperphosphorylated tau.
-
Negative Control: Vehicle-treated cells (e.g., DMSO).
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Quantitative Data Summary: Recommended Antibody Dilutions for Western Blotting
| Antibody Target | Common Clone Name | Recommended Starting Dilution | Reference |
| Phospho-Tau (Ser396) | PHF13 | 1:1000 | [5] |
| Phospho-Tau (Ser396) | Polyclonal | 1:500 - 1:2000 | [6] |
| Phospho-Tau (Ser202, Thr205) | AT8 | Assay Dependent (titration recommended) | [7] |
| Total Tau | Titration recommended |
In Vitro GSK3β Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified GSK3β.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant human GSK3β enzyme, a specific GSK3β substrate peptide, and varying concentrations of this compound in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Detect: Terminate the reaction and detect the amount of ADP produced, which is proportional to kinase activity. Commercial kits like ADP-Glo™ are commonly used for this purpose.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Controls:
-
Positive Control: A known GSK3β inhibitor (e.g., CHIR99021).
-
Negative Control: A reaction with vehicle (DMSO) instead of this compound.
-
No Enzyme Control: A reaction mixture without the GSK3β enzyme to determine background signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of this compound to GSK3β in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble GSK3β remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble GSK3β as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to establish the baseline melting curve of GSK3β.
-
Negative Protein Control: A protein not expected to bind this compound to demonstrate the specificity of the thermal shift.
GSK3β Signaling Pathway
The following diagram illustrates the central role of GSK3β in a simplified signaling pathway, highlighting the downstream phosphorylation of Tau.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-Tau (Ser396) (PHF13) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. abbkine.com [abbkine.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Validating SAR502250's Effect on GSK3β Activity
This guide provides researchers, scientists, and drug development professionals with detailed information for designing and troubleshooting experiments to validate the effect of SAR502250 on Glycogen Synthase Kinase 3β (GSK3β) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of GSK3β.[1][2][3] It is orally active and can penetrate the brain, making it suitable for both in vitro and in vivo studies.[1][2][3] Its primary mechanism is to bind to the ATP-binding pocket of GSK3β, preventing the phosphorylation of its downstream substrates.
Q2: What is the reported potency of this compound?
This compound has a reported IC50 of 12 nM for human GSK3β.[1][2][3]
Q3: What are the key downstream effects of GSK3β inhibition by this compound?
A primary downstream effect of GSK3β inhibition is the reduction of tau protein hyperphosphorylation.[3] Specifically, this compound has been shown to attenuate tau hyperphosphorylation at the Ser396 residue in vivo.[3][4]
Q4: Is this compound selective for GSK3β?
Experimental Validation Workflow
The following diagram outlines a typical workflow for validating the inhibitory effect of this compound on GSK3β activity.
Key Experimental Protocols
Western Blot for Phospho-Tau
This protocol is designed to assess the effect of this compound on the phosphorylation of tau, a key downstream substrate of GSK3β.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.01-1 µM) for a specified time (e.g., 36 hours).[2] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-tau (e.g., p-Tau Ser396 or p-Tau Ser202/Thr205) and total tau overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-tau signal to total tau and the loading control.
Controls:
-
Positive Control: A known activator of the GSK3β pathway or a lysate from a disease model known to have hyperphosphorylated tau.
-
Negative Control: Vehicle-treated cells (e.g., DMSO).
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Quantitative Data Summary: Recommended Antibody Dilutions for Western Blotting
| Antibody Target | Common Clone Name | Recommended Starting Dilution | Reference |
| Phospho-Tau (Ser396) | PHF13 | 1:1000 | [5] |
| Phospho-Tau (Ser396) | Polyclonal | 1:500 - 1:2000 | [6] |
| Phospho-Tau (Ser202, Thr205) | AT8 | Assay Dependent (titration recommended) | [7] |
| Total Tau | Titration recommended |
In Vitro GSK3β Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified GSK3β.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant human GSK3β enzyme, a specific GSK3β substrate peptide, and varying concentrations of this compound in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Detect: Terminate the reaction and detect the amount of ADP produced, which is proportional to kinase activity. Commercial kits like ADP-Glo™ are commonly used for this purpose.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Controls:
-
Positive Control: A known GSK3β inhibitor (e.g., CHIR99021).
-
Negative Control: A reaction with vehicle (DMSO) instead of this compound.
-
No Enzyme Control: A reaction mixture without the GSK3β enzyme to determine background signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of this compound to GSK3β in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble GSK3β remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble GSK3β as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to establish the baseline melting curve of GSK3β.
-
Negative Protein Control: A protein not expected to bind this compound to demonstrate the specificity of the thermal shift.
GSK3β Signaling Pathway
The following diagram illustrates the central role of GSK3β in a simplified signaling pathway, highlighting the downstream phosphorylation of Tau.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-Tau (Ser396) (PHF13) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. abbkine.com [abbkine.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to SAR502250 and Lithium as GSK3 Inhibitors for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of SAR502250 and lithium as inhibitors of Glycogen Synthase Kinase 3 (GSK3). The following sections detail their mechanisms of action, present supporting experimental data in comparative tables, outline experimental protocols, and visualize key pathways and workflows.
Glycogen Synthase Kinase 3 (GSK3) is a critical serine/threonine kinase involved in a multitude of cellular processes, including metabolism, neuronal function, and embryonic development. Its dysregulation has been implicated in various pathologies, most notably neurodegenerative diseases like Alzheimer's and psychiatric disorders such as bipolar disorder. This has made GSK3 a prominent target for therapeutic intervention. This guide focuses on two key inhibitors: lithium, a long-established mood stabilizer with known GSK3 inhibitory properties, and this compound, a more recent and selective inhibitor.
Mechanism of Action and Specificity
This compound and lithium inhibit GSK3 through distinct mechanisms, which influences their specificity and potency.
This compound is a potent, selective, and ATP-competitive inhibitor of GSK3.[1] It directly binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. Its high selectivity for GSK3 minimizes off-target effects, a desirable characteristic for a therapeutic agent.[1]
Lithium , in contrast, exhibits a dual mechanism of action. It directly inhibits GSK3 by competing with magnesium ions (Mg2+), which are essential cofactors for the kinase's activity.[2] Additionally, lithium indirectly inhibits GSK3 by promoting its inhibitory phosphorylation at serine 9 on the GSK3β isoform and serine 21 on the GSK3α isoform.[3] This indirect inhibition is mediated through the activation of upstream kinases like Akt.[3] However, lithium's therapeutic action is not solely attributed to GSK3 inhibition, as it interacts with multiple other molecular targets within the cell.[3]
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data comparing the efficacy of this compound and lithium as GSK3 inhibitors.
| Parameter | This compound | Lithium | Reference |
| Potency (IC50) | 12 nM (human GSK-3β) | ~2 mM (direct inhibition), 11.75 mM (in a tau phosphorylation assay) | [1] |
| Therapeutic Concentration | Not established in humans | 0.8–1.5 mM (serum levels for bipolar disorder treatment) | [2] |
Table 1: Potency and Therapeutic Concentrations
| Experimental Model | Endpoint | This compound | Lithium | Reference |
| Aβ₂₅₋₃₅-induced cell death in rat embryonic hippocampal neurons | Attenuation of cell death | Significant at 100 nM and 1 µM | Significant at 1 and 10 mM | [4] |
| Transgenic mice expressing P301L tau | Attenuation of tau hyperphosphorylation | Effective at 1-100 mg/kg (p.o.) | Reduces tau phosphorylation at specific sites | [1][5] |
| Transgenic APP(SW)/Tau(VLW) mice | Improvement in cognitive deficit | Effective at 10-30 mg/kg (p.o. daily for 7 weeks) | Can rescue cognitive impairments in some models | [1] |
| A172 human glioblastoma cells | β-catenin phosphorylation | Not reported | Increased phosphorylation at Ser33/Ser37 at 10, 20, and 30 mM | [6] |
Table 2: Comparative Efficacy in Preclinical Models
Signaling Pathways and Inhibitor Action
The following diagrams illustrate the key signaling pathways involving GSK3 and the points of intervention for this compound and lithium.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of GSK3 inhibitors.
GSK3β Kinase Activity Assay (Luminescence-based)
This protocol is adapted from commercially available kits and measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Protocol Steps:
-
Reagent Preparation: Prepare all reagents, including kinase buffer, ATP, GSK3β enzyme, substrate peptide, and the test inhibitors (this compound or lithium) at desired concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, substrate, and either the GSK3 inhibitor or a vehicle control.
-
Enzyme Addition: Add the diluted GSK3β enzyme to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow for substrate phosphorylation.
-
ATP Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to terminate the reaction and measure the remaining ATP via a luciferase-based reaction.
-
Luminescence Reading: Measure the luminescent signal using a microplate reader. The signal is inversely proportional to GSK3β activity.
Western Blot Analysis of Tau Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of tau in cell lysates or tissue homogenates after treatment with GSK3 inhibitors.
Protocol Steps:
-
Sample Preparation: Homogenize cells or tissues in lysis buffer containing phosphatase and protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to minimize background signal.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated tau at various epitopes and total tau.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau to determine the effect of the inhibitor.
Conclusion
Both this compound and lithium are effective inhibitors of GSK3, but they operate through different mechanisms and exhibit distinct potency and specificity profiles. This compound is a highly potent and selective ATP-competitive inhibitor, making it a valuable tool for targeted GSK3 research and a promising candidate for therapeutic development. Lithium, while less potent and selective, has a long history of clinical use and a complex mechanism of action that may offer therapeutic benefits beyond GSK3 inhibition.
The choice between this compound and lithium will depend on the specific research question or therapeutic goal. For studies requiring precise and potent inhibition of GSK3 with minimal off-target effects, this compound is the superior choice. For translational research aiming to understand the multifaceted effects of a clinically established drug or for studies where broad-spectrum effects might be desirable, lithium remains a relevant and important compound. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at further elucidating the roles of GSK3 in health and disease and to develop novel therapeutic strategies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.es [promega.es]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. The GSK3 kinase inhibitor lithium produces unexpected hyperphosphorylation of β-catenin, a GSK3 substrate, in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SAR502250 and Lithium as GSK3 Inhibitors for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of SAR502250 and lithium as inhibitors of Glycogen Synthase Kinase 3 (GSK3). The following sections detail their mechanisms of action, present supporting experimental data in comparative tables, outline experimental protocols, and visualize key pathways and workflows.
Glycogen Synthase Kinase 3 (GSK3) is a critical serine/threonine kinase involved in a multitude of cellular processes, including metabolism, neuronal function, and embryonic development. Its dysregulation has been implicated in various pathologies, most notably neurodegenerative diseases like Alzheimer's and psychiatric disorders such as bipolar disorder. This has made GSK3 a prominent target for therapeutic intervention. This guide focuses on two key inhibitors: lithium, a long-established mood stabilizer with known GSK3 inhibitory properties, and this compound, a more recent and selective inhibitor.
Mechanism of Action and Specificity
This compound and lithium inhibit GSK3 through distinct mechanisms, which influences their specificity and potency.
This compound is a potent, selective, and ATP-competitive inhibitor of GSK3.[1] It directly binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. Its high selectivity for GSK3 minimizes off-target effects, a desirable characteristic for a therapeutic agent.[1]
Lithium , in contrast, exhibits a dual mechanism of action. It directly inhibits GSK3 by competing with magnesium ions (Mg2+), which are essential cofactors for the kinase's activity.[2] Additionally, lithium indirectly inhibits GSK3 by promoting its inhibitory phosphorylation at serine 9 on the GSK3β isoform and serine 21 on the GSK3α isoform.[3] This indirect inhibition is mediated through the activation of upstream kinases like Akt.[3] However, lithium's therapeutic action is not solely attributed to GSK3 inhibition, as it interacts with multiple other molecular targets within the cell.[3]
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data comparing the efficacy of this compound and lithium as GSK3 inhibitors.
| Parameter | This compound | Lithium | Reference |
| Potency (IC50) | 12 nM (human GSK-3β) | ~2 mM (direct inhibition), 11.75 mM (in a tau phosphorylation assay) | [1] |
| Therapeutic Concentration | Not established in humans | 0.8–1.5 mM (serum levels for bipolar disorder treatment) | [2] |
Table 1: Potency and Therapeutic Concentrations
| Experimental Model | Endpoint | This compound | Lithium | Reference |
| Aβ₂₅₋₃₅-induced cell death in rat embryonic hippocampal neurons | Attenuation of cell death | Significant at 100 nM and 1 µM | Significant at 1 and 10 mM | [4] |
| Transgenic mice expressing P301L tau | Attenuation of tau hyperphosphorylation | Effective at 1-100 mg/kg (p.o.) | Reduces tau phosphorylation at specific sites | [1][5] |
| Transgenic APP(SW)/Tau(VLW) mice | Improvement in cognitive deficit | Effective at 10-30 mg/kg (p.o. daily for 7 weeks) | Can rescue cognitive impairments in some models | [1] |
| A172 human glioblastoma cells | β-catenin phosphorylation | Not reported | Increased phosphorylation at Ser33/Ser37 at 10, 20, and 30 mM | [6] |
Table 2: Comparative Efficacy in Preclinical Models
Signaling Pathways and Inhibitor Action
The following diagrams illustrate the key signaling pathways involving GSK3 and the points of intervention for this compound and lithium.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of GSK3 inhibitors.
GSK3β Kinase Activity Assay (Luminescence-based)
This protocol is adapted from commercially available kits and measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Protocol Steps:
-
Reagent Preparation: Prepare all reagents, including kinase buffer, ATP, GSK3β enzyme, substrate peptide, and the test inhibitors (this compound or lithium) at desired concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, substrate, and either the GSK3 inhibitor or a vehicle control.
-
Enzyme Addition: Add the diluted GSK3β enzyme to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow for substrate phosphorylation.
-
ATP Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to terminate the reaction and measure the remaining ATP via a luciferase-based reaction.
-
Luminescence Reading: Measure the luminescent signal using a microplate reader. The signal is inversely proportional to GSK3β activity.
Western Blot Analysis of Tau Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of tau in cell lysates or tissue homogenates after treatment with GSK3 inhibitors.
Protocol Steps:
-
Sample Preparation: Homogenize cells or tissues in lysis buffer containing phosphatase and protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to minimize background signal.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated tau at various epitopes and total tau.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau to determine the effect of the inhibitor.
Conclusion
Both this compound and lithium are effective inhibitors of GSK3, but they operate through different mechanisms and exhibit distinct potency and specificity profiles. This compound is a highly potent and selective ATP-competitive inhibitor, making it a valuable tool for targeted GSK3 research and a promising candidate for therapeutic development. Lithium, while less potent and selective, has a long history of clinical use and a complex mechanism of action that may offer therapeutic benefits beyond GSK3 inhibition.
The choice between this compound and lithium will depend on the specific research question or therapeutic goal. For studies requiring precise and potent inhibition of GSK3 with minimal off-target effects, this compound is the superior choice. For translational research aiming to understand the multifaceted effects of a clinically established drug or for studies where broad-spectrum effects might be desirable, lithium remains a relevant and important compound. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at further elucidating the roles of GSK3 in health and disease and to develop novel therapeutic strategies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.es [promega.es]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. The GSK3 kinase inhibitor lithium produces unexpected hyperphosphorylation of β-catenin, a GSK3 substrate, in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of SAR502250: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitor SAR502250, focusing on its selectivity profile against a panel of kinases. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway to offer a comprehensive overview for preclinical research and development.
Comparison of GSK3 Inhibitor Selectivity
The following table summarizes the inhibitory activity of this compound and other notable GSK3 inhibitors against their primary target and key off-target kinases. This data is crucial for evaluating the specificity of these compounds and predicting potential off-target effects in experimental models.
| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Off-Target Kinase(s) | IC50 (nM) | Reference(s) |
| This compound | GSK3β | 12 (IC50) | Data not publicly available | - | [1][2][3][4] |
| AR-A014418 | GSK3 | 104 (IC50), 38 (Ki) | CDK2, CDK5, and 24 other kinases | >100,000 | [5][6][7] |
| CHIR-99021 | GSK3α / GSK3β | 10 / 6.7 (IC50) | Highly selective; shows little activity against a large panel of kinases including CDK2, MAPK, and PKB. | >500-fold selectivity over CDC2 and ERK2 | [8][9][10][11] |
| SB-216763 | GSK3α / GSK3β | 34.3 (IC50), 9 (Ki) | Minimal activity against 24 other protein kinases. | >10,000 | [12][13][14][15][16] |
Experimental Protocols
A detailed understanding of the methodologies used to generate kinase inhibition data is essential for data interpretation and replication. Below is a representative protocol for a radiometric protein kinase assay, a standard method for quantifying kinase activity and inhibition.
Radiometric Protein Kinase Assay Protocol
This protocol is adapted from Hastie et al., 2006 and provides a framework for measuring the activity of a protein kinase by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.[17]
1. Reaction Setup:
-
Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, 0.1% 2-mercaptoethanol):
-
Protein kinase of interest (e.g., recombinant human GSK3β).
-
Specific peptide or protein substrate.
-
Varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
-
Pre-incubate the kinase with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
2. Initiation of Kinase Reaction:
-
Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction proceeds within the linear range.
3. Termination and Detection:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Wash the paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter or a phosphorimager.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualization
GSK3 is a key regulatory kinase in multiple signaling pathways, including the canonical Wnt/β-catenin pathway. Understanding this pathway is crucial for interpreting the cellular effects of GSK3 inhibitors like this compound.
Caption: Canonical Wnt/β-catenin signaling pathway.
The diagram above illustrates the central role of GSK3β in the Wnt signaling pathway. In the "Wnt OFF" state, a destruction complex containing GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. In the "Wnt ON" state, Wnt ligands bind to Frizzled/LRP receptors, leading to the inhibition of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. GSK3β inhibitors like this compound mimic the "Wnt ON" state by directly inhibiting GSK3β, leading to the stabilization and nuclear accumulation of β-catenin.[7][18][19][20][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 8. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuromics.com [neuromics.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. file.glpbio.com [file.glpbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 20. symansis.com [symansis.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. researchgate.net [researchgate.net]
Selectivity Profile of SAR502250: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitor SAR502250, focusing on its selectivity profile against a panel of kinases. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway to offer a comprehensive overview for preclinical research and development.
Comparison of GSK3 Inhibitor Selectivity
The following table summarizes the inhibitory activity of this compound and other notable GSK3 inhibitors against their primary target and key off-target kinases. This data is crucial for evaluating the specificity of these compounds and predicting potential off-target effects in experimental models.
| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Off-Target Kinase(s) | IC50 (nM) | Reference(s) |
| This compound | GSK3β | 12 (IC50) | Data not publicly available | - | [1][2][3][4] |
| AR-A014418 | GSK3 | 104 (IC50), 38 (Ki) | CDK2, CDK5, and 24 other kinases | >100,000 | [5][6][7] |
| CHIR-99021 | GSK3α / GSK3β | 10 / 6.7 (IC50) | Highly selective; shows little activity against a large panel of kinases including CDK2, MAPK, and PKB. | >500-fold selectivity over CDC2 and ERK2 | [8][9][10][11] |
| SB-216763 | GSK3α / GSK3β | 34.3 (IC50), 9 (Ki) | Minimal activity against 24 other protein kinases. | >10,000 | [12][13][14][15][16] |
Experimental Protocols
A detailed understanding of the methodologies used to generate kinase inhibition data is essential for data interpretation and replication. Below is a representative protocol for a radiometric protein kinase assay, a standard method for quantifying kinase activity and inhibition.
Radiometric Protein Kinase Assay Protocol
This protocol is adapted from Hastie et al., 2006 and provides a framework for measuring the activity of a protein kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[17]
1. Reaction Setup:
-
Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, 0.1% 2-mercaptoethanol):
-
Protein kinase of interest (e.g., recombinant human GSK3β).
-
Specific peptide or protein substrate.
-
Varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
-
Pre-incubate the kinase with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
2. Initiation of Kinase Reaction:
-
Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction proceeds within the linear range.
3. Termination and Detection:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Wash the paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter or a phosphorimager.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualization
GSK3 is a key regulatory kinase in multiple signaling pathways, including the canonical Wnt/β-catenin pathway. Understanding this pathway is crucial for interpreting the cellular effects of GSK3 inhibitors like this compound.
Caption: Canonical Wnt/β-catenin signaling pathway.
The diagram above illustrates the central role of GSK3β in the Wnt signaling pathway. In the "Wnt OFF" state, a destruction complex containing GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. In the "Wnt ON" state, Wnt ligands bind to Frizzled/LRP receptors, leading to the inhibition of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. GSK3β inhibitors like this compound mimic the "Wnt ON" state by directly inhibiting GSK3β, leading to the stabilization and nuclear accumulation of β-catenin.[7][18][19][20][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 8. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuromics.com [neuromics.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. file.glpbio.com [file.glpbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 20. symansis.com [symansis.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of SAR502250: A Comparative Guide for Neuronal Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of SAR502250, a selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, against other alternatives. The information presented herein is supported by experimental data from preclinical studies, offering valuable insights for researchers investigating neurodegenerative diseases.
Comparative Efficacy of this compound in Neuronal Cell Lines
This compound has demonstrated significant neuroprotective properties by mitigating amyloid-beta (Aβ)-induced neuronal cell death.[1][2][3] The primary mechanism of action for this compound is the selective inhibition of GSK3, a key enzyme implicated in the hyperphosphorylation of tau proteins and neuronal apoptosis, both hallmarks of Alzheimer's disease pathology.[1]
A key study provides a direct quantitative comparison of this compound with lithium, another well-known GSK3 inhibitor, in a model of Aβ-induced neurotoxicity.
Table 1: Neuroprotective Effect of this compound vs. Lithium on Aβ25-35-Induced Cell Death in Rat Embryonic Hippocampal Neurons
| Treatment Group | Concentration | % Attenuation of Aβ25-35-Induced Cell Death (Mean ± SEM) | Statistical Significance (vs. Control) |
| This compound | 100 nM | Significant | P < 0.01 |
| This compound | 1 µM | Significant | P < 0.01 |
| Lithium | 1 mM | Significant | P < 0.05 |
| Lithium | 10 mM | Significant | P < 0.05 |
Data sourced from a study on the neuroprotective activity of this compound. The β-amyloid fragment Aβ25-35 (20 μM) was used to induce significant cell death.
Table 2: Overview of Neuroprotective Effects of Various GSK3 Inhibitors in SH-SY5Y Human Neuroblastoma Cells
| GSK3 Inhibitor | Observed Neuroprotective Effect | Reference Cell Model |
| Manzamine A | Decrease in tau phosphorylation at Ser396 | SH-SY5Y cells |
| Salidroside (B192308) | Protection against Aβ-induced oxidative stress | SH-SY5Y cells[4] |
| Allicin (B1665233) | Increased cell viability against Aβ-induced neurotoxicity | SH-SY5Y cells[5] |
| VB-030 & VB-037 | Reduction of endogenous Tau phosphorylation at multiple sites | SH-SY5Y cells expressing ΔK280 TauRD[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound's neuroprotective effects.
Aβ25-35-Induced Neuronal Cell Death Assay in Primary Cortical Neurons
This assay assesses the ability of a compound to protect neurons from the toxic effects of the amyloid-beta 25-35 peptide fragment.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 15-16 Sprague-Dawley rat fetuses)[7]
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Amyloid-beta 25-35 (Aβ25-35) peptide
-
Sterile distilled water
-
Test compounds (e.g., this compound, Lithium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
96-well culture plates
Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density and culture for 4-5 days.
-
Aβ25-35 Preparation: Prepare a stock solution of Aβ25-35 (e.g., 2 mM) in sterile distilled water. To induce aggregation, incubate the stock solution at 37°C for at least 48 hours before use.[7]
-
Treatment:
-
Pre-treat the cultured neurons with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Introduce the aggregated Aβ25-35 peptide to the culture medium at a final concentration known to induce neurotoxicity (e.g., 10-20 μM).[7]
-
Include control wells with untreated cells, cells treated with Aβ25-35 alone, and cells treated with the test compound alone.
-
-
Incubation: Incubate the treated cells for a duration sufficient to induce cell death (e.g., 36 hours).[7]
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the protective effect of the test compound by comparing the viability of cells treated with both the compound and Aβ25-35 to those treated with Aβ25-35 alone.
Tau Hyperphosphorylation Assay in SH-SY5Y Cells (Western Blot)
This assay is used to determine the effect of a compound on the phosphorylation of tau protein at specific sites.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS)
-
Differentiating agent (e.g., retinoic acid)
-
Inducing agent for tau hyperphosphorylation (e.g., Okadaic acid)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Tau (e.g., Ser396) (e.g., Cat# 44-752G, Thermo Fisher Scientific)[8]
-
Anti-total-Tau
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using a suitable agent like retinoic acid.
-
Induction of Tau Hyperphosphorylation: Treat the differentiated cells with an inducing agent such as okadaic acid (e.g., 200 nM for 1 hour) to increase the basal level of tau phosphorylation.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau Ser396, diluted 1:1000 in blocking buffer) overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for phospho-tau, total tau, and the loading control. Normalize the phospho-tau signal to total tau and the loading control to determine the effect of the compound on tau phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Simplified GSK3 signaling cascade in neurodegeneration.
References
- 1. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 6. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 8. Phospho-Tau (Ser396) Polyclonal Antibody (44-752G) [thermofisher.com]
Validating the Neuroprotective Effects of SAR502250: A Comparative Guide for Neuronal Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of SAR502250, a selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, against other alternatives. The information presented herein is supported by experimental data from preclinical studies, offering valuable insights for researchers investigating neurodegenerative diseases.
Comparative Efficacy of this compound in Neuronal Cell Lines
This compound has demonstrated significant neuroprotective properties by mitigating amyloid-beta (Aβ)-induced neuronal cell death.[1][2][3] The primary mechanism of action for this compound is the selective inhibition of GSK3, a key enzyme implicated in the hyperphosphorylation of tau proteins and neuronal apoptosis, both hallmarks of Alzheimer's disease pathology.[1]
A key study provides a direct quantitative comparison of this compound with lithium, another well-known GSK3 inhibitor, in a model of Aβ-induced neurotoxicity.
Table 1: Neuroprotective Effect of this compound vs. Lithium on Aβ25-35-Induced Cell Death in Rat Embryonic Hippocampal Neurons
| Treatment Group | Concentration | % Attenuation of Aβ25-35-Induced Cell Death (Mean ± SEM) | Statistical Significance (vs. Control) |
| This compound | 100 nM | Significant | P < 0.01 |
| This compound | 1 µM | Significant | P < 0.01 |
| Lithium | 1 mM | Significant | P < 0.05 |
| Lithium | 10 mM | Significant | P < 0.05 |
Data sourced from a study on the neuroprotective activity of this compound. The β-amyloid fragment Aβ25-35 (20 μM) was used to induce significant cell death.
Table 2: Overview of Neuroprotective Effects of Various GSK3 Inhibitors in SH-SY5Y Human Neuroblastoma Cells
| GSK3 Inhibitor | Observed Neuroprotective Effect | Reference Cell Model |
| Manzamine A | Decrease in tau phosphorylation at Ser396 | SH-SY5Y cells |
| Salidroside | Protection against Aβ-induced oxidative stress | SH-SY5Y cells[4] |
| Allicin | Increased cell viability against Aβ-induced neurotoxicity | SH-SY5Y cells[5] |
| VB-030 & VB-037 | Reduction of endogenous Tau phosphorylation at multiple sites | SH-SY5Y cells expressing ΔK280 TauRD[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound's neuroprotective effects.
Aβ25-35-Induced Neuronal Cell Death Assay in Primary Cortical Neurons
This assay assesses the ability of a compound to protect neurons from the toxic effects of the amyloid-beta 25-35 peptide fragment.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 15-16 Sprague-Dawley rat fetuses)[7]
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Amyloid-beta 25-35 (Aβ25-35) peptide
-
Sterile distilled water
-
Test compounds (e.g., this compound, Lithium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
96-well culture plates
Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density and culture for 4-5 days.
-
Aβ25-35 Preparation: Prepare a stock solution of Aβ25-35 (e.g., 2 mM) in sterile distilled water. To induce aggregation, incubate the stock solution at 37°C for at least 48 hours before use.[7]
-
Treatment:
-
Pre-treat the cultured neurons with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Introduce the aggregated Aβ25-35 peptide to the culture medium at a final concentration known to induce neurotoxicity (e.g., 10-20 μM).[7]
-
Include control wells with untreated cells, cells treated with Aβ25-35 alone, and cells treated with the test compound alone.
-
-
Incubation: Incubate the treated cells for a duration sufficient to induce cell death (e.g., 36 hours).[7]
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the protective effect of the test compound by comparing the viability of cells treated with both the compound and Aβ25-35 to those treated with Aβ25-35 alone.
Tau Hyperphosphorylation Assay in SH-SY5Y Cells (Western Blot)
This assay is used to determine the effect of a compound on the phosphorylation of tau protein at specific sites.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS)
-
Differentiating agent (e.g., retinoic acid)
-
Inducing agent for tau hyperphosphorylation (e.g., Okadaic acid)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Tau (e.g., Ser396) (e.g., Cat# 44-752G, Thermo Fisher Scientific)[8]
-
Anti-total-Tau
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using a suitable agent like retinoic acid.
-
Induction of Tau Hyperphosphorylation: Treat the differentiated cells with an inducing agent such as okadaic acid (e.g., 200 nM for 1 hour) to increase the basal level of tau phosphorylation.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau Ser396, diluted 1:1000 in blocking buffer) overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for phospho-tau, total tau, and the loading control. Normalize the phospho-tau signal to total tau and the loading control to determine the effect of the compound on tau phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Simplified GSK3 signaling cascade in neurodegeneration.
References
- 1. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 6. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 8. Phospho-Tau (Ser396) Polyclonal Antibody (44-752G) [thermofisher.com]
Unveiling Neuroprotective Potential: A Comparative Analysis of SAR502250 in Preclinical Models of Neurodegeneration
A deep dive into the efficacy and mechanisms of the selective GSK3 inhibitor, SAR502250, benchmarked against other therapeutic alternatives in relevant animal models of neurodegenerative diseases.
In the relentless pursuit of effective treatments for neurodegenerative disorders such as Alzheimer's disease, glycogen (B147801) synthase kinase 3 (GSK3) has emerged as a critical therapeutic target. The dysregulation of GSK3 is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's, and in the cascade of neuronal cell death. This guide provides a comprehensive cross-validation of the effects of this compound, a potent and selective GSK3 inhibitor, across various animal models of neurodegeneration. We present a comparative analysis with other GSK3 inhibitors, namely lithium and tideglusib (B1682902), supported by experimental data to offer researchers, scientists, and drug development professionals a clear perspective on its preclinical profile.
Comparative Efficacy of GSK3 Inhibitors
The neuroprotective effects of this compound have been evaluated in several key preclinical models, demonstrating its potential to mitigate the pathological hallmarks of Alzheimer's disease. A direct comparison with other known GSK3 inhibitors provides valuable context for its therapeutic promise.
Neuroprotection against Aβ-induced Toxicity
In an in vitro model of amyloid-beta (Aβ)-induced neurotoxicity, this compound demonstrated a significant ability to prevent neuronal cell death. Rat embryonic hippocampal neurons treated with the neurotoxic Aβ₂₅₋₃₅ peptide showed a marked increase in cell death, which was significantly attenuated by this compound in a dose-dependent manner. This effect was benchmarked against lithium, a well-established GSK3 inhibitor.
| Compound | Concentration | % Attenuation of Aβ₂₅₋₃₅-induced Cell Death | Statistical Significance (p-value) |
| This compound | 100 nM | Significant | < 0.01[1] |
| This compound | 1 µM | Significant | < 0.01[1] |
| Lithium | 1 mM | Significant | < 0.05[1] |
| Lithium | 10 mM | Significant | < 0.05[1] |
Table 1: Comparative efficacy of this compound and lithium in attenuating Aβ₂₅₋₃₅-induced neuronal cell death in rat embryonic hippocampal neurons.[1]
Attenuation of Tau Hyperphosphorylation
A key pathological feature of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. This compound has been shown to effectively reduce tau phosphorylation in transgenic mouse models. In P301L human tau transgenic mice, oral administration of this compound led to a dose-dependent decrease in tau hyperphosphorylation in both the cortex and spinal cord.[1]
Improvement of Cognitive Deficits
The ultimate goal of any neuroprotective agent is to prevent or reverse the cognitive decline associated with neurodegenerative diseases. In behavioral studies, this compound demonstrated the ability to improve cognitive deficits. In aged transgenic APP(SW)/Tau(VLW) mice, a model exhibiting both amyloid plaques and tau pathology, this compound treatment led to an improvement in cognitive performance.[1] Similarly, in adult mice with cognitive deficits induced by the infusion of Aβ₂₅₋₃₅, this compound also showed positive effects on cognition.[1]
Mechanism of Action: The GSK3 Signaling Pathway
This compound exerts its neuroprotective effects by selectively inhibiting GSK3. This kinase plays a central role in a complex signaling network that, when dysregulated, contributes to the pathology of Alzheimer's disease. The following diagram illustrates the pivotal position of GSK3 in this pathway and the therapeutic intervention point for inhibitors like this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of research findings. Below are the methodologies for the key experiments cited in this guide.
Aβ₂₅₋₃₅-Induced Neurotoxicity in Rat Embryonic Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons are prepared from embryonic day 18 Wistar rats. The hippocampi are dissected, dissociated, and the neurons are plated on poly-D-lysine coated plates. Cells are maintained in a neurobasal medium supplemented with B27 and L-glutamine.
-
Aβ₂₅₋₃₅ Preparation: The Aβ₂₅₋₃₅ peptide is dissolved in sterile water to form a stock solution and then incubated at 37°C for several days to promote aggregation, which is the neurotoxic form of the peptide.
-
Treatment: After 7-10 days in culture, the neurons are treated with the aggregated Aβ₂₅₋₃₅ peptide at a final concentration of 20-25 µM. This compound, lithium, or other test compounds are added to the culture medium at various concentrations either simultaneously with or prior to the Aβ₂₅₋₃₅ application.
-
Assessment of Cell Viability: After 24-48 hours of incubation, cell viability is assessed using a quantitative colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.
In Vivo Efficacy in P301L Human Tau Transgenic Mice
-
Animal Model: P301L human tau transgenic mice are used, which express a mutant form of the human tau protein found in frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17). These mice develop age-dependent tau pathology, including neurofibrillary tangles.
-
Drug Administration: this compound or a vehicle control is administered orally to the mice daily for a specified period, for example, several weeks or months. Dosages are determined based on prior pharmacokinetic and tolerability studies.
-
Behavioral Testing: Cognitive function is assessed using a battery of behavioral tests, such as the Morris water maze for spatial learning and memory, or the novel object recognition test for recognition memory.
-
Biochemical Analysis: Following the treatment period, the mice are euthanized, and their brains are harvested. The levels of total and phosphorylated tau in the cortex and hippocampus are quantified using Western blotting or ELISA with specific antibodies.
-
Histopathological Analysis: Brain sections are prepared and stained to visualize tau pathology (e.g., with antibodies against hyperphosphorylated tau) and to assess neuronal loss.
Experimental Workflow for In Vivo Neuroprotectant Screening
The following diagram outlines a typical workflow for screening and validating the in vivo efficacy of a neuroprotective compound like this compound.
Conclusion
The collective evidence from various preclinical models strongly supports the neuroprotective potential of this compound. Its ability to inhibit GSK3, a key enzyme in the pathogenesis of Alzheimer's disease, translates into tangible benefits in cellular and animal models, including the attenuation of Aβ-induced neurotoxicity, reduction of tau hyperphosphorylation, and improvement of cognitive function. When compared to other GSK3 inhibitors like lithium, this compound demonstrates potent efficacy at nanomolar concentrations in vitro. While direct comparative data with tideglusib in identical models is limited, the available evidence suggests that this compound is a promising ATP-competitive inhibitor in the landscape of GSK3-targeting therapies for neurodegenerative diseases. Further research and clinical trials will be essential to fully elucidate its therapeutic value in human patients.
References
Unveiling Neuroprotective Potential: A Comparative Analysis of SAR502250 in Preclinical Models of Neurodegeneration
A deep dive into the efficacy and mechanisms of the selective GSK3 inhibitor, SAR502250, benchmarked against other therapeutic alternatives in relevant animal models of neurodegenerative diseases.
In the relentless pursuit of effective treatments for neurodegenerative disorders such as Alzheimer's disease, glycogen synthase kinase 3 (GSK3) has emerged as a critical therapeutic target. The dysregulation of GSK3 is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's, and in the cascade of neuronal cell death. This guide provides a comprehensive cross-validation of the effects of this compound, a potent and selective GSK3 inhibitor, across various animal models of neurodegeneration. We present a comparative analysis with other GSK3 inhibitors, namely lithium and tideglusib, supported by experimental data to offer researchers, scientists, and drug development professionals a clear perspective on its preclinical profile.
Comparative Efficacy of GSK3 Inhibitors
The neuroprotective effects of this compound have been evaluated in several key preclinical models, demonstrating its potential to mitigate the pathological hallmarks of Alzheimer's disease. A direct comparison with other known GSK3 inhibitors provides valuable context for its therapeutic promise.
Neuroprotection against Aβ-induced Toxicity
In an in vitro model of amyloid-beta (Aβ)-induced neurotoxicity, this compound demonstrated a significant ability to prevent neuronal cell death. Rat embryonic hippocampal neurons treated with the neurotoxic Aβ₂₅₋₃₅ peptide showed a marked increase in cell death, which was significantly attenuated by this compound in a dose-dependent manner. This effect was benchmarked against lithium, a well-established GSK3 inhibitor.
| Compound | Concentration | % Attenuation of Aβ₂₅₋₃₅-induced Cell Death | Statistical Significance (p-value) |
| This compound | 100 nM | Significant | < 0.01[1] |
| This compound | 1 µM | Significant | < 0.01[1] |
| Lithium | 1 mM | Significant | < 0.05[1] |
| Lithium | 10 mM | Significant | < 0.05[1] |
Table 1: Comparative efficacy of this compound and lithium in attenuating Aβ₂₅₋₃₅-induced neuronal cell death in rat embryonic hippocampal neurons.[1]
Attenuation of Tau Hyperphosphorylation
A key pathological feature of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. This compound has been shown to effectively reduce tau phosphorylation in transgenic mouse models. In P301L human tau transgenic mice, oral administration of this compound led to a dose-dependent decrease in tau hyperphosphorylation in both the cortex and spinal cord.[1]
Improvement of Cognitive Deficits
The ultimate goal of any neuroprotective agent is to prevent or reverse the cognitive decline associated with neurodegenerative diseases. In behavioral studies, this compound demonstrated the ability to improve cognitive deficits. In aged transgenic APP(SW)/Tau(VLW) mice, a model exhibiting both amyloid plaques and tau pathology, this compound treatment led to an improvement in cognitive performance.[1] Similarly, in adult mice with cognitive deficits induced by the infusion of Aβ₂₅₋₃₅, this compound also showed positive effects on cognition.[1]
Mechanism of Action: The GSK3 Signaling Pathway
This compound exerts its neuroprotective effects by selectively inhibiting GSK3. This kinase plays a central role in a complex signaling network that, when dysregulated, contributes to the pathology of Alzheimer's disease. The following diagram illustrates the pivotal position of GSK3 in this pathway and the therapeutic intervention point for inhibitors like this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of research findings. Below are the methodologies for the key experiments cited in this guide.
Aβ₂₅₋₃₅-Induced Neurotoxicity in Rat Embryonic Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons are prepared from embryonic day 18 Wistar rats. The hippocampi are dissected, dissociated, and the neurons are plated on poly-D-lysine coated plates. Cells are maintained in a neurobasal medium supplemented with B27 and L-glutamine.
-
Aβ₂₅₋₃₅ Preparation: The Aβ₂₅₋₃₅ peptide is dissolved in sterile water to form a stock solution and then incubated at 37°C for several days to promote aggregation, which is the neurotoxic form of the peptide.
-
Treatment: After 7-10 days in culture, the neurons are treated with the aggregated Aβ₂₅₋₃₅ peptide at a final concentration of 20-25 µM. This compound, lithium, or other test compounds are added to the culture medium at various concentrations either simultaneously with or prior to the Aβ₂₅₋₃₅ application.
-
Assessment of Cell Viability: After 24-48 hours of incubation, cell viability is assessed using a quantitative colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.
In Vivo Efficacy in P301L Human Tau Transgenic Mice
-
Animal Model: P301L human tau transgenic mice are used, which express a mutant form of the human tau protein found in frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17). These mice develop age-dependent tau pathology, including neurofibrillary tangles.
-
Drug Administration: this compound or a vehicle control is administered orally to the mice daily for a specified period, for example, several weeks or months. Dosages are determined based on prior pharmacokinetic and tolerability studies.
-
Behavioral Testing: Cognitive function is assessed using a battery of behavioral tests, such as the Morris water maze for spatial learning and memory, or the novel object recognition test for recognition memory.
-
Biochemical Analysis: Following the treatment period, the mice are euthanized, and their brains are harvested. The levels of total and phosphorylated tau in the cortex and hippocampus are quantified using Western blotting or ELISA with specific antibodies.
-
Histopathological Analysis: Brain sections are prepared and stained to visualize tau pathology (e.g., with antibodies against hyperphosphorylated tau) and to assess neuronal loss.
Experimental Workflow for In Vivo Neuroprotectant Screening
The following diagram outlines a typical workflow for screening and validating the in vivo efficacy of a neuroprotective compound like this compound.
Conclusion
The collective evidence from various preclinical models strongly supports the neuroprotective potential of this compound. Its ability to inhibit GSK3, a key enzyme in the pathogenesis of Alzheimer's disease, translates into tangible benefits in cellular and animal models, including the attenuation of Aβ-induced neurotoxicity, reduction of tau hyperphosphorylation, and improvement of cognitive function. When compared to other GSK3 inhibitors like lithium, this compound demonstrates potent efficacy at nanomolar concentrations in vitro. While direct comparative data with tideglusib in identical models is limited, the available evidence suggests that this compound is a promising ATP-competitive inhibitor in the landscape of GSK3-targeting therapies for neurodegenerative diseases. Further research and clinical trials will be essential to fully elucidate its therapeutic value in human patients.
References
A Head-to-Head Comparison of SAR502250 and CHIR-99021 for In Vitro GSK3 Inhibition
For researchers in neuroscience, oncology, and developmental biology, the selective inhibition of Glycogen Synthase Kinase 3 (GSK3) is a critical tool for dissecting cellular signaling pathways. Two of the most potent and widely used GSK3 inhibitors for in vitro studies are SAR502250 and CHIR-99021 (also known as CT99021). This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers in selecting the optimal inhibitor for their specific needs.
This comparison guide delves into the specifics of this compound and CHIR-99021, focusing on their potency, selectivity, and practical application in common in vitro assays. By presenting quantitative data in a clear, comparative format and providing detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their GSK3 inhibition studies.
Data Presentation: Quantitative Comparison of GSK3 Inhibitors
The efficacy of a kinase inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The following table summarizes the available quantitative data for this compound and CHIR-99021.
| Parameter | This compound | CHIR-99021 (CT99021) |
| Target(s) | GSK3β | GSK3α and GSK3β |
| IC50 GSK3β | 12 nM (human)[1][2] | 6.7 nM[3][4] |
| IC50 GSK3α | Data not readily available | 10 nM[3][4] |
| Mechanism of Action | ATP-competitive[1][2] | ATP-competitive[5] |
| Selectivity | Described as a potent and selective inhibitor.[1] | Highly selective; >500-fold selectivity for GSK3 over closely related kinases and >800-fold against a panel of 45 other enzymes and receptors.[3][5] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are used, it is essential to visualize the relevant signaling pathways and a typical experimental workflow for their comparison.
Caption: A simplified diagram of the GSK3 signaling pathway.
References
- 1. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The GSK-3 Inhibitor CT99021 Enhances the Acquisition of Spatial Learning and the Accuracy of Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SAR502250 and CHIR-99021 for In Vitro GSK3 Inhibition
For researchers in neuroscience, oncology, and developmental biology, the selective inhibition of Glycogen Synthase Kinase 3 (GSK3) is a critical tool for dissecting cellular signaling pathways. Two of the most potent and widely used GSK3 inhibitors for in vitro studies are SAR502250 and CHIR-99021 (also known as CT99021). This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers in selecting the optimal inhibitor for their specific needs.
This comparison guide delves into the specifics of this compound and CHIR-99021, focusing on their potency, selectivity, and practical application in common in vitro assays. By presenting quantitative data in a clear, comparative format and providing detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their GSK3 inhibition studies.
Data Presentation: Quantitative Comparison of GSK3 Inhibitors
The efficacy of a kinase inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The following table summarizes the available quantitative data for this compound and CHIR-99021.
| Parameter | This compound | CHIR-99021 (CT99021) |
| Target(s) | GSK3β | GSK3α and GSK3β |
| IC50 GSK3β | 12 nM (human)[1][2] | 6.7 nM[3][4] |
| IC50 GSK3α | Data not readily available | 10 nM[3][4] |
| Mechanism of Action | ATP-competitive[1][2] | ATP-competitive[5] |
| Selectivity | Described as a potent and selective inhibitor.[1] | Highly selective; >500-fold selectivity for GSK3 over closely related kinases and >800-fold against a panel of 45 other enzymes and receptors.[3][5] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are used, it is essential to visualize the relevant signaling pathways and a typical experimental workflow for their comparison.
Caption: A simplified diagram of the GSK3 signaling pathway.
References
- 1. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The GSK-3 Inhibitor CT99021 Enhances the Acquisition of Spatial Learning and the Accuracy of Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evidence Supporting SAR502250's Selectivity for GSK3β Over GSK3α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase 3 (GSK3) is a critical enzyme implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including neurodegenerative diseases, bipolar disorder, and cancer. The two isoforms, GSK3α and GSK3β, share a high degree of homology within their kinase domains, presenting a significant challenge for the development of isoform-selective inhibitors. This guide provides a comparative analysis of in vivo evidence supporting the selectivity of SAR502250 for GSK3β over GSK3α, alongside other notable GSK3 inhibitors.
This compound: A Selective GSK3 Inhibitor
This compound has been characterized as a potent and selective ATP-competitive inhibitor of GSK3.[1][2] In vivo studies have demonstrated its neuroprotective effects and its ability to attenuate tau hyperphosphorylation in animal models of Alzheimer's disease.[1][3] While the primary literature describes this compound as a "selective GSK3 inhibitor" with a potent in vitro IC50 of 12 nM for both mouse and human GSK3, specific in vivo data quantifying its differential activity against GSK3α and GSK3β isoforms remains limited in publicly available research.[1] The in vivo efficacy of this compound is attributed to its excellent brain permeability, with a brain/plasma ratio of 2.7 observed two hours after administration in mice.[1]
Comparative Analysis of GSK3 Inhibitors
To contextualize the selectivity of this compound, this guide includes data on other well-characterized GSK3 inhibitors with known isoform preferences.
| Inhibitor | Target Selectivity | In Vitro Potency (IC50) | Key In Vivo Findings |
| This compound | GSK3 (reported as selective) | 12 nM (human GSK3β)[4][5] | Attenuates tau hyperphosphorylation in the cortex and spinal cord of P301L human tau transgenic mice.[1] |
| BRD0705 | GSK3α-selective | GSK3α: 66 nM | Demonstrates in vivo efficacy in animal models of acute myeloid leukemia by promoting differentiation.[1] |
| BRD3731 | GSK3β-selective | GSK3β: 15 nM, GSK3α: 215 nM | Reduces audiogenic seizures in a mouse model of Fragile X syndrome. |
| Tideglusib | GSK3β-selective (non-ATP competitive) | GSK3β: ~60 nM | Reduces tau pathology and improves cognitive deficits in transgenic mouse models of Alzheimer's disease. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical Wnt/β-catenin signaling pathway, in which GSK3 plays a pivotal role, and a general workflow for assessing GSK3 inhibitor selectivity in vivo.
References
- 1. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
In Vivo Evidence Supporting SAR502250's Selectivity for GSK3β Over GSK3α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase 3 (GSK3) is a critical enzyme implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including neurodegenerative diseases, bipolar disorder, and cancer. The two isoforms, GSK3α and GSK3β, share a high degree of homology within their kinase domains, presenting a significant challenge for the development of isoform-selective inhibitors. This guide provides a comparative analysis of in vivo evidence supporting the selectivity of SAR502250 for GSK3β over GSK3α, alongside other notable GSK3 inhibitors.
This compound: A Selective GSK3 Inhibitor
This compound has been characterized as a potent and selective ATP-competitive inhibitor of GSK3.[1][2] In vivo studies have demonstrated its neuroprotective effects and its ability to attenuate tau hyperphosphorylation in animal models of Alzheimer's disease.[1][3] While the primary literature describes this compound as a "selective GSK3 inhibitor" with a potent in vitro IC50 of 12 nM for both mouse and human GSK3, specific in vivo data quantifying its differential activity against GSK3α and GSK3β isoforms remains limited in publicly available research.[1] The in vivo efficacy of this compound is attributed to its excellent brain permeability, with a brain/plasma ratio of 2.7 observed two hours after administration in mice.[1]
Comparative Analysis of GSK3 Inhibitors
To contextualize the selectivity of this compound, this guide includes data on other well-characterized GSK3 inhibitors with known isoform preferences.
| Inhibitor | Target Selectivity | In Vitro Potency (IC50) | Key In Vivo Findings |
| This compound | GSK3 (reported as selective) | 12 nM (human GSK3β)[4][5] | Attenuates tau hyperphosphorylation in the cortex and spinal cord of P301L human tau transgenic mice.[1] |
| BRD0705 | GSK3α-selective | GSK3α: 66 nM | Demonstrates in vivo efficacy in animal models of acute myeloid leukemia by promoting differentiation.[1] |
| BRD3731 | GSK3β-selective | GSK3β: 15 nM, GSK3α: 215 nM | Reduces audiogenic seizures in a mouse model of Fragile X syndrome. |
| Tideglusib | GSK3β-selective (non-ATP competitive) | GSK3β: ~60 nM | Reduces tau pathology and improves cognitive deficits in transgenic mouse models of Alzheimer's disease. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical Wnt/β-catenin signaling pathway, in which GSK3 plays a pivotal role, and a general workflow for assessing GSK3 inhibitor selectivity in vivo.
References
- 1. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for SAR502250
Disclaimer: As a specific Safety Data Sheet (SDS) for SAR502250 is not publicly available, the following disposal procedures are based on general best practices for handling potentially hazardous chemical waste in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and comply with all local, state, and federal regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Given that this compound is a potent Glycogen Synthase Kinase 3 (GSK3) inhibitor, it should be handled with care, assuming it is a biologically active and potentially hazardous compound.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be familiar with its properties and to take appropriate safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (such as nitrile or butyl rubber) are mandatory. Given that Dimethyl Sulfoxide (DMSO) is a common solvent for this compound and can facilitate skin absorption of other chemicals, selecting the appropriate glove material is critical.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: If handling the solid form outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid inhalation of dust particles.
Engineering Controls:
-
All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the event of accidental exposure.
II. Chemical and Physical Properties
A summary of the known properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₁₉H₁₈FN₅O₂ |
| Molecular Weight | 367.38 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | Store at -20°C |
III. Disposal Procedures
The proper disposal of this compound and its associated waste must be carried out in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step guidance is based on a precautionary approach, treating this compound as a hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step in the disposal process.
-
Solid this compound Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated materials such as weighing paper, spatulas, and Kimwipes should also be placed in this container.
-
-
Liquid this compound Waste (DMSO Solutions):
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
Reusable glassware must be decontaminated.
-
Step 2: Decontamination of Reusable Glassware
-
Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.[3]
-
Wash: After the initial solvent rinse, wash the glassware with soap and water.
Step 3: Disposal of Empty Containers
Empty containers of this compound must be handled as hazardous waste.
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent.[3]
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[3]
-
Deface Label: The original label on the container should be defaced or removed to prevent accidental reuse.
-
Dispose of Container: Dispose of the rinsed, defaced container according to your institution's guidelines for empty chemical containers.
Step 4: Final Disposal
-
All collected hazardous waste containing this compound must be clearly labeled with its contents.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS (if available): If a specific SDS is available, consult it for spill cleanup instructions. In its absence, proceed with caution.
-
Use Spill Kit: For a small spill of solid this compound, carefully sweep it up and place it in a labeled hazardous waste container. For a liquid spill, use a chemical absorbent from a spill kit to contain and collect the material.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, collecting all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Experimental Protocols Cited
While no specific disposal protocols were found for this compound, the general principles of laboratory chemical waste disposal are well-established. For detailed methodologies on handling and disposing of various classes of chemical waste, researchers are encouraged to consult resources such as:
-
"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" by the National Research Council.
-
Your institution's Chemical Hygiene Plan and hazardous waste disposal guidelines.
VI. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Disposal Procedures for SAR502250
Disclaimer: As a specific Safety Data Sheet (SDS) for SAR502250 is not publicly available, the following disposal procedures are based on general best practices for handling potentially hazardous chemical waste in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and comply with all local, state, and federal regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Given that this compound is a potent Glycogen Synthase Kinase 3 (GSK3) inhibitor, it should be handled with care, assuming it is a biologically active and potentially hazardous compound.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be familiar with its properties and to take appropriate safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (such as nitrile or butyl rubber) are mandatory. Given that Dimethyl Sulfoxide (DMSO) is a common solvent for this compound and can facilitate skin absorption of other chemicals, selecting the appropriate glove material is critical.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: If handling the solid form outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid inhalation of dust particles.
Engineering Controls:
-
All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the event of accidental exposure.
II. Chemical and Physical Properties
A summary of the known properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₁₉H₁₈FN₅O₂ |
| Molecular Weight | 367.38 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | Store at -20°C |
III. Disposal Procedures
The proper disposal of this compound and its associated waste must be carried out in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step guidance is based on a precautionary approach, treating this compound as a hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step in the disposal process.
-
Solid this compound Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated materials such as weighing paper, spatulas, and Kimwipes should also be placed in this container.
-
-
Liquid this compound Waste (DMSO Solutions):
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
Reusable glassware must be decontaminated.
-
Step 2: Decontamination of Reusable Glassware
-
Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.[3]
-
Wash: After the initial solvent rinse, wash the glassware with soap and water.
Step 3: Disposal of Empty Containers
Empty containers of this compound must be handled as hazardous waste.
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent.[3]
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[3]
-
Deface Label: The original label on the container should be defaced or removed to prevent accidental reuse.
-
Dispose of Container: Dispose of the rinsed, defaced container according to your institution's guidelines for empty chemical containers.
Step 4: Final Disposal
-
All collected hazardous waste containing this compound must be clearly labeled with its contents.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS (if available): If a specific SDS is available, consult it for spill cleanup instructions. In its absence, proceed with caution.
-
Use Spill Kit: For a small spill of solid this compound, carefully sweep it up and place it in a labeled hazardous waste container. For a liquid spill, use a chemical absorbent from a spill kit to contain and collect the material.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, collecting all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Experimental Protocols Cited
While no specific disposal protocols were found for this compound, the general principles of laboratory chemical waste disposal are well-established. For detailed methodologies on handling and disposing of various classes of chemical waste, researchers are encouraged to consult resources such as:
-
"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" by the National Research Council.
-
Your institution's Chemical Hygiene Plan and hazardous waste disposal guidelines.
VI. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
